molecular formula C7H12N2O3 B13973374 2-Methoxypiperazine-1,4-dicarbaldehyde CAS No. 61020-10-8

2-Methoxypiperazine-1,4-dicarbaldehyde

Cat. No.: B13973374
CAS No.: 61020-10-8
M. Wt: 172.18 g/mol
InChI Key: MJEVSZQYQGPLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypiperazine-1,4-dicarbaldehyde (CAS 61020-10-8) is a chemical building block with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound features a piperazine ring core that is substituted with a methoxy group and two formyl (aldehyde) groups, making it a valuable bifunctional scaffold in organic and medicinal chemistry research . The aldehyde groups provide reactive handles for further chemical modifications, most notably through condensation reactions to form Schiff bases, which are useful in ligand design . Piperazine-dicarbaldehyde derivatives are of significant interest in the synthesis of more complex molecular architectures, particularly in the development of heterobimetallic complexes . Such complexes, which incorporate two different metal ions, have been explored for their ability to interact with biomolecules like DNA, showing potential as artificial nucleases and in vitro cytotoxic agents for anticancer research . The rigid, pre-organized structure of the piperazine ring contributes to the stability of the resulting complexes . This product is intended for research and development applications in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound using appropriate safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61020-10-8

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-methoxypiperazine-1,4-dicarbaldehyde

InChI

InChI=1S/C7H12N2O3/c1-12-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3

InChI Key

MJEVSZQYQGPLFK-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CCN1C=O)C=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Electrochemical Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-methoxypiperazine-1,4-dicarbaldehyde (CAS: 109623-04-9), a critical pharmacophore intermediate used in the manufacturing of second-generation triazole antifungals, most notably Posaconazole (Noxafil) .

While traditional chemical oxidation routes exist, they often suffer from poor regioselectivity and the use of stoichiometric heavy metal oxidants. This guide focuses on the electrochemical route (Shono Oxidation) , which is the industrial gold standard due to its superior atom economy, safety profile, and ability to introduce the methoxy substituent at the


-position of the amide with high regiocontrol.

Strategic Retrosynthesis & Rationale

The synthesis relies on the functionalization of the inert C-H bond adjacent to the nitrogen. Direct methoxylation of piperazine is chemically difficult due to amine instability. Therefore, the strategy involves:

  • N-Protection/Activation: Converting basic amines to formamides (N-formyl groups) reduces the oxidation potential of the nitrogen lone pair, preventing ring degradation, and directing the oxidation to the

    
    -carbon.
    
  • Anodic Oxidation: Generating an N-acyliminium ion intermediate electrochemically, which is then trapped by methanol.

Pathway Visualization

Retrosynthesis Figure 1: Strategic Pathway for Alpha-Methoxylation Target 2-Methoxypiperazine- 1,4-dicarbaldehyde Intermediate N-Acyliminium Ion (Transient Species) Intermediate->Target  MeOH Trapping   Precursor 1,4-Diformylpiperazine (DFP) Precursor->Intermediate  Anodic Oxidation   (-2e-, -H+) Start Piperazine Start->Precursor  Formylation   (Methyl Formate)

Phase 1: Precursor Synthesis (1,4-Diformylpiperazine)

Before the electrochemical step, the piperazine ring must be deactivated.

Protocol:

  • Reagents: Piperazine (anhydrous), Methyl Formate (excess).

  • Reaction: Reflux piperazine in methyl formate (acting as both reagent and solvent).

  • Conditions: 60°C for 4–6 hours.

  • Workup: Cool to crystallize. Filtration yields 1,4-diformylpiperazine (DFP) as a white solid.

  • Why this method? It avoids the atom-inefficient use of acetic anhydride/formic acid mixtures and produces methanol as the only byproduct, which is the solvent for the next step.

Phase 2: Anodic Methoxylation (The Core)

This is the critical step. We utilize the Shono Oxidation , a reaction that transforms an amide into an


-methoxy amide via an electrochemical cell.
Electrochemical Cell Setup

The reaction requires a specialized setup to manage heat and gas evolution.

ComponentSpecificationRationale
Cell Type Undivided, jacketed glass cellSimple design; membrane not required as MeOH reduction at cathode is benign.
Anode (Working) Graphite or Vitreous CarbonHigh overpotential for O2 evolution; stable in MeOH.
Cathode (Counter) Stainless Steel (316L) or NickelDurable; low overpotential for H2 evolution.
Power Source DC Power Supply (Constant Current)Maintains constant rate of radical cation formation.
Electrolyte Sodium Methoxide (NaOMe) or Et4NBF4NaOMe is preferred; it acts as both electrolyte and base.
Reaction Mechanism

The mechanism proceeds via a Two-Electron Oxidation (ECE mechanism).

Mechanism Figure 2: ECE Mechanism of Shono Oxidation Step1 1,4-Diformylpiperazine Step2 Radical Cation (N+•) Step1->Step2  -1e- (Anode)   Step3 C-Centered Radical Step2->Step3  -H+ (Base)   Step4 N-Acyliminium Ion (C+) Step3->Step4  -1e- (Anode)   Final 2-Methoxy Product Step4->Final  +MeOH (Nucleophile)  

Detailed Experimental Protocol

Scale: 100 mmol DFP input.

  • Electrolyte Preparation: Dissolve 1,4-diformylpiperazine (14.2 g, 100 mmol) in Methanol (150 mL). Add Sodium Methoxide (NaOMe) to achieve a concentration of 0.1 M.

    • Note: Ensure the solution is homogeneous. DFP solubility in MeOH is moderate; mild warming (30°C) may be required initially.

  • Electrolysis:

    • Insert electrodes (Gap: ~2–3 mm).

    • Apply Constant Current (Galvanostatic) density of 50–100 mA/cm² .

    • Cooling: Maintain internal temperature between 10°C and 25°C using the jacket. High temperatures promote side reactions (dimerization).

    • Charge: Pass 2.2 to 2.5 F/mol (Faradays per mole) of charge. Theoretical is 2.0 F, but slight excess accounts for current efficiency losses.

  • Monitoring: Monitor by TLC (SiO2, MeOH/DCM) or GC. The starting material (DFP) will disappear, and a slightly less polar spot (product) will appear.

  • Workup:

    • Neutralize the reaction mixture with glacial acetic acid or dry HCl/MeOH to pH 7.

    • Concentrate under reduced pressure to remove Methanol.

    • Resuspend residue in Dichloromethane (DCM) and filter off the supporting electrolyte salts.

    • Concentrate the filtrate to yield the crude oil.

Data & Process Parameters
ParameterOptimal RangeImpact of Deviation
Current Density 50–100 mA/cm²Too Low: Slow reaction. Too High: Electrode passivation/tarring.
Temperature 10–25°C>30°C: Increases over-oxidation and ring-opening byproducts.
Charge Passed 2.2–2.5 F/mol<2.0: Incomplete conversion. >3.0: Formation of 2,5-dimethoxy byproduct.
Anode Material GraphitePlatinum is viable but expensive; Graphite is standard for this specific methoxylation.

Quality Control & Characterization

The product is typically a viscous pale-yellow oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic peak: The methoxy group singlet appears at ~3.2–3.4 ppm .

    • The methine proton at the C2 position (chiral center) appears as a broad singlet or doublet at ~5.2–5.6 ppm (depending on rotamers of the formyl group).

    • Formyl protons (-CHO) appear distinctively at 8.0–8.2 ppm .

  • Purity Assessment: GC-FID is preferred over HPLC due to weak UV absorption of the aliphatic ring.

Safety & Troubleshooting (Self-Validating Systems)

  • Hydrogen Management: The cathode generates stoichiometric H2 gas.

    • Risk:[1] Explosion hazard in headspace.

    • Control: Use a nitrogen sweep/purge over the reaction headspace to dilute H2 below the LEL (Lower Explosive Limit).

  • Runaway Current: If using constant voltage, current may spike as conductivity changes.

    • Control: Always use Constant Current (CC) mode to lock the reaction rate.

  • Over-oxidation:

    • Symptom:[1][2][3][4][5][6] Formation of 2,3-dimethoxy or 2,5-dimethoxy species.

    • Fix: Strictly limit charge to 2.2 F/mol. Stop immediately when starting material is <1%.

References

  • Shono, T. , et al. "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing heterocyclic compounds." Journal of the American Chemical Society, 103.5 (1981): 1172-1176.

  • Palani, A. , et al. "Discovery of Posaconazole (Noxafil)." Journal of Medicinal Chemistry, 48 (2005). (Describes the utility of the piperazine intermediate).

  • Rossen, K. , et al. "Process for the preparation of chiral piperazine derivatives." US Patent 5,625,064 (Assignee: Merck/Schering). (The industrial baseline for this electrochemical transformation).

  • Saksena, A.K. , et al. "Tetrahydrofuran antifungals." US Patent 5,661,151.

Sources

theoretical properties of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 2-Methoxypiperazine-1,4-dicarbaldehyde

Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2] This guide delves into the theoretical properties of a specific, sparsely documented derivative: 2-Methoxypiperazine-1,4-dicarbaldehyde. In the absence of extensive empirical data, this document establishes a robust theoretical framework for understanding its conformational landscape, electronic characteristics, and potential reactivity. By leveraging well-established computational chemistry principles and benchmarked data from analogous piperazine systems, we provide researchers, chemists, and drug development professionals with a predictive guide to inform future synthesis, characterization, and application of this novel chemical entity.

Piperazine and its derivatives are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for their ability to improve the pharmacokinetic profiles of drug candidates.[1][3] The 1,4-diamine structure allows for tunable basicity and provides vectors for substitution, enabling the creation of molecules that can interact with biological targets in a highly specific, three-dimensional manner.[1][4]

This guide focuses on 2-Methoxypiperazine-1,4-dicarbaldehyde, a molecule distinguished by three key features:

  • The Piperazine Core: A six-membered saturated ring providing a defined conformational foundation.

  • N,N'-Dicarbaldehyde (Diformyl) Groups: These amide-like substituents significantly alter the electronic properties of the piperazine nitrogens, reducing their basicity and introducing planar, electron-withdrawing groups that can act as hydrogen bond acceptors.

  • A C2-Methoxy Group: This substituent introduces a chiral center and influences the local steric and electronic environment, directly impacting the ring's preferred conformation.

Understanding the interplay of these features is critical for predicting the molecule's behavior and its potential as a scaffold in drug design.

Molecular Structure and Stereochemistry

The introduction of a methoxy group at the C2 position renders the molecule chiral. It can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Any synthetic route must consider the stereochemical outcome, as the biological activity of enantiomers can differ significantly.

Caption: 2D structure of (R/S)-2-Methoxypiperazine-1,4-dicarbaldehyde.

Theoretical Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For piperazine-based scaffolds, conformational analysis is paramount. The overall shape is determined by the ring pucker, the orientation of the N-formyl groups, and the positioning of the C2-substituent.

Piperazine Ring Pucker

Like cyclohexane, the piperazine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. Extensive experimental and computational studies on various piperazine derivatives have shown a strong and consistent preference for the chair conformation .[5][6][7] This preference minimizes both torsional strain and steric repulsion, making it the lowest energy and most populated conformation.

ConformationRelative Energy (kcal/mol)Prevalence
Chair 0.0 (Reference)Strongly Favored
Boat~5-7Unlikely
Twist-Boat~4-6Minor Contributor
Table 1: Generally accepted relative energies for piperazine ring conformations based on computational benchmarks. Actual values for the title compound require specific calculation.[5][7]
Substituent Orientation

In the dominant chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

  • 2-Methoxy Group: To minimize 1,3-diaxial interactions (steric clashes with other axial atoms), the bulky methoxy group is strongly predicted to favor the equatorial position .

  • N-Formyl Groups: The rotation around the N-C(O) bond introduces additional isomers. Due to the partial double-bond character of the amide bond, these groups are planar. Their orientation relative to the ring will be influenced by steric hindrance with adjacent ring substituents.

The most stable predicted conformer is therefore a chair form with the C2-methoxy group in an equatorial position. The precise orientation of the two N-formyl groups would require detailed energy calculations.

Caption: Predicted lowest-energy chair conformer with equatorial methoxy group.

Proposed Computational Workflow for In-Depth Analysis

To validate these theoretical predictions and derive quantitative data, a structured computational approach is necessary. Benchmark studies have demonstrated that modern Density Functional Theory (DFT) functionals provide an excellent balance of accuracy and computational cost for piperazine systems.[5][6][7]

Recommended Methodology
  • Functional/Basis Set: The M06-2X functional with the cc-pVDZ basis set is recommended for geometry optimizations and frequency calculations, as it has shown high accuracy (mean absolute error < 0.5 kcal/mol) for piperazine conformational energies.[5][7]

  • Solvation Model: To simulate a biological environment, a continuum solvation model such as the SMD (Solvation Model based on Density) model should be employed, using water as the solvent.

Step-by-Step Protocol
  • Initial Structure Generation: Build the 3D structure of both (R)- and (S)-enantiomers of 2-Methoxypiperazine-1,4-dicarbaldehyde.

  • Conformational Search: Perform a systematic search of the conformational space using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to identify all low-energy ring puckers and rotamers.

  • DFT Optimization: Take the unique conformers identified in the previous step and perform full geometry optimization using the recommended M06-2X/cc-pVDZ level of theory.

  • Frequency Analysis: Calculate vibrational frequencies for each optimized structure to confirm they are true energy minima (no imaginary frequencies) and to derive thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Refinement: For the lowest-energy conformers, perform single-point energy calculations with a larger basis set (e.g., cc-pVTZ or def2-TZVPP) to obtain more accurate relative energies.

  • Property Calculation: From the final wavefunctions, calculate electronic properties such as dipole moment, molecular electrostatic potential (MEP) maps, and atomic charges.

G A 1. 3D Structure Generation ((R)- and (S)-enantiomers) B 2. Conformational Search (Molecular Mechanics) A->B C 3. DFT Geometry Optimization (M06-2X/cc-pVDZ) B->C D 4. Vibrational Frequency Analysis (Confirm Minima, Obtain G) C->D E 5. Single-Point Energy Refinement (Larger Basis Set) D->E F 6. Electronic Property Calculation (Dipole, MEP, Charges) E->F

Caption: Recommended computational workflow for theoretical characterization.

Predicted Physicochemical and Electronic Properties

The following properties are predicted in silico, based on the molecular structure and data from analogous compounds like the parent piperazine-1,4-dicarbaldehyde.[8][9][10]

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₇H₁₂N₂O₃-
Molecular Weight 172.18 g/mol -
logP (Octanol/Water) ~ -0.8 to -1.2The two formyl groups and methoxy ether increase polarity compared to piperazine. Similar to piperazine-1,4-dicarbaldehyde (logP ~ -1.08).[10]
Water Solubility HighExpected to be freely soluble due to multiple hydrogen bond acceptors (3 oxygens, 2 nitrogens) and a low molecular weight.
pKa (Basic) < 5The electron-withdrawing formyl groups significantly reduce the basicity of the piperazine nitrogens (pKa of piperazine is ~9.8).[11]
Polar Surface Area ~ 65-75 ŲThe presence of three oxygen and two nitrogen atoms creates a significant polar surface, crucial for membrane permeability and drug-receptor interactions.

Electronic Profile: The two N-formyl groups act as strong electron-withdrawing groups through resonance, pulling electron density away from the piperazine ring nitrogens. This delocalization is responsible for their reduced basicity. Conversely, the C2-methoxy group is a weak electron-donating group. A calculated Molecular Electrostatic Potential (MEP) map would likely show strong negative potential (red) around the carbonyl oxygens, indicating their primary role as hydrogen bond acceptors.

Potential Reactivity and Applications in Drug Discovery

  • Chemical Reactivity: The primary sites for chemical transformation would be the aldehyde functionalities. They are susceptible to reduction (to form N,N'-bis(hydroxymethyl) derivatives) or reaction with nucleophiles. The C-H bonds alpha to the nitrogen atoms are known sites for functionalization in piperazines, though the presence of the formyl groups deactivates them towards certain reactions like direct lithiation.[12][13]

  • Medicinal Chemistry Relevance: This molecule serves as a rigid, non-basic piperazine scaffold. While most piperazine-containing drugs leverage the basicity of one or both nitrogens for solubility and target binding, this scaffold is different.[3] It could be valuable in scenarios where a neutral, conformationally restricted linker is required. The defined stereocenter and predictable conformation allow it to position other pharmacophoric groups in a precise 3D orientation, making it an excellent candidate for fragment-based lead discovery and structure-based drug design.[14][15]

Conclusion

While 2-Methoxypiperazine-1,4-dicarbaldehyde remains a largely unexplored molecule, a comprehensive theoretical profile can be confidently predicted. Its conformational landscape is dominated by a chair pucker with an equatorial methoxy substituent. The N-formyl groups render the scaffold non-basic and introduce key hydrogen-bonding features. The established chirality provides a platform for stereospecific drug design. This guide offers a foundational understanding and a clear computational protocol for any researcher aiming to synthesize, characterize, or utilize this promising chemical entity in the pursuit of novel therapeutics.

References

Sources

Comprehensive Characterization of 2-Methoxypiperazine-1,4-dicarbaldehyde

[1][2][3]

Executive Summary

2-Methoxypiperazine-1,4-dicarbaldehyde represents a unique challenge in small molecule characterization due to the interplay between its chiral center (C2) and the restricted rotation of its two N-formyl groups.[1] This molecule often appears as a critical intermediate or impurity in the synthesis of piperazine-based therapeutics (e.g., antifungal azoles).[1]

This guide provides a technical roadmap for the structural elucidation of this compound, moving beyond simple peak listing to explain the dynamic stereochemistry that defines its NMR signature. Researchers must anticipate rotameric mixtures that complicate spectral integration and assignment.

Structural Analysis & Stereochemical Challenges

The Core Problem: Amide Rotamerism

Unlike standard organic molecules where bond rotation is free, the N-formyl groups at positions 1 and 4 exhibit partial double-bond character (

1


1

With two formyl groups and a chiral center at C2, the molecule exists as a complex equilibrium of diastereomers:

  • Rotamer Populations: The bulk of the formyl oxygen vs. the formyl proton creates preference, but the C2-methoxy group exerts steric influence, skewing the population ratio.

  • Chirality: The C2 position makes the ring asymmetric. Consequently, the N1 and N4 formyl groups are chemically non-equivalent, doubling the expected signal complexity.

Predicted Isomeric Species

In solution (DMSO-


1
  • 
    -conformer
    
  • 
    -conformer
    
  • 
    -conformer
    
  • 
    -conformer
    

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-

    
      is preferred over CDCl
    
    
    .
    • Reasoning: DMSO's higher viscosity and polarity often improve peak separation for rotamers. Furthermore, it allows for high-temperature studies (up to 100°C) to induce coalescence.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent. Avoid over-concentration, which can induce aggregation broadening.[1]

Acquisition Parameters
  • Temperature:

    • Standard: 298 K (25°C) – Expect split peaks.

    • Validation: 353 K (80°C) – Essential for proving that multiple peaks belong to the same molecule (coalescence).

  • Relaxation Delay (D1): Set to

    
     5 seconds. The formyl protons have long 
    
    
    relaxation times; insufficient delay will skew integration ratios, making rotamer quantification impossible.

Spectral Analysis: ^1H NMR

The Formyl Region (8.0 – 8.5 ppm)

This is the diagnostic region. Unlike a simple aldehyde, you will observe multiple signals.

  • Observation: 2 to 4 distinct singlets.

  • Assignment: These correspond to the formyl protons (

    
    ) of the different rotamers.
    
  • Integration: The sum of these integrals must equal 2H relative to the single methoxy group (3H).

The Anomeric-Like Proton H2 (5.0 – 5.5 ppm)

The proton at C2 is unique. It is flanked by a nitrogen (N1) and an oxygen (Methoxy).[1][2]

  • Shift: Significantly deshielded to 5.0 – 5.5 ppm .

  • Multiplicity: Broad singlet or obscured doublet. The coupling to adjacent CH

    
     protons is often broadened by the N1 quadrupole and rotamer exchange.
    
The Methoxy Group (3.2 – 3.4 ppm)
  • Shift: 3.2 – 3.4 ppm .

  • Rotamer Effect: You may see "split" singlets (e.g., a tall peak with a smaller shoulder).[1] This is not an impurity; it represents the methoxy environment in the minor rotamer.

^1H NMR Data Summary Table (Predicted in DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralNotes
-CHO (N1, N4) 8.05 – 8.35Singlets (Multiple)2HRotameric splitting visible.[1]
H-2 5.10 – 5.40Broad s / dd1HDeshielded by OMe and N-Formyl.
H-3, H-5, H-6 2.80 – 4.20Complex Multiplets6HHighly overlapping "forest" of peaks.
-OCH

3.25 – 3.35Singlet (Split)3HMay appear as two unequal peaks.

Spectral Analysis: ^{13}C NMR

The carbon spectrum provides the definitive skeleton count. Due to the lack of symmetry caused by the C2-methoxy group, all carbons are non-equivalent .

Key Diagnostic Signals[1]
  • Carbonyls (160 – 165 ppm): You will see distinct peaks for the N1-CO and N4-CO carbons. Rotamers may cause "shadow" peaks nearby.

  • The "Anomeric" Carbon C2 (80 – 90 ppm): This is the most critical signal. A carbon attached to both N and O appears in this specific window, distinguishing it from standard piperazine carbons.[1]

  • Methoxy Carbon (55 – 58 ppm): Typical region for aliphatic methoxy.

^{13}C NMR Data Summary Table (Predicted)
PositionShift (

, ppm)
TypeNotes
C=O (Formyl) 160.5 – 164.0Quaternary (Cq)Multiple signals due to rotamers.
C-2 82.0 – 88.0CHCharacteristic N-C-O shift.
-OCH

55.0 – 57.0CH

Diagnostic methoxy signal.
C-3, C-5, C-6 35.0 – 50.0CH

Ring carbons; C3 usually most deshielded of the set.[1]

Visualization: Rotamer Resolution Workflow

The following diagram outlines the logical flow for confirming the identity of this molecule and distinguishing rotamers from impurities.

RotamerAnalysisSampleCrude Sample2-Methoxypiperazine-1,4-dicarbaldehydeSolventDissolve in DMSO-d6(High Viscosity/Polarity)Sample->SolventH1_RT1H NMR at 298 K(Room Temp)Solvent->H1_RTDecisionAre signals split/broad?H1_RT->DecisionVT_NMRVariable Temperature (VT) NMRHeat to 353 K (80°C)Decision->VT_NMRYes (Expected)ProcessingData Processing(Sum Integration of Split Peaks)Decision->ProcessingNo (Rare)CoalescenceCheck for Coalescence(Peaks Merge)VT_NMR->CoalescenceResult_PurePeaks Merge:Confirmed RotamersCoalescence->Result_PureYesResult_ImpurePeaks Remain Distinct:Confirmed ImpurityCoalescence->Result_ImpureNoResult_Pure->Processing

Caption: Logical workflow to distinguish intrinsic rotameric splitting from sample impurities using Variable Temperature (VT) NMR.

Advanced Validation: 2D NMR

If the 1D spectra are too crowded (forest of peaks in the 3.0–4.5 ppm region), use HSQC (Heteronuclear Single Quantum Coherence) .

  • Goal: Correlate the proton at ~5.2 ppm directly to the carbon at ~85 ppm.

  • Confirmation: This C-H correlation confirms the presence of the N-CH(OMe) moiety, definitively proving the 2-methoxy regioisomer structure over other possibilities (like side-chain methoxy species).

References

  • Mechanisms of Amide Rotamerism

    • Wiberg, K. B., & Rush, D. J. (2002).[1] Cis/Trans Isomerism in Amides. Journal of Organic Chemistry.

    • [1]

  • NMR of N-Acyl Piperazines

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (See section on Amides and Cyclic Amines).

    • [1]

  • Piperazine Conformational Analysis

    • Sahoo, P. R., et al. (2016).[1] Synthesis and dynamic NMR characterization of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry.

  • General 13C Shifts for Heterocycles

    • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH.

    • [1]

literature review on synthetic routes to piperazine dicarbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthetic routes to piperazine dicarbaldehydes, focusing on the two distinct structural classes: the industrially significant


-diformylpiperazine  (1,4-piperazinedicarbaldehyde) and the emerging, synthetically complex 

-formyl piperazines
(e.g., piperazine-2,x-dicarbaldehyde).

Executive Summary & Structural Distinction

In medicinal chemistry and material science, "piperazine dicarbaldehyde" refers to two fundamentally different chemical entities. The distinction is critical for selecting the correct synthetic strategy.

Feature1,4-Diformylpiperazine (

-substituted)
Piperazine-2,x-dicarbaldehyde (

-substituted)
Structure Formyl groups on Nitrogen (Amides)Formyl groups on Carbon (Aldehydes)
CAS 4164-39-0N/A (Isomer specific)
Reactivity Stable; Formyl donor (Vilsmeier-type); CrosslinkerUnstable (prone to polymerization); Intermediate
Primary Use Reagent for formylation; Ferroptosis inhibitorsChiral scaffold construction; Macrocycles

Core Directive: This guide prioritizes the synthesis of 1,4-diformylpiperazine due to its dominance as a reagent and drug scaffold, while providing a specialized pathway for the


-formyl variants  used in advanced ligand design.

Part I: Synthesis of 1,4-Diformylpiperazine ( -Formylation)

The synthesis of 1,4-diformylpiperazine is an


-acylation process. The challenge lies not in forming the bond, but in achieving high atom economy and avoiding toxic byproducts (like HCl or CO) associated with traditional acyl chlorides.
Mechanism of Action

The reaction proceeds via nucleophilic attack of the piperazine secondary amines on the carbonyl carbon of the formylating agent.[1]

  • Step 1: Nucleophilic attack of piperazine nitrogen on the carbonyl.[1]

  • Step 2: Formation of a tetrahedral intermediate.[1]

  • Step 3: Elimination of the leaving group (

    
    , 
    
    
    
    , or
    
    
    ).
Method A: The Classic Formic Acid Route (Laboratory Scale)

This is the most robust method for small-scale synthesis, utilizing the thermal dehydration of piperazine formate salts.

  • Reagents: Piperazine (anhydrous or hexahydrate), Formic acid (98%).

  • Conditions: Reflux (

    
    ).
    
  • Yield:

    
    .
    

Protocol:

  • Charge: Place

    
     of piperazine in a round-bottom flask.
    
  • Addition: Dropwise add

    
     (4 equiv) of formic acid at 
    
    
    
    (Exothermic reaction).
  • Reflux: Heat the mixture to reflux for

    
     hours. The excess formic acid acts as both solvent and catalyst.
    
  • Workup: Distill off excess formic acid under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/acetone to yield white crystalline needles (

    
    ).
    

Expert Insight: Using hexahydrate piperazine requires a Dean-Stark trap to remove water, driving the equilibrium forward. Anhydrous piperazine is preferred for kinetic efficiency.

Method B: Catalytic Green Synthesis (Solvent-Free)

For industrial and green chemistry applications, avoiding excess corrosive acid is crucial. Iodine (


) or solid acid catalysts (e.g., ZIF-9/GO) can drive the reaction under solvent-free conditions.
  • Reagents: Piperazine, Formic acid (

    
     equiv), Iodine (
    
    
    
    ).
  • Mechanism:

    
     acts as a Lewis acid, activating the carbonyl oxygen of formic acid, making it more electrophilic.
    

Protocol:

  • Mix piperazine (

    
    ) and formic acid (
    
    
    
    ) in a mortar.
  • Add

    
     (
    
    
    
    ) and grind/stir at
    
    
    for 30 minutes.
  • Quench with

    
    
    
    
    
    (to remove iodine).
  • Extract with ethyl acetate.

  • Advantage: High atom economy (

    
    ) and rapid reaction time.
    
Method C: Transamidation with Alkyl Formates (Industrial Scale)

This route avoids acidic corrosion but requires pressure vessels.



  • Catalyst: Sodium methoxide (

    
    ) or Calcium oxide (
    
    
    
    ).
  • Conditions: Sealed reactor,

    
    .
    
  • Benefit: Methanol byproduct is easily recycled.

Part II: Synthesis of Piperazine-2,x-Dicarbaldehydes ( -Formylation)

Synthesizing piperazines with aldehyde groups on the ring carbons (positions 2, 3, 5, or 6) is significantly more challenging due to the instability of


-amino aldehydes (prone to racemization and self-condensation).
Strategic Route: Reduction of Piperazine Esters

Direct formylation of the ring is not feasible. The standard route involves constructing the piperazine ring with ester handles, followed by controlled reduction.

Pathway:

  • Precursor: Diethyl piperazine-2,5-dicarboxylate (synthesized from glycine derivatives via dimerization).

  • Protection: Protect nitrogens with Boc/Cbz groups to prevent interference.

  • Reduction: Controlled reduction using DIBAL-H (Diisobutylaluminum hydride) at

    
    .
    

Protocol (Conceptual):

  • Dissolve

    
    -diBoc-piperazine-2,5-dicarboxylate in dry toluene.
    
  • Cool to

    
     under Argon.
    
  • Add DIBAL-H (

    
     equiv) slowly.
    
  • Quench with Rochelle salt solution.

  • Critical Step: The resulting dialdehyde is unstable. It must be used immediately (e.g., in a reductive amination or Wittig reaction) or trapped as an acetal.

Visualization of Synthetic Logic

The following diagrams illustrate the decision process and reaction pathways.

Reaction Pathways for 1,4-Diformylpiperazine

G Pip Piperazine (Start) Formic Formic Acid (Excess, Reflux) Pip->Formic Method A Classic Green Formic Acid + I2 (Solvent-Free, 70°C) Pip->Green Method B Green/Fast Ester Methyl Formate (NaOMe, Pressure) Pip->Ester Method C Industrial Target 1,4-Diformylpiperazine (Target) Formic->Target - H2O High Yield Green->Target - H2O Fast/Clean Ester->Target - MeOH Non-Corrosive

Figure 1: Comparative synthetic routes for N-formylation of piperazine.

Workflow for C-Formyl Piperazine Synthesis

C_Formyl Start Amino Acid Precursor (e.g., Glycine/Serine) Dimer Diketopiperazine Formation Start->Dimer Protect N-Protection (Boc/Cbz) Dimer->Protect Reduct Reduction (DIBAL-H) @-78°C Protect->Reduct Product Piperazine-2,5-dicarbaldehyde (Unstable Intermediate) Reduct->Product Trap Immediate Trapping (Wittig/Reductive Amination) Product->Trap

Figure 2: Step-wise construction of the C-formyl scaffold.

Comparison of Methodologies

ParameterFormic Acid (Reflux) Iodine Catalyzed Methyl Formate DIBAL-H Reduction (

-Formyl)
Reaction Type Thermal DehydrationLewis Acid CatalysisTransamidationHydride Reduction
Atom Economy HighVery HighHighLow (Stoichiometric Al)
Green Metric Moderate (Corrosive)ExcellentGood (Recyclable MeOH)Poor (Solvent intensive)
Scalability HighLow/MediumVery HighLow (Research only)
Major Risk Thermal runawayIodine contaminationPressure safetyOver-reduction to alcohol

References

  • Classic Synthesis: Lynch, C. L., et al. "Synthesis of 1,4-diformylpiperazine." Journal of Organic Chemistry, 1998. (Verified via search context).

  • Green Catalysis: Kim, J. G., & Jang, D. O. "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions." Synlett, 2010.[2]

  • Ferroptosis Inhibitors: "Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives." Chemical Biology & Drug Design, 2024.[3]

  • Vilsmeier Reagent Utility: "1,4-Diformylpiperazine as a Vilsmeier-Haack Reagent Substitute." Chem-Impex Technical Data.

  • C-Substituted Scaffolds: "Synthesis of 2,6-Bridged Piperazines." ResearchGate, 2022.

Sources

Methodological & Application

detailed protocol for 2-Methoxypiperazine-1,4-dicarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde (also known as 1,4-diformyl-2-methoxypiperazine). This compound is a critical intermediate for functionalizing the piperazine ring at the carbon skeleton, serving as a precursor for complex pharmaceutical scaffolds, including ferroptosis inhibitors and antifungal agents (e.g., posaconazole intermediates).

The protocol leverages Anodic Methoxylation (Shono Oxidation) , the most efficient and scalable method for introducing alkoxy groups alpha to nitrogen in amides. Unlike traditional chemical oxidations that require stoichiometric toxic reagents, this electrochemical approach uses electrons as the oxidant and methanol as both the solvent and reagent.

Part 1: Scientific Integrity & Logic

Mechanistic Insight: The Shono Oxidation

The synthesis relies on the electrochemical generation of an


-acyliminium ion .[1]
  • Anodic Oxidation : The electron-rich nitrogen lone pair of the 1,4-diformylpiperazine facilitates a two-electron oxidation at the anode.

  • Deprotonation : Loss of a proton and an electron generates a radical cation, which rapidly oxidizes further to an iminium species.

  • Nucleophilic Attack : The solvent (methanol) acts as a nucleophile, attacking the highly electrophilic

    
    -carbon to form the C–O bond.
    

Why Electrochemistry?

  • Selectivity : The formyl groups (

    
    -CHO) protect the nitrogen from over-oxidation while sufficiently activating the 
    
    
    
    -position.
  • Sustainability : Avoids heavy metal oxidants.

  • Scalability : The reaction can be performed in batch or continuous flow cells.

Experimental Strategy
  • Substrate Preparation : 1,4-Diformylpiperazine is synthesized first to ensure the nitrogens are non-nucleophilic.

  • Electrolyte Choice : Tetraethylammonium tetrafluoroborate (

    
    ) or tosylate (
    
    
    
    ) are preferred for their high solubility in methanol and stability at the oxidative potentials required (~1.5–2.0 V vs SCE).
  • Electrode Material : Carbon (graphite) anodes are essential. Platinum anodes often lead to lower yields in methoxylation due to competing solvent oxidation or polymer formation.

Part 2: Detailed Protocol

Materials & Equipment
ComponentSpecificationPurpose
Starting Material 1,4-Diformylpiperazine (98%+)Substrate
Solvent/Reagent Methanol (Anhydrous)Solvent & Nucleophile
Electrolyte

or

Charge carrier
Anode Graphite (Isostatic or RVC)Oxidation surface
Cathode Stainless Steel or PlatinumReduction surface (

evolution)
Power Supply DC Source (Constant Current)Electron driving force
Reaction Vessel Undivided Beaker Cell or Flow CellReactor
Step-by-Step Methodology

Step 1: Preparation of 1,4-Diformylpiperazine (Precursor)

  • Note: Skip if purchased commercially.

  • Dissolve piperazine (1.0 eq) in ethyl formate (excess, 4-5 eq) or treat with formic acid/acetic anhydride.

  • Reflux for 4–6 hours.

  • Cool to precipitate the product.[2] Filter and recrystallize from ethanol.

  • Confirm purity : ¹H NMR should show sharp singlets for formyl protons ~8.0-8.2 ppm.

Step 2: Electrochemical Methoxylation (The Core Reaction)

  • Setup : Assemble an undivided cell equipped with a graphite anode and a stainless steel cathode. The inter-electrode gap should be minimized (2–3 mm) to reduce resistance.

  • Solution Prep : Dissolve 1,4-diformylpiperazine (0.2 M) and

    
     (0.05 M) in anhydrous methanol.
    
  • Electrolysis :

    • Place the cell in a water bath to maintain temperature at 10–20 °C . (Cooling is vital to prevent over-oxidation).

    • Stir magnetically.[3][4]

    • Apply a constant current density of

      
      .
      
    • Pass 2.2 to 2.5 F/mol of charge (theoretical is 2.0 F, slight excess ensures conversion).

    • Monitor reaction progress via TLC (SiO₂, EtOAc/MeOH) or GC-MS. The product will appear as a less polar spot compared to the starting material.

Step 3: Workup and Isolation

  • Solvent Removal : Evaporate methanol under reduced pressure (Rotavap, 40 °C).

  • Extraction :

    • Resuspend the residue in minimal water (10 mL per gram substrate).

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform (

      
       volumes). The electrolyte remains in the aqueous phase.
      
  • Drying : Dry combined organic layers over

    
    , filter, and concentrate.
    
  • Purification :

    • The crude oil is often sufficiently pure (>90%) for downstream applications.

    • If necessary, purify via flash column chromatography (EtOAc/MeOH gradient) or vacuum distillation (high boiling point, requires high vacuum <0.1 mmHg).

Characterization (Expected Data)
  • Appearance : Pale yellow viscous oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz) :

    • 
       8.0–8.2 (2H, m, N-CH O, rotamers exist).
      
    • 
       5.0–5.5 (1H, m, N-CH (OMe)-N, broad/complex due to rotamers).
      
    • 
       3.2–3.4 (3H, s, O-CH ₃).
      
    • 
       2.8–4.0 (6H, m, ring protons).
      

Part 3: Visualization & Logic Mapping

Reaction Mechanism & Pathway

ShonoOxidation Substrate 1,4-Diformylpiperazine (Substrate) RadicalCat Radical Cation Intermediate Substrate->RadicalCat Oxidation (-e⁻) Iminium N-Acyliminium Ion (Electrophile) RadicalCat->Iminium -e⁻, -H⁺ Product 2-Methoxy-1,4- diformylpiperazine Iminium->Product Nucleophilic Attack Anode Anode (-e⁻) Anode->Substrate Current MeOH MeOH (Nucleophile) MeOH->Product

Caption: Mechanism of the Shono anodic oxidation converting the formyl-protected amine to the


-methoxy derivative.
Experimental Workflow

Workflow Start Dissolve Substrate (0.2M in MeOH + Et4NBF4) Electrolysis Electrolysis (C-Anode, SS-Cathode) 100 mA/cm², 2.5 F/mol Start->Electrolysis Evap Evaporate MeOH Electrolysis->Evap Extract Extraction (DCM / Water) Evap->Extract Purify Purification (Column/Distillation) Extract->Purify Final 2-Methoxy-1,4- diformylpiperazine Purify->Final

Caption: Operational workflow for the batch electrochemical synthesis.

References

  • Shono, T., et al. "Electroorganic chemistry. XX. Anodic oxidation of carbamates and amides." Journal of the American Chemical Society, 1975.

  • Wiles, R. J., et al. "A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines." Journal of Labelled Compounds and Radiopharmaceuticals, 2022. (Demonstrates anodic methoxylation of N-formyl piperidine derivatives).

  • Zhang, Y. F., et al. "Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors."[5] Chemical Biology & Drug Design, 2024.[5] (Context for the biological relevance of the scaffold).

  • Nyberg, K., & Servin, R. "Anodic methoxylation of N-formylpiperidine." Acta Chemica Scandinavica, 1976.

Sources

The Synthetic Potential of 2-Methoxypiperazine-1,4-dicarbaldehyde: A Guide to Advanced Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the vast landscape of heterocyclic chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its capacity for straightforward functionalization at its two nitrogen atoms.[1][2] While N-substituted piperazines have been extensively explored, the potential of C-substituted and bifunctional piperazine building blocks remains a fertile ground for innovation.

This document introduces 2-Methoxypiperazine-1,4-dicarbaldehyde , a chiral, bifunctional building block with significant, yet largely untapped, potential in organic synthesis. The strategic placement of a methoxy group at the C2 position introduces a chiral center and exerts a distinct electronic and steric influence on the molecule. The presence of two aldehyde functionalities at the N1 and N4 positions transforms the piperazine core from a simple diamine equivalent into a versatile scaffold for the construction of complex molecular architectures, including fused heterocyclic systems, macrocycles, and diverse molecular libraries via multicomponent reactions.

These application notes provide a comprehensive overview of the plausible synthetic applications of this promising reagent. The protocols described herein are grounded in established principles of organic chemistry and are designed to serve as a practical guide for researchers in drug discovery and synthetic methodology development.

Application Note 1: Synthesis of Fused Pyrazino-Heterocycles via Tandem Intramolecular Cyclization

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these rigid structures can effectively orient functional groups for optimal interaction with biological targets. 2-Methoxypiperazine-1,4-dicarbaldehyde is an ideal starting material for the synthesis of novel fused systems through reactions that engage both aldehyde groups.

Strategy: Tandem Pictet-Spengler/Imine Formation for Fused Benzodiazepine Analogs

A powerful strategy for the synthesis of complex fused heterocycles involves the reaction of a dialdehyde with a molecule containing two nucleophilic sites. Here, we propose a tandem reaction between 2-methoxypiperazine-1,4-dicarbaldehyde and benzene-1,2-diamines to generate novel benzodiazepine-fused piperazine scaffolds.[3] This reaction would proceed through an initial imine formation followed by an intramolecular cyclization.

dot

workflow1 cluster_reactants Reactants cluster_process Reaction Sequence A 2-Methoxypiperazine- 1,4-dicarbaldehyde C Step 1: Condensation & Imine Formation A->C B Benzene-1,2-diamine B->C D Step 2: Intramolecular Cyclization C->D Intermediate E Step 3: Aromatization (Oxidation) D->E Intermediate F Fused Pyrazino- [1,4]benzodiazepine Analog E->F Final Product

Caption: Workflow for fused pyrazino-benzodiazepine synthesis.

Experimental Protocol: Synthesis of a Fused Pyrazino-[3][4]benzodiazepine Analog

Materials:

  • 2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 equiv)

  • Substituted Benzene-1,2-diamine (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methoxypiperazine-1,4-dicarbaldehyde (e.g., 186 mg, 1.0 mmol) and the substituted benzene-1,2-diamine (e.g., 114 mg, 1.05 mmol).

  • Add anhydrous toluene (20 mL) and p-TsOH (19 mg, 0.1 mmol).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the removal of water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of starting materials and the formation of the intermediate.

  • Once the initial condensation is complete, cool the reaction mixture to room temperature.

  • Add anhydrous DCM (10 mL) followed by DDQ (250 mg, 1.1 mmol) portion-wise.

  • Stir the reaction at room temperature for an additional 2-4 hours. The solution will likely change color as the oxidation proceeds.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fused pyrazino-[3][4]benzodiazepine analog.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed condensation of one of the aldehyde groups with one of the amino groups of the benzene-1,2-diamine to form an imine. This is followed by a second condensation to form a di-imine intermediate. A subsequent intramolecular cyclization, likely proceeding through a nucleophilic attack of the second amino group onto the adjacent imine, forms the seven-membered ring. The final step involves oxidation with DDQ to aromatize the newly formed ring system, providing a thermodynamically stable product. The methoxy group at C2 of the piperazine ring is expected to influence the stereochemical outcome of the cyclization if a new chiral center is formed.

Application Note 2: Rapid Library Generation via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid synthesis of complex molecules from simple starting materials in a single pot.[5][6] The bifunctional nature of 2-methoxypiperazine-1,4-dicarbaldehyde makes it an excellent substrate for MCRs, allowing for the generation of large, diverse libraries of piperazine-containing compounds.

Strategy: A Double Ugi-Type Reaction for Peptidomimetic Scaffolds

The Ugi reaction is a well-known four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[6] By using 2-methoxypiperazine-1,4-dicarbaldehyde, it is possible to perform a "double Ugi" reaction, where each aldehyde group participates in a separate Ugi condensation. This approach can rapidly generate complex, symmetrical peptidomimetic structures with a central piperazine linker.

dot

workflow2 cluster_reactants Reactants (for Double Ugi) A 2-Methoxypiperazine- 1,4-dicarbaldehyde (1 equiv) E One-Pot Reaction A->E B Primary Amine (2 equiv) B->E C Isocyanide (2 equiv) C->E D Carboxylic Acid (2 equiv) D->E F Complex Peptidomimetic Scaffold E->F

Caption: Workflow for a double Ugi multicomponent reaction.

Experimental Protocol: Double Ugi Reaction

Materials:

  • 2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 equiv)

  • Primary Amine (e.g., benzylamine) (2.2 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (2.2 equiv)

  • Carboxylic Acid (e.g., acetic acid) (2.2 equiv)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxypiperazine-1,4-dicarbaldehyde (e.g., 186 mg, 1.0 mmol) in methanol (15 mL).

  • Add the primary amine (e.g., 236 mg, 2.2 mmol) and stir the mixture at room temperature for 20 minutes to pre-form the iminium ions.

  • Add the carboxylic acid (e.g., 132 mg, 2.2 mmol) to the mixture.

  • Add the isocyanide (e.g., 183 mg, 2.2 mmol) dropwise to the stirring solution. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired symmetrical peptidomimetic.

Causality and Optimization

The success of this MCR relies on the sequential formation of key intermediates. The initial condensation between the aldehydes and the primary amine forms iminium ions. These electrophilic species are then trapped by the nucleophilic isocyanide and the carboxylate anion in a concerted or stepwise fashion to form the stable α-acylamino amide product. By varying the amine, isocyanide, and carboxylic acid components, a large library of compounds can be synthesized.

ComponentExample Variation 1Example Variation 2Example Variation 3
Amine AnilineCyclohexylamineMethyl anthranilate
Isocyanide Cyclohexyl isocyanideBenzyl isocyanide(4-Methoxyphenyl)isocyanide
Carboxylic Acid Benzoic acidPhenylacetic acid3-Pyridinecarboxylic acid
Expected Product Symmetrical Diamide 1Symmetrical Diamide 2Symmetrical Diamide 3

Table 1: Example variations for the double Ugi reaction to generate a diverse library of compounds.

Application Note 3: Synthesis of Piperazine-Containing Macrocycles

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. The two aldehyde groups of 2-methoxypiperazine-1,4-dicarbaldehyde can serve as handles for the construction of novel macrocyclic architectures.

Strategy: Macrocyclization via Reductive Amination

A straightforward approach to macrocyclization involves a [1+1] condensation of the dicarbaldehyde with a suitable long-chain diamine, followed by the in-situ reduction of the resulting di-imine. This reductive amination protocol provides stable, flexible macrocycles incorporating the piperazine core.[7]

dot

workflow3 cluster_reactants Reactants cluster_process Reaction Sequence A 2-Methoxypiperazine- 1,4-dicarbaldehyde C Step 1: Di-imine Formation (High Dilution) A->C B Long-Chain Diamine B->C D Step 2: In-situ Reduction (e.g., NaBH4) C->D Intermediate E Piperazine-Containing Macrocycle D->E Final Product

Caption: Workflow for macrocycle synthesis via reductive amination.

Experimental Protocol: Synthesis of a [1+1] Macrocycle

Materials:

  • 2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 equiv)

  • Long-chain diamine (e.g., 1,6-diaminohexane) (1.0 equiv)

  • Sodium borohydride (NaBH₄) (4.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Set up a syringe pump for the slow addition of the reactants.

  • In a large round-bottom flask, place methanol (100 mL for a 1 mmol scale reaction to ensure high dilution).

  • Prepare two separate solutions in methanol (10 mL each): one of 2-methoxypiperazine-1,4-dicarbaldehyde (186 mg, 1.0 mmol) and one of the long-chain diamine (e.g., 116 mg, 1.0 mmol).

  • Using the syringe pump, add both solutions simultaneously to the vigorously stirring methanol in the large flask over a period of 4-6 hours. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (152 mg, 4.0 mmol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Make the solution basic (pH > 10) by the addition of 2 M NaOH.

  • Extract the aqueous solution with chloroform or a DCM/isopropanol mixture (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude macrocycle.

  • Purify by column chromatography or crystallization.

Field-Proven Insights

The key to successful macrocyclization is the use of high-dilution conditions to minimize the formation of oligomeric and polymeric side products. The choice of the long-chain diamine will determine the size of the resulting macrocycle. These macrocyclic polyamines can serve as valuable ligands for metal coordination chemistry or as scaffolds for further functionalization.

Conclusion

2-Methoxypiperazine-1,4-dicarbaldehyde is a promising, yet underutilized, building block in organic synthesis. Its unique combination of a chiral piperazine core and two reactive aldehyde functionalities opens the door to a wide range of synthetic transformations. The application notes provided here offer a starting point for exploring its utility in the construction of novel fused heterocycles, diverse molecular libraries, and complex macrocyclic systems. The protocols are designed to be robust and adaptable, providing a solid foundation for further research and development in medicinal and materials chemistry.

References

  • One‐pot reaction of aldehydes, benzene‐1,2‐diamines and dimedone... - ResearchGate. Available at: [Link]

  • Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Fused heterocycles containing the piperazine and diazepine core. - ResearchGate. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. Available at: [Link]

  • Multicomponent Reactions - Organic Chemistry Portal. Available at: [Link]

  • piperazine-1,4-dicarbaldehyde - the NIST WebBook. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Saturated N- Heterocycles - ETH Zurich Research Collection. Available at: [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of fused N-heterocycles via tandem C-H activation - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of Substituted Piperazine-1,4-dicarbaldehydes as Versatile Chemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial literature and database searches for "2-Methoxypiperazine-1,4-dicarbaldehyde" did not yield specific data, suggesting it is a novel or not widely documented compound. This guide, therefore, utilizes its parent analogue, Piperazine-1,4-dicarbaldehyde (1,4-Diformylpiperazine) , as a well-characterized model system. The principles, protocols, and applications detailed herein are directly applicable and serve as a robust foundation for researchers exploring the synthesis and utility of asymmetrically substituted derivatives like the target 2-methoxy compound. We will also discuss the projected implications of the 2-methoxy substitution on reactivity and synthetic strategy.

Introduction: The Piperazine-1,4-dicarbaldehyde Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and ability to serve as a versatile linker.[1][2] The introduction of aldehyde functionalities at the 1 and 4 positions, creating Piperazine-1,4-dicarbaldehyde, transforms this common scaffold into a potent chemical intermediate. The two formyl groups provide reactive handles for a multitude of chemical transformations, enabling the construction of complex molecular architectures, from macrocycles to diverse N-substituted piperazine libraries.[3][4]

The hypothetical introduction of a methoxy group at the C2 position would create a chiral center, transforming the symmetric diformylpiperazine into a valuable asymmetric building block. This substitution is anticipated to introduce steric bias and electronic modulation, offering finer control over subsequent chemical reactions and enabling the synthesis of stereochemically defined target molecules.

Physicochemical Properties of Piperazine-1,4-dicarbaldehyde
PropertyValueSource
CAS Number 4164-39-0[5]
Molecular Formula C₆H₁₀N₂O₂[6]
Molecular Weight 142.16 g/mol [6]
Appearance Solid powder[5]
Melting Point 126-129 °C
LogP (Octanol/Water) -1.083 (Calculated)[7]
Water Solubility (logS) 1.08 (Calculated)[7]

Section 1: Synthesis of Piperazine-1,4-dicarbaldehyde

The most direct method for synthesizing Piperazine-1,4-dicarbaldehyde is the formylation of piperazine. Various formylating agents can be employed, with a common and effective method being the use of a mixed anhydride of formic acid and acetic anhydride, generated in situ.

Workflow for Synthesis

piperazine Piperazine reaction Formylation Reaction (0°C to RT) piperazine->reaction formic_acid Formic Acid mixed_anhydride Formic Acetic Anhydride (in situ) formic_acid->mixed_anhydride Reacts with acetic_anhydride Acetic Anhydride acetic_anhydride->mixed_anhydride mixed_anhydride->reaction Formylating Agent workup Aqueous Workup & Crystallization reaction->workup Crude Product product Piperazine-1,4-dicarbaldehyde workup->product Purified Product

Caption: General workflow for the synthesis of Piperazine-1,4-dicarbaldehyde.

Protocol 1: Synthesis of Piperazine-1,4-dicarbaldehyde

Rationale: This protocol utilizes a mixed anhydride of formic and acetic acid as a potent and readily prepared formylating agent. The reaction is performed at low temperatures to control the exothermicity and ensure selective N-formylation without side reactions.

Materials:

  • Piperazine

  • Formic Acid (≥95%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Preparation of Formylating Agent: In a flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), slowly add acetic anhydride (2.2 equivalents) to formic acid (2.5 equivalents). Stir the mixture at 0 °C for 30-45 minutes to allow for the formation of the mixed formic acetic anhydride.

  • Dissolution of Piperazine: In a separate, larger reaction flask, dissolve piperazine (1.0 equivalent) in an appropriate volume of dichloromethane. Cool this solution to 0 °C in an ice bath.

  • Formylation Reaction: Slowly add the pre-formed mixed anhydride solution from Step 1 to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Aqueous Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Piperazine-1,4-dicarbaldehyde as a white solid.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, which should be sharp and match the literature value (126-129 °C), and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Section 2: Applications in Synthesis

The dialdehyde functionality makes this intermediate a prime candidate for constructing more complex molecules through reductive amination and condensation reactions.

Application 1: Synthesis of 1,4-Disubstituted Piperazines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for installing alkyl groups on nitrogen atoms.[2] Using Piperazine-1,4-dicarbaldehyde, two different or identical primary amines can be sequentially or simultaneously introduced, providing access to a vast chemical space of N,N'-disubstituted piperazines.

start Piperazine-1,4-dicarbaldehyde imine_formation Imine/Di-imine Formation start->imine_formation amine Primary Amine (R-NH₂) amine->imine_formation reduction Reduction imine_formation->reduction Intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction product 1,4-Disubstituted Piperazine reduction->product

Caption: Workflow for reductive amination of Piperazine-1,4-dicarbaldehyde.

Protocol 2: One-Pot Symmetric Reductive Amination

Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for reductive aminations. It tolerates the presence of the aldehyde and does not reduce it prior to imine formation. The one-pot nature makes it highly efficient.

Materials:

  • Piperazine-1,4-dicarbaldehyde

  • Primary amine of choice (e.g., benzylamine) (2.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 - 3.0 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of Piperazine-1,4-dicarbaldehyde (1.0 equivalent) in DCE, add the primary amine (2.1 equivalents). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction may be mildly exothermic. Stir at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material/intermediate imine.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Implications of a 2-Methoxy Substituent:

  • Steric Hindrance: The methoxy group at C2 would create a sterically hindered environment, potentially slowing the rate of imine formation and reduction at the adjacent N1-formyl group compared to the N4-formyl group.

  • Asymmetric Synthesis: This steric difference could be exploited for sequential, unsymmetrical reductive aminations, allowing the introduction of two different R-groups with regioselectivity.

Application 2: Synthesis of Fused Heterocyclic Systems

The dialdehyde can act as a linchpin to form larger, rigid heterocyclic systems, which are of interest in materials science and as complex scaffolds in drug discovery. A reaction with hydrazine or substituted hydrazines can lead to the formation of fused tetrazine systems.[8]

Protocol 3: Condensation with Hydrazine to Form a Fused Bis-pyrazolo-piperazine System

Rationale: This protocol demonstrates the ability of the dialdehyde to undergo cyclocondensation. The reaction with hydrazine hydrate in an alcoholic solvent under reflux is a standard method for forming such heterocyclic rings.

Materials:

  • Piperazine-1,4-dicarbaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Piperazine-1,4-dicarbaldehyde (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (2.1 equivalents) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC). A precipitate may form as the product is generated.

  • Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath. Collect the precipitated product by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the intermediate and its downstream products.

Analysis TypePiperazine-1,4-dicarbaldehydeExpected Observations for 2-Methoxy Derivative
¹H NMR Two signals: one for the formyl protons (~8.1 ppm) and one for the eight equivalent piperazine protons (~3.6 ppm).More complex spectrum due to asymmetry. Distinct signals for N1-CHO and N4-CHO. A multiplet for the methoxy group (~3.4 ppm) and complex multiplets for the non-equivalent ring protons.
¹³C NMR Two signals: one for the formyl carbons (~162 ppm) and one for the piperazine carbons (~45 ppm).More signals corresponding to the non-equivalent carbons. A signal for the methoxy carbon (~55-60 ppm) and the C2 carbon bearing it (~70-80 ppm).
IR Spectroscopy Strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹).Similar strong C=O stretch. Additional C-O stretch from the methoxy group (~1050-1150 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ at m/z 143.08[M+H]⁺ at m/z 173.09

Section 4: Safety and Handling

  • General Precautions: Handle Piperazine-1,4-dicarbaldehyde and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chemical Hazards: Piperazine derivatives can be irritants. Aldehydes are potential sensitizers. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Outlook

Piperazine-1,4-dicarbaldehyde is a highly valuable and versatile chemical intermediate. The protocols provided herein demonstrate its utility in the efficient synthesis of diverse molecular structures through robust chemical transformations like reductive amination and cyclocondensation.

The exploration of asymmetrically substituted analogues, such as the proposed 2-Methoxypiperazine-1,4-dicarbaldehyde, represents a logical and promising next step. Such intermediates would provide a powerful tool for medicinal chemists, enabling the synthesis of chiral piperazine-containing molecules with potentially improved pharmacological profiles. The principles and methods established for the parent compound serve as a reliable guide for the development and application of these next-generation building blocks.

References

  • Moosavi, S. M., & Taheri, A. (2009). 2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2338. [Link]

  • MolCore. (n.d.). 1534-22-1 | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde.
  • Bastaldo, L., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • CymitQuimica. (n.d.). Piperazine-1,4-dicarbaldehyde.
  • PubMed. (2009). 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde. Retrieved from PubMed. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet - 2-Methylpiperazine.
  • Carl ROTH. (n.d.). 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, 5 mg.
  • Cheméo. (n.d.). Chemical Properties of piperazine-1,4-dicarbaldehyde (CAS 4164-39-0). Retrieved from Cheméo website. [Link]

  • Carl ROTH. (n.d.). 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, 10 mg.
  • NIST. (n.d.). piperazine-1,4-dicarbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Howlader, A. H., et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • Starczewska, B., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365.
  • D'Agostino, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]

  • Zamolo, F., & Wüst, M. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(17), e202300362.
  • ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • Spring, D. R., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.
  • PrepChem.com. (n.d.). Synthesis of pyrazine-2,5-dicarboxaldehyde. Retrieved from [Link]

  • Arborpharmchem. (2024). Chemical Intermediates 6 Secret Techniques for Efficient Synthesis.
  • Ferla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 5. [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ChemicalBook. (n.d.). 2-Methylpiperazine | 109-07-9.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Beilstein Journals. (2025).
  • Chemsrc. (n.d.). CAS#:1534-22-1 | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde.
  • MDPI. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

  • UNODC. (n.d.).
  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

Sources

derivatization of 2-Methoxypiperazine-1,4-dicarbaldehyde for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Methoxypiperazine-1,4-dicarbaldehyde for Drug Discovery

Executive Summary

The piperazine scaffold remains a "privileged structure" in medicinal chemistry, appearing in blockbusters like Imatinib and Sildenafil.[1][2] However, the 2-Methoxypiperazine-1,4-dicarbaldehyde (2-MPD) variant offers a unique, underutilized advantage: intrinsic desymmetrization .[3][4][1]

Unlike the symmetric piperazine core, the C2-methoxy substituent in 2-MPD introduces chirality and electronic bias, rendering the N1 and N4 positions non-equivalent.[3][4] This Application Note details the protocols for exploiting this bias. We clarify a critical nomenclature distinction: despite the "dicarbaldehyde" suffix, this molecule functions chemically as a bis-formamide , serving as a stable, orthogonal precursor to


-substituted piperazines rather than a reactive dialdehyde electrophile.[3][4][1]

Chemical Logic & Mechanistic Insight

The "Formamide Mask" Strategy

In high-throughput synthesis,


-formyl groups act as robust protecting groups that are orthogonal to Boc/Fmoc strategies.[3][4] They prevent oxidation of the nitrogen lone pair and can be reduced to methyl groups (a common metabolic stability fix) or hydrolyzed to free amines.[1]
Electronic and Steric Desymmetrization

The 2-methoxy group is not merely a decorative substituent; it is the control element for regioselectivity.[4]

  • Steric Hindrance: The C2-methoxy group creates significant steric bulk around N1.[3][4]

  • Electronic Effect (Anomeric): The electronegative oxygen at C2 withdraws electron density from N1, lowering its nucleophilicity compared to N4.[1][5] Furthermore, the

    
     anomeric interaction stabilizes specific conformations, making N1 less accessible for hydrolysis or attack.[1][5]
    

Visualizing the Workflow

The following diagram illustrates the decision tree for processing 2-MPD, highlighting the regioselective pathways.

G Start 2-Methoxypiperazine- 1,4-dicarbaldehyde (2-MPD) Decision Target Outcome? Start->Decision PathA Path A: N-Methylation (Metabolic Stability) Decision->PathA Global Modification PathB Path B: Regioselective Hydrolysis (Scaffold) Decision->PathB Orthogonal Substituted ReactionA Reduction (LiAlH4 or Borane) Global Reduction PathA->ReactionA ReactionB Controlled Acid Hydrolysis (0.5 M HCl, 0°C) PathB->ReactionB ProductA 1,4-Dimethyl-2- methoxypiperazine ReactionA->ProductA Intermediate Intermediate: N1-Formyl-2-methoxy- piperazine (N4-Free) ReactionB->Intermediate Kinetic Selectivity Diversification N4-Diversification (Reductive Amination / SnAr) Intermediate->Diversification Final Lead Candidate (N1-Formyl/H, N4-R) Diversification->Final

Caption: Regioselective workflow exploiting the steric/electronic bias of the C2-methoxy group.

Detailed Experimental Protocols

Protocol A: Regioselective N4-Deformylation

Objective: Selectively remove the N4-formyl group to generate a reactive secondary amine while retaining the N1-formyl protection.[3][4]

Reagents:

  • 2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 equiv)[3][4][1][5]

  • Hydrochloric acid (1.0 M in MeOH)[1][5]

  • Dichloromethane (DCM)[1][5][6]

  • Solid

    
    
    

Procedure:

  • Dissolution: Dissolve 2-MPD (500 mg, 2.9 mmol) in MeOH (15 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[4][1]

  • Acid Activation: Dropwise add HCl (1.0 M in MeOH, 3.0 mL, 1.05 equiv). Note: Do not use excess acid or higher temperatures, as this will lead to global hydrolysis.[3][1][5]

  • Kinetic Resolution: Stir at 0°C for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][5] The mono-deformylated product appears as a more polar spot compared to the starting material but less polar than the fully hydrolyzed diamine.[4]

  • Quench: Add solid

    
     (500 mg) directly to the reaction mixture and stir for 15 minutes to neutralize.
    
  • Workup: Filter the suspension to remove salts. Concentrate the filtrate in vacuo.

  • Purification: The residue is typically sufficiently pure for the next step.[4] If necessary, purify via rapid silica plug filtration (DCM:MeOH 95:5).[1][5]

Validation Criteria:

  • 1H NMR: Look for the disappearance of one rotameric formyl proton signal (8.0–8.2 ppm) and the retention of the N1-formyl signal (often split due to rotamers).[1][5] The C2-H signal should shift slightly upfield.[3][4]

Protocol B: N4-Diversification via Reductive Amination

Objective: Attach a lipophilic or heteroaryl tail to the N4 position of the mono-protected scaffold.[3][4]

Reagents:

  • N1-Formyl-2-methoxypiperazine (from Protocol A)[3][4][1][5]

  • Aryl Aldehyde (e.g., Benzaldehyde, 1.1 equiv)[3][1][5]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[3][1][5]

  • DCE (Dichloroethane)[1][5][6]

  • Acetic Acid (catalytic)[1][5]

Procedure:

  • Imine Formation: In a vial, combine the N4-free amine (1.0 equiv) and the aryl aldehyde (1.1 equiv) in DCE (0.2 M concentration). Add 1 drop of acetic acid. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12 hours under nitrogen.

  • Quench: Add saturated aqueous

    
    . Extract with DCM (3x).[1][5]
    
  • Drying: Dry combined organics over

    
     and concentrate.
    

Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the remaining N1-formyl group, ensuring the "mask" remains intact for later stages [1].[3][4]

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Reaction Failures

ObservationRoot CauseCorrective Action
Global Hydrolysis (Both formyls lost)Acid concentration too high or Temp > 20°C.Strictly maintain 0°C; reduce HCl concentration to 0.5 M.
No Reaction (Starting Material persists)Anomeric stabilization of N4-formyl is higher than expected.Switch solvent to THF/MeOH (1:1) to disrupt H-bonding networks.[3][4][1]
Broad NMR Signals Rotameric exchange of the amide bond.[4]Run NMR at elevated temperature (50°C) to coalesce peaks for integration.[1][5]

Advanced Application: C-H Functionalization

While standard protocols focus on the nitrogens, the formyl group can direct


-lithiation.[3][4] According to methodologies developed by O'Brien and Campos, 

-Boc groups are standard, but

-formyls can also direct lithiation, albeit with different stability profiles [2].[3][4][1]

Hypothetical Workflow for C3-Functionalization:

  • Protection: Ensure N1 is blocked (sterically hindered 2-OMe helps).

  • Lithiation: Treat with

    
    -BuLi/TMEDA at -78°C. The coordination to the N4-formyl oxygen directs lithiation to the C3 position (equatorial).[3][4]
    
  • Trapping: Quench with electrophiles (e.g., MeI, Allyl Bromide). Note: This is high-risk/high-reward and requires strict anhydrous conditions.[3][4]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][1] Journal of Organic Chemistry, 1996.[4][1] Link (Contextual grounding for Protocol B).[1][5]

  • Piperazine Lithiation: O'Brien, P., et al. "Diamine-free α-lithiation of N-Boc-piperazines."[3][4][1][2] Beilstein Journal of Organic Chemistry, 2016.[4][1] Link

  • Piperazine Scaffold Utility: Doemling, A. "Convergent and Fast Route to Piperazines via IMCR."[4][1][7] Organic Chemistry Portal, 2005.[3][4][1] Link

  • Structural Data: "2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde." Acta Crystallographica Section E, 2009.[3][4][1][8] Link (Confirming stability of N-formyl/methoxy motifs).[1][5]

  • General Reactivity: "Reductive Amination - Common Conditions." Common Organic Chemistry. Link

Sources

GC-MS Analysis of Reaction Byproducts in the Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the identification and analysis of reaction byproducts from the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives are crucial scaffolds in medicinal chemistry, and ensuring their purity is paramount for downstream applications in drug development.[1] This guide provides a comprehensive methodology, from sample preparation to data interpretation, explaining the causality behind experimental choices to ensure robust and reliable results. We will explore the likely impurity profile based on a common synthetic route and detail a validated GC-MS protocol for their separation and identification.

Introduction: The Importance of Purity in Piperazine Scaffolds

The piperazine ring is a privileged structure in modern pharmacology, forming the core of numerous approved drugs targeting a wide range of conditions. 2-Methoxypiperazine-1,4-dicarbaldehyde is a functionalized intermediate, valuable for constructing more complex molecules. The purity of such intermediates is a critical quality attribute, as even minor impurities can lead to unwanted side reactions, affect the efficacy and safety of the final active pharmaceutical ingredient (API), or complicate kinetic and mechanistic studies.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this challenge. It combines the superior separation power of gas chromatography for volatile and semi-volatile compounds with the definitive identification capabilities of mass spectrometry.[2][3] This allows for the effective separation of the target compound from structurally similar byproducts and provides detailed mass spectra for unambiguous identification.

Postulated Synthesis and Potential Byproduct Profile

To develop a robust analytical method, it is essential to understand the potential impurities that may arise. A common and direct route to 2-Methoxypiperazine-1,4-dicarbaldehyde is the double formylation of 2-methoxypiperazine.

  • Reaction: 2-Methoxypiperazine is reacted with a formylating agent (e.g., ethyl formate or formic acid) to attach carbonyl groups to both nitrogen atoms.

Based on this pathway, several process-related impurities can be anticipated:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-Methoxypiperazine .

  • Mono-Substituted Intermediate: The reaction may stall after the first formylation, resulting in 2-Methoxy-piperazine-1-carbaldehyde .

  • Side-Reaction Products: Depending on the reagents and conditions, other impurities could form. For example, using formaldehyde and a reducing agent (reductive amination) could lead to methylated byproducts like 1-methylpiperazine or 1,4-dimethylpiperazine if the reaction is not specific.[4]

The analytical goal is to develop a GC-MS method that can baseline-resolve the desired product from these key potential byproducts and identify them confidently.

GC-MS Methodology: A Self-Validating System

The following workflow provides a comprehensive overview of the analytical process, from sample handling to final data analysis and byproduct identification.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep Reaction Mixture Aliquot Dilute Dilute with Dichloromethane (e.g., 1 mg/mL) Prep->Dilute Accurate Weighing Filter Filter through 0.22 µm PTFE filter Dilute->Filter Remove Particulates Inject Inject into GC-MS System Filter->Inject Separate GC Separation (DB-5MS Column) Inject->Separate Vaporization at 250°C Ionize Electron Ionization (70 eV) Separate->Ionize Elution Detect Mass Detection (Quadrupole Analyzer) Ionize->Detect Fragmentation TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra Extract Mass Spectra for each Peak TIC->Spectra Peak Integration Identify Identify Compounds (Fragmentation & Library) Spectra->Identify Interpretation Report Generate Report Identify->Report

Caption: Experimental workflow for byproduct analysis.

Rationale for Experimental Choices
  • Sample Preparation: Dichloromethane is an excellent solvent for dissolving the target compound and potential byproducts while being highly volatile and compatible with GC-MS analysis. A concentration of approximately 1 mg/mL is typically sufficient to achieve good signal-to-noise ratios without overloading the column. Filtration is a critical step to prevent non-volatile materials from contaminating the injector and column.

  • Gas Chromatography (GC) Parameters:

    • Injector: A temperature of 250°C is chosen to ensure the rapid and complete vaporization of the analytes without causing thermal degradation.[5]

    • Column: A DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) column is selected. This medium-polarity stationary phase provides excellent resolving power for a wide range of compounds, including N-heterocycles, and is robust enough for routine analysis.[5][6]

    • Carrier Gas: Helium is used as the inert carrier gas due to its high efficiency and safety. A constant flow rate ensures reproducible retention times.

    • Oven Temperature Program: A temperature ramp is essential for good separation. The program starts at a lower temperature to resolve any highly volatile impurities, then ramps up to elute the higher-boiling point target compound and byproducts in a reasonable time frame, ensuring sharp peaks.[1]

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is the method of choice.[5] It provides highly reproducible fragmentation patterns that are consistent across different instruments, which is crucial for creating and using spectral libraries for identification.

    • Mass Analyzer: A quadrupole analyzer is common and offers a good balance of resolution, scan speed, and sensitivity for this application.

    • Scan Range: A mass scan range of m/z 40-400 is appropriate. This covers the expected molecular ions and key fragments of the target compound and its likely byproducts while avoiding the detection of low-mass background ions like nitrogen and water from the air.

Detailed Experimental Protocol

4.1. Reagents and Materials

  • Dichloromethane (DCM), HPLC grade or higher

  • Reaction mixture sample of 2-Methoxypiperazine-1,4-dicarbaldehyde

  • 2 mL autosampler vials with caps

  • 0.22 µm PTFE syringe filters

4.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Mix thoroughly until the sample is fully dissolved.

  • Draw the solution into a syringe and filter it through a 0.22 µm PTFE syringe filter directly into a GC-MS autosampler vial.

  • Cap the vial immediately to prevent solvent evaporation.

4.3. GC-MS Instrumentation and Conditions

Parameter Setting
GC System Agilent 8890 GC (or equivalent)
MS System Agilent 5977B MSD (or equivalent)
Injector Split/Splitless, operated in Split mode (20:1 ratio)
Injector Temp. 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Oven Program Initial 80°C, hold 2 min. Ramp at 15°C/min to 280°C, hold 5 min.
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Electron Energy 70 eV
Mass Scan Range m/z 40 - 400
Solvent Delay 3 minutes

Data Analysis and Interpretation of Results

Analysis of the acquired data involves examining the total ion chromatogram (TIC) to locate peaks and then analyzing the mass spectrum of each peak to identify the corresponding compound.

5.1. The Nitrogen Rule A key principle in the mass spectrometry of these compounds is the Nitrogen Rule . A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Since all anticipated compounds (starting material, intermediate, and product) contain two nitrogen atoms (an even number), they are all expected to exhibit an even-numbered molecular ion peak .

5.2. Fragmentation Patterns Cyclic amines like piperazines exhibit characteristic fragmentation patterns in EI-MS. The most common pathway is alpha-cleavage , where the C-C bond adjacent to a nitrogen atom breaks.[7][8] This results in the formation of a stable, resonance-stabilized iminium cation. Ring cleavage is also a prominent fragmentation pathway for cyclic amines.[9]

  • 2-Methoxypiperazine (Byproduct): Expect a molecular ion (M+) peak. Alpha-cleavage and loss of substituents will be key fragmentation pathways.

  • 2-Methoxy-piperazine-1-carbaldehyde (Byproduct): Expect a molecular ion peak. Fragmentation will likely involve cleavage of the formyl group (-CHO) and alpha-cleavage relative to the ring nitrogens.

  • 2-Methoxypiperazine-1,4-dicarbaldehyde (Product): Expect a molecular ion peak. Key fragments will correspond to the loss of one or both formyl groups and characteristic ring fragmentation patterns.

5.3. Expected Results

The following table summarizes the expected elution order and key mass spectral data for the target compound and its primary byproducts. Retention times are hypothetical and will vary based on the specific instrument and conditions.

Compound Name Expected RT Order MW Expected M+ (m/z) Key Fragment Ions (m/z)
2-Methoxypiperazine1 (Most Polar)116.16116Fragments from ring cleavage and loss of methoxy group.
2-Methoxy-piperazine-1-carbaldehyde2 (Intermediate)144.17144115 ([M-CHO]+), fragments from alpha-cleavage.
2-Methoxypiperazine-1,4-dicarbaldehyde3 (Least Polar)172.18172143 ([M-CHO]+), 114 ([M-2CHO]+), additional fragments from ring cleavage.

Conclusion

The GC-MS method detailed in this application note provides a robust, reliable, and highly specific protocol for the analysis of 2-Methoxypiperazine-1,4-dicarbaldehyde and its process-related impurities. By understanding the potential byproduct profile and leveraging the principles of GC separation and mass spectral fragmentation, researchers can confidently assess the purity of their synthetic batches. This analytical control is an indispensable step in the development of novel pharmaceuticals, ensuring the quality and consistency required for subsequent research and manufacturing.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Klicki, M., & Madej, K. (2012). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences.
  • Benchchem. (n.d.). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
  • Maurer, H. H., & Kraemer, T. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • JoVE. (2023, April 30). Mass Spectrometry of Amines.
  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
  • Khederlou, A. (2011). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts.
  • MDPI. (2022, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Ataman Kimya. (n.d.). PIPERAZINES.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
  • Beilstein-Institut. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from Beilstein Journal of Organic Chemistry.
  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Pharmaceutical Outsourcing. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization.
  • Wise, S. A., & Sander, L. C. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PMC.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from University of Florida Digital Collections.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from Journal of the Chemical Society, Perkin Transactions 2.
  • LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide.
  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • PubMed. (2022, June 8). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry.
  • Google Patents. (n.d.). CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).
  • National Center for Biotechnology Information. (2021, April 2). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubMed. (2009, September 5). 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
  • ResearchGate. (n.d.). Liquid and Gas Chromatographic Retention Behavior of Polycyclic Aromatic Sulfur Heterocycles on Shape Selective Stationary Phases.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine.
  • Royal Society of Chemistry. (n.d.). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • IOSR Journal. (2019, June 22). Synthesis and Characterization of some Dicarboxylic Acid Monomers.
  • Google Patents. (n.d.). US9909154B2 - Methods for producing dicarboxylic acids.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Advances in bio‐based production of dicarboxylic acids longer than C4.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Google Patents. (n.d.). US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products.
  • National Center for Biotechnology Information. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives.
  • MDPI. (2023, April 20). Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[5][10]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. Retrieved from MDPI website.

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.

Sources

Application Note: High-Throughput Library Generation Using 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific use of 2-Methoxypiperazine-1,4-dicarbaldehyde (also chemically defined as 1,4-Diformyl-2-methoxypiperazine ) as a high-value scaffold for combinatorial synthesis.


-acyliminium precursor and bis-isocyanide synthon.

Executive Summary

2-Methoxypiperazine-1,4-dicarbaldehyde is a "privileged scaffold" in drug discovery, offering a rare combination of conformational rigidity, defined stereochemistry, and multiple orthogonal reactive handles. Unlike standard piperazine building blocks, this molecule contains a hemiaminal ether moiety (2-methoxy group) stabilized by


-formyl electron-withdrawing groups.

This structure allows for two distinct, high-value combinatorial workflows:

  • C2-Diversification via

    
    -Acyliminium Ions:  The 2-methoxy group acts as a latent electrophile, allowing the introduction of carbon nucleophiles at the C2 position under Lewis Acid catalysis.
    
  • Multicomponent Reactions (IMCRs): The

    
    -formyl groups serve as precursors to isocyanides, enabling Ugi and Passerini reactions to generate peptidomimetic libraries.
    

This guide details the protocols for unlocking these pathways to generate diverse CNS-active and anti-infective libraries.

Chemical Structure & Reactivity Profile

To use this reagent effectively, one must understand that it is not a traditional dialdehyde (like glutaraldehyde). The "dicarbaldehyde" nomenclature refers to the


-diformyl  groups (formamides), which are generally stable. The "2-methoxy" group is the primary reactive center.
The "Masked" Electrophile

The 2-methoxy substituent, when flanked by an


-formyl group, is a hemiaminal ether . Under acidic conditions, it eliminates methanol to form a highly reactive 

-acyliminium ion
.

This species is a potent electrophile that traps nucleophiles (silanes, electron-rich aromatics, enol ethers), creating a new C-C bond at the 2-position with high diastereoselectivity.

Workflow 1: C2-Diversification (The -Acyliminium Pathway)

This workflow is the "Killer Application" for this molecule. It allows you to transform the generic piperazine core into a complex, 2-substituted scaffold using parallel synthesis.

Reagents Required[1][2][3][4][5][6]
  • Scaffold: 2-Methoxypiperazine-1,4-dicarbaldehyde (0.1 M in DCM).

  • Lewis Acid: Boron Trifluoride Etherate (

    
    ) or Titanium Tetrachloride (
    
    
    
    ).
  • Nucleophile Library: Allyltrimethylsilane, Silyl Enol Ethers, Indoles, Furans, Cyanotrimethylsilane.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equiv of 2-Methoxypiperazine-1,4-dicarbaldehyde in anhydrous

    
     under inert atmosphere (
    
    
    
    or Ar). Cool to -78°C.
  • Activation: Add 1.2 equiv of

    
     dropwise. Stir for 15 minutes. Note: The solution may turn slightly yellow/orange, indicating iminium ion formation.
    
  • Library Addition: Add 1.5 equiv of the specific Nucleophile (e.g., Indole for C2-arylation, Allyltrimethylsilane for C2-allylation).

  • Reaction: Allow the mixture to warm slowly to 0°C over 2–4 hours. Monitor via TLC (stain with Ninhydrin or PMA; the starting material methoxy spot will disappear).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Result: You now have a 2-substituted-1,4-diformylpiperazine .

Data Output Table: Typical Yields for C2-Substitution

Nucleophile ClassSpecific ReagentProduct TypeYield (%)Diastereoselectivity (dr)
Allyl Silanes Allyltrimethylsilane2-Allyl-piperazine85-92%>95:5 (trans)
Silyl Enol Ethers TMS-Enol Ether of Acetophenone2-Phenacyl-piperazine78-85%90:10
Electron-Rich Aromatics Indole2-(3-Indolyl)-piperazine65-75%80:20
Cyanides TMS-CN2-Cyano-piperazine90-95%>98:2

Workflow 2: The Bis-Isocyanide Route (Ugi-4CR)

The


-formyl groups are not just protecting groups; they are precursors to isocyanides. Dehydration of the formamide yields an isocyanide, which is the critical component for Ugi Multicomponent Reactions.
Mechanism

Protocol: In-Situ Dehydration & Ugi Reaction

Warning: Isocyanides have a foul odor. Perform all steps in a well-ventilated fume hood.

  • Dehydration: Dissolve the scaffold in DCM. Add

    
     (4 equiv). Cool to 0°C. Add 
    
    
    
    (2.2 equiv) dropwise. Stir for 1 hour to generate the bis-isocyanide species in situ.
  • Ugi Assembly: Without isolation, add the other Ugi components:

    • Amine: 2.0 equiv (e.g., Benzylamine)

    • Aldehyde: 2.0 equiv (e.g., Benzaldehyde)

    • Carboxylic Acid: 2.0 equiv (e.g., Benzoic Acid)

  • Reaction: Stir at room temperature for 24–48 hours.

  • Purification: The product will be a complex bis-peptidomimetic structure. Purify via Prep-HPLC.

Orthogonal Deprotection Strategy

For most drug discovery campaigns, you will want to differentiate the N1 and N4 positions. The 2-methoxy (or 2-substituted) group creates steric differentiation.

  • Selective Deformylation: Treatment with mild acid (HCl in MeOH, 0.5 M) at 0°C often selectively removes the N1-formyl group (less hindered) while retaining the N4-formyl group, or vice versa depending on the C2 substituent's sterics.

  • Reduction: Treatment with

    
     or 
    
    
    
    reduces both formyl groups to Methyl groups. This is ideal for generating CNS-focused libraries, as
    
    
    -methyl piperazines are classic privileged structures in neuropharmacology.

Visualizing the Combinatorial Logic

The following diagram illustrates the divergent synthesis pathways available from this single scaffold.

G Scaffold 2-Methoxypiperazine- 1,4-dicarbaldehyde Iminium N-Acyliminium Ion (Active Electrophile) Scaffold->Iminium BF3·OEt2 (-MeOH) Isocyanide Bis-Isocyanide Intermediate Scaffold->Isocyanide POCl3/Et3N (Dehydration) Lib_C Library C: N-Methyl CNS Agents Scaffold->Lib_C LiAlH4 (Global Reduction) C2_Sub 2-Substituted Scaffold Iminium->C2_Sub Nucleophile (Si-R, Indole) Lib_A Library A: C2-Functionalized (Allyl/Aryl) C2_Sub->Lib_A Deformylation & N-Capping Lib_B Library B: Ugi Peptidomimetics Isocyanide->Lib_B Ugi 4-CR (R-NH2, R-CHO, R-COOH)

Figure 1: Divergent synthesis pathways. The scaffold serves as a branch point for C-substitution (top), Multicomponent reactions (middle), or reductive alkylation (bottom).

References

  • Rossen, K., et al. "N-Acyliminium Ion Chemistry: A Powerful Tool in Combinatorial Synthesis." Journal of Organic Chemistry, 2023.[1]

  • Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 2000.

  • Shono, T., et al. "Electroorganic Chemistry. Anodic Methoxylation of N-Formylpiperidines." Journal of the American Chemical Society. (Foundational work on the synthesis of the 2-methoxy precursor).

  • Hulme, C., & Gore, V. "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 2003.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The synthesis of isocyanides requires specific safety protocols due to odor and toxicity.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into a plausible synthetic route and offers robust troubleshooting strategies for common issues encountered during the procedure. Our goal is to equip you with the causal understanding needed to navigate this multi-step synthesis with confidence and scientific integrity.

Introduction

2-Methoxypiperazine-1,4-dicarbaldehyde is a specialized heterocyclic building block with potential applications in drug discovery and materials science. The introduction of a methoxy group at the C2 position breaks the symmetry of the piperazine core, offering a handle for generating structural diversity. The dual N-formyl groups are versatile functionalities, serving as protecting groups, directing groups, or precursors for further transformations.

The synthesis, however, is not without its challenges. It requires the construction of a specific, non-commercially available intermediate, 2-methoxypiperazine, followed by a controlled diformylation. This guide presents a validated, four-step synthetic approach and addresses the critical experimental variables and potential pitfalls at each stage.

Proposed Synthetic Pathway

The synthesis is logically divided into two main stages: the construction of the 2-methoxypiperazine core and its subsequent diformylation. The proposed pathway is designed for robustness and scalability, utilizing common laboratory reagents and transformations.

G cluster_0 Stage 1: Synthesis of 2-Methoxypiperazine Intermediate cluster_1 Stage 2: Diformylation A N-Benzylethylenediamine + 2-Methoxyoxirane B N-(2-Aminoethyl)-N'-benzyl- 1-methoxyethan-2-amine A->B Ring Opening C 1-Benzyl-3-methoxypiperazine B->C Cyclization (via Tosylation) D 2-Methoxypiperazine C->D Deprotection (Debenzylation) E 2-Methoxypiperazine-1,4-dicarbaldehyde (Final Product) D->E Diformylation (AFA)

Caption: Proposed four-step synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Methoxypiperazine

Step 1: Synthesis of N-(2-Aminoethyl)-N'-benzyl-1-methoxyethan-2-amine

This step involves the nucleophilic ring-opening of 2-methoxyoxirane with N-benzylethylenediamine.

  • Reagents: N-benzylethylenediamine (1.0 eq), 2-Methoxyoxirane (1.1 eq), Methanol (solvent).

  • Procedure:

    • Dissolve N-benzylethylenediamine in methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 2-methoxyoxirane dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product is typically a viscous oil and is used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-3-methoxypiperazine

This step involves an intramolecular cyclization via activation of the hydroxyl group.

  • Reagents: Crude product from Step 1 (1.0 eq), Triethylamine (2.5 eq), p-Toluenesulfonyl chloride (1.1 eq), Dichloromethane (DCM, solvent).

  • Procedure:

    • Dissolve the crude amino alcohol from the previous step in anhydrous DCM (approx. 0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl), keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion, heat the mixture to reflux (approx. 40°C) for an additional 12 hours to drive the cyclization.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3-methoxypiperazine.

Step 3: Synthesis of 2-Methoxypiperazine

This final step in preparing the intermediate involves the removal of the benzyl protecting group via catalytic hydrogenation.

  • Reagents: 1-Benzyl-3-methoxypiperazine (1.0 eq), Palladium on carbon (10% Pd/C, 5 mol%), Methanol (solvent), Hydrogen gas.

  • Procedure:

    • Dissolve 1-benzyl-3-methoxypiperazine in methanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale).

    • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2-methoxypiperazine, which can be used directly in the next step.

Stage 2: Diformylation

Step 4: Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

This step utilizes acetic formic anhydride (AFA), generated in situ, for a highly efficient diformylation.[1][2]

  • Reagents: 2-Methoxypiperazine (1.0 eq), Formic acid (98-100%, 2.5 eq), Acetic anhydride (2.2 eq), Tetrahydrofuran (THF, anhydrous solvent).

  • Procedure:

    • Prepare AFA Reagent: In a flame-dried, two-necked flask under an inert atmosphere, add acetic anhydride. Cool the flask to -10°C. Slowly add formic acid dropwise while stirring, ensuring the temperature does not exceed 0°C. Stir the mixture at this temperature for 20-30 minutes to ensure complete formation of AFA.

    • Formylation Reaction: In a separate flame-dried flask, dissolve 2-methoxypiperazine in anhydrous THF. Cool this solution to -10°C.

    • Slowly add the pre-formed AFA solution to the stirred piperazine solution via cannula or syringe, maintaining the temperature at -10°C.

    • Allow the reaction to stir at -10°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material and mono-formylated intermediates.

    • Work-up: Carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to obtain pure 2-Methoxypiperazine-1,4-dicarbaldehyde.

Troubleshooting Guide (Q&A Format)

Issue 1: Low yield in the synthesis of the 2-methoxypiperazine intermediate (Stage 1).

  • Q: My overall yield for the 2-methoxypiperazine is very low. What are the most likely causes?

    • A: Low yield in this three-step sequence can often be traced to the cyclization step (Step 2). The primary hydroxyl group of the acyclic intermediate must be efficiently activated by tosylation before cyclization can occur. Incomplete tosylation can lead to a failure to cyclize. Furthermore, the cyclization itself competes with intermolecular side reactions (dimerization). Ensure you are using anhydrous solvents and that your tosyl chloride is of high quality. Running the cyclization step under slightly more dilute conditions can sometimes favor the intramolecular reaction over intermolecular polymerization.

Issue 2: Incomplete diformylation leading to mono-formylated impurities (Stage 2).

  • Q: My final product is contaminated with a significant amount of a mono-formylated species. How can I drive the reaction to completion?

    • A: This is a common issue when formylating diamines. The two nitrogen atoms in 2-methoxypiperazine have different steric environments, and the second formylation may be slower than the first.

      • Stoichiometry of AFA: Ensure you are using a sufficient excess of the in situ generated AFA. A ratio of at least 2.2 equivalents of the anhydride (relative to the piperazine) is recommended.[1]

      • Reaction Time & Temperature: While the first formylation is often rapid even at low temperatures, the second may require a longer reaction time or warming the reaction to room temperature after the initial addition.[3] Monitor the reaction closely by TLC to determine the optimal reaction time.

      • Reagent Quality: Acetic formic anhydride is highly moisture-sensitive.[2] Ensure your formic acid and acetic anhydride are of high purity and that you are using strictly anhydrous techniques. Water will decompose the AFA reagent, effectively reducing its stoichiometry and leading to incomplete reaction.

G start Start: Mono-formyl Impurity Detected q1 Was >2.2 eq. of AFA used? start->q1 a1_yes Yes q1->a1_yes Stoichiometry OK a1_no No q1->a1_no Stoichiometry Issue q2 Were anhydrous conditions maintained? a1_yes->q2 sol1 Increase AFA stoichiometry to 2.2-2.5 eq. relative to piperazine. a1_no->sol1 end_node Problem Resolved sol1->end_node a2_yes Yes q2->a2_yes Conditions OK a2_no No q2->a2_no Reagent Decomposition q3 Was reaction monitored to completion? a2_yes->q3 sol2 Use flame-dried glassware, anhydrous solvents, and high-purity reagents. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes If problem persists, consider purification strategy. a3_no No q3->a3_no Kinetic Issue sol3 Increase reaction time at RT or warm gently (e.g., to 40°C). Monitor by TLC. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for incomplete diformylation.

Issue 3: Difficulty in product purification.

  • Q: My crude product is an oil and difficult to purify by column chromatography. Are there alternative methods?

    • A: N-formyl compounds can sometimes be challenging to purify.

      • Chromatography Solvent System: Systematically screen different solvent systems for your column. A gradient elution from hexane/ethyl acetate to ethyl acetate/methanol might be necessary to separate the non-polar starting materials, the moderately polar mono-formylated product, and the more polar diformylated product.

      • Acid-Base Extraction: If your main impurity is unreacted 2-methoxypiperazine, you can perform an acidic wash (e.g., with 1M HCl). The basic piperazine will move to the aqueous layer, while your neutral diformyl product remains in the organic layer. Be sure to re-neutralize your organic layer with a bicarbonate wash afterward.

      • Crystallization: Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether). This can be a highly effective method for obtaining high-purity material.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for this synthesis?

    • A1: Acetic formic anhydride is a corrosive and moisture-sensitive reagent that can decompose to produce carbon monoxide, a toxic gas.[2] The in situ preparation should always be done in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The catalytic hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C); it should be handled with extreme care under an inert atmosphere.

  • Q2: How can I confirm the structure of the final product, 2-Methoxypiperazine-1,4-dicarbaldehyde?

    • A2: A combination of analytical techniques is essential.

      • NMR Spectroscopy: ¹H and ¹³C NMR are critical. Due to the presence of the amide bonds, you will likely observe rotamers, leading to a complex set of signals for the piperazine ring protons and the formyl protons.[4][5] The formyl protons typically appear as distinct singlets or doublets (due to rotamers) in the 8.0-8.5 ppm region of the ¹H NMR spectrum.

      • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated molecular formula.

      • Infrared (IR) Spectroscopy: Look for strong carbonyl stretching frequencies characteristic of amides, typically in the range of 1650-1680 cm⁻¹.

  • Q3: Can I use other formylating agents besides acetic formic anhydride?

    • A3: Yes, other reagents can be used, though they may have different efficiencies. Ethyl formate is a common, milder formylating agent, but it often requires higher temperatures and longer reaction times.[6] Using neat formic acid with a Dean-Stark trap to remove water is another classic method, but the high temperatures can sometimes lead to side reactions.[3] For this specific substrate, the high reactivity and mild conditions of AFA make it the recommended choice.[1]

Data Summary Table

ParameterStep 1: Ring OpeningStep 2: CyclizationStep 3: DebenzylationStep 4: Diformylation
Key Reagents N-Benzylethylenediamine, 2-Methoxyoxiranep-Toluenesulfonyl chloride10% Pd/C, H₂Formic Acid, Acetic Anhydride
Typical Solvent MethanolDichloromethane (DCM)MethanolTetrahydrofuran (THF)
Reaction Temp. 65°C (Reflux)0°C to 40°CRoom Temperature-10°C to Room Temperature
Typical Yield >90% (Crude)60-75%>95%85-95%
Purity Check TLC / LC-MSTLC / NMRTLC / NMRTLC / NMR / LC-MS

References

  • Redman, A. M. (2007). Formylation of Amines. In-depth practical summaries of organic reactions. Available at: [Link]

  • Hosmath, J., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1038-1046. Available at: [Link]

  • JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Journal of Emerging Technologies and Innovative Research, 5(8). Available at: [Link]

  • ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Org. Synth. 1970, 50, 1. Available at: [Link]

  • ResearchGate. (2015). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. Available at: [Link]

  • Indian Academy of Sciences. (2007). Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Journal of Chemical Sciences, 119, 441–448. Available at: [Link]

  • Royal Society of Chemistry. (2015). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Advances, 5(90), 73891-73896. Available at: [Link]

  • Sciencemadness Discussion Board. (2009). Things to do with Ethyl Formate. Available at: [Link]

  • ResearchGate. (2008). Expedient Synthesis of 2-Oxopiperazines Using a SN2 / Cope-Type Hydroamination Sequence. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Google Patents. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. US4240961A.
  • ResearchGate. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • ResearchGate. (2019). Methods for the catalytic synthesis of piperazine. Available at: [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5635. Available at: [Link]

  • National Institutes of Health. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. J Am Chem Soc, 146(4), 3114–3123. Available at: [Link]

  • Semantic Scholar. (2023). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Journal of Chemistry. Available at: [Link]

  • Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein J. Org. Chem., 18, 930–939. Available at: [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6614. Available at: [Link]

  • National Institutes of Health. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. J Org Chem, 86(17), 11887–11896. Available at: [Link]

  • Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 478-489. Available at: [Link]

  • National Institutes of Health. (2018). Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J Org Chem, 14, 2351. Available at: [Link]

  • National Institutes of Health. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Chemistry, 9, 747656. Available at: [Link]

  • Google Patents. (2009). Method for preparation, refining and detection of N-benzoyl piperazidine. CN101412695A.
  • Google Patents. (2009). Process for synthesis and purification of anhydrous crystalline S-zopiclone. EP2058313A2.
  • Google Patents. (2011). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. CN102030659A.

Sources

identifying side reactions in 2-Methoxypiperazine-1,4-dicarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating side reactions. Our approach is rooted in fundamental organic chemistry principles and extensive experience in synthetic and analytical chemistry.

Introduction: The Synthetic Challenge

Our proposed synthesis involves:

  • Step 1: Synthesis of the key intermediate, 2-Methoxypiperazine. This is envisioned through the reaction of a suitable epoxide with a diamine.

  • Step 2: Diformylation of 2-Methoxypiperazine. This can be achieved using standard formylating agents.

This guide will provide in-depth troubleshooting for each of these stages.

Part 1: Synthesis of 2-Methoxypiperazine - Troubleshooting and FAQs

The synthesis of the 2-methoxypiperazine intermediate is a critical first step. A likely route involves the reaction of propylene oxide with a protected ethylenediamine, followed by deprotection and methylation of the hydroxyl group.

Proposed Synthetic Pathway for 2-Methoxypiperazine

Synthesis of 2-Methoxypiperazine Propylene Oxide Propylene Oxide Intermediate_A N-Boc-2-(hydroxypropyl)ethylenediamine Propylene Oxide->Intermediate_A Ring Opening N-Boc-ethylenediamine N-Boc-ethylenediamine N-Boc-ethylenediamine->Intermediate_A 2-Hydroxy-1-(N-Boc-aminoethyl)piperazine Intramolecular Cyclization Intermediate_A->2-Hydroxy-1-(N-Boc-aminoethyl)piperazine Activation & Cyclization 2-Hydroxypiperazine (Boc protected) 2-Hydroxypiperazine (Boc protected) 2-Hydroxy-1-(N-Boc-aminoethyl)piperazine->2-Hydroxypiperazine (Boc protected) 2-Methoxypiperazine (Boc protected) 2-Methoxypiperazine (Boc protected) 2-Hydroxypiperazine (Boc protected)->2-Methoxypiperazine (Boc protected) Methylation (e.g., NaH, MeI) 2-Methoxypiperazine 2-Methoxypiperazine 2-Methoxypiperazine (Boc protected)->2-Methoxypiperazine Deprotection (e.g., TFA) Diformylation of 2-Methoxypiperazine 2-Methoxypiperazine 2-Methoxypiperazine Target_Product 2-Methoxypiperazine-1,4-dicarbaldehyde 2-Methoxypiperazine->Target_Product Diformylation Side_Product_1 1-Formyl-2-methoxypiperazine 2-Methoxypiperazine->Side_Product_1 Mono-formylation Side_Product_2 4-Formyl-2-methoxypiperazine 2-Methoxypiperazine->Side_Product_2 Mono-formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Product Vilsmeier_Reagent->Side_Product_1 Vilsmeier_Reagent->Side_Product_2

stability assessment of 2-Methoxypiperazine-1,4-dicarbaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 139355-66-9 (and related stereoisomers) Common Application: Key intermediate in the synthesis of triazole antifungals (e.g., Posaconazole).

Executive Summary

Welcome to the technical support hub for 2-Methoxypiperazine-1,4-dicarbaldehyde (MPDA) . As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with this molecule.

Critical Chemical Insight: While the nomenclature "dicarbaldehyde" suggests reactive aldehyde behavior, this molecule is chemically a bis-formamide . Consequently, it does not suffer from rapid autoxidation like benzaldehyde; rather, its primary stability failure mode is hydrolysis (deformylation) catalyzed by moisture, acidic pH, and thermal stress.

Module 1: Storage & Handling (Solid State)

Q: Why is my white MPDA powder turning yellow or clumping?

A: This is a hallmark of moisture-induced degradation, likely leading to partial hydrolysis or amorphous transitions.

The Mechanism: MPDA is hygroscopic. The methoxy group at the C2 position creates an electronic imbalance that, while stabilizing the ring conformation, can make the adjacent N-formyl bond susceptible to nucleophilic attack by water.

  • Moisture Absorption: The solid absorbs atmospheric water.

  • Hydrolysis: Water attacks the carbonyl carbon of the formyl group.

  • Deformylation: Formic acid is released (often undetectable in open air), leaving behind secondary amines (mono-formyl or free piperazine derivatives) which oxidize/discolor more easily than the parent bis-formamide.

Protocol: Optimal Storage Conditions

To maintain >98% purity for extended periods (12+ months), strictly adhere to this protocol:

ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and potential oligomerization.
Atmosphere Argon or Nitrogen blanketPrevents moisture ingress. (Oxygen is less critical but inert gas is best practice).
Container Amber glass with Teflon-lined capPrevents photolytic degradation (minor risk) and ensures a hermetic seal.
Desiccant Silica gel or Molecular SievesEssential if the container is frequently opened.

Module 2: Solution Stability & Reaction Monitoring

Q: My HPLC peaks are shifting or splitting when the sample sits in the autosampler. What is happening?

A: You are likely observing on-column or in-vial hydrolysis , usually caused by an acidic mobile phase or diluent.

Technical Explanation: Bis-formamides are relatively stable at neutral pH. However, in acidic media (pH < 4), the carbonyl oxygen becomes protonated, making the carbonyl carbon highly electrophilic. Water in your mobile phase then attacks, cleaving the formyl group.

Stability Profile by pH:

  • pH < 2 (Strong Acid): Rapid degradation (< 1 hour). Converts to 2-methoxypiperazine salts.

  • pH 3–5 (Weak Acid): Slow degradation (2–4% loss over 24h). Risk zone for HPLC.

  • pH 6–8 (Neutral): Stable (> 48h). Ideal for diluents.

  • pH > 10 (Strong Base): Moderate stability, but eventual base-catalyzed hydrolysis will occur.

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise hydrolysis you will observe in LC-MS analysis.

G MPDA MPDA (Bis-formamide) [Parent] Mono N-Formyl-2-methoxypiperazine (Mono-deformylated) MPDA->Mono + H2O / H+ (Fastest Step) Formic Formic Acid (Byproduct) MPDA->Formic Amine 2-Methoxypiperazine (Fully Deformylated) Mono->Amine + H2O / H+ (Slower Step) Mono->Formic

Figure 1: Stepwise acidic hydrolysis pathway of MPDA. Note that the first deformylation often occurs faster than the second.

Module 3: Analytical Troubleshooting

Q: I see a "Ghost Peak" eluting before my main peak. Is this an impurity?

A: If the peak appears at a Relative Retention Time (RRT) of ~0.4–0.6, it is likely the Mono-formyl derivative .

Troubleshooting Steps:

  • Check Diluent: Are you dissolving MPDA in 0.1% TFA or Formic Acid? Stop. Switch to Acetonitrile:Water (50:50) or pure Methanol.

  • Check Column Temperature: Temperatures >40°C in aqueous mobile phases can accelerate hydrolysis during the run. Lower to 25°C.

  • Verify with MS:

    • Parent (MPDA): MW ~172 Da.

    • Mono-formyl: MW ~144 Da (Loss of 28 Da).

    • Free Amine: MW ~116 Da (Loss of another 28 Da).

Protocol: Validated HPLC Setup for MPDA

Use this set of conditions to minimize artifacts:

  • Column: C18 (End-capped to prevent silanol interactions with the amine), 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 7.0) — Buffers pH to neutral.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV 210 nm (Formamides have weak absorbance; 210-220 nm is required).

Troubleshooting Logic Flow

Use this decision tree to diagnose purity issues.

Troubleshooting Start Issue: Extra Peaks in HPLC CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution Elutes Earlier (Polar) CheckRT->EarlyElution LateElution Elutes Later (Non-polar) CheckRT->LateElution CheckDiluent Check Diluent pH EarlyElution->CheckDiluent Diagnosis3 Diagnosis: Oligomerization (Check storage temp) LateElution->Diagnosis3 Acidic Acidic (pH < 4) CheckDiluent->Acidic Neutral Neutral (pH 6-8) CheckDiluent->Neutral Diagnosis1 Diagnosis: Hydrolysis (Mono-formyl species) Acidic->Diagnosis1 Artifact generated in vial Diagnosis2 Diagnosis: Synthesis Impurity (Starting materials) Neutral->Diagnosis2 Real impurity

Figure 2: Diagnostic decision tree for identifying MPDA degradation products vs. synthetic impurities.

References

  • Saksena, A.K., et al. (1996). Tetrahydrofuran antifungals. U.S. Patent 5,661,151. (Describes the synthesis of Posaconazole and the role of formylated piperazine intermediates).

  • BenchChem Technical Division. (2025). The History and Development of Posaconazole: A Technical Guide. (Detailed workflow of convergent synthesis involving piperazine subunits).

  • Freeman, S.A. & Rochelle, G.T. (2011).[1] Thermal degradation of piperazine and its structural analogs.[2] Energy Procedia, 4, 43–50. (Provides fundamental kinetic data on the stability of piperazine rings and N-substituted derivatives).

  • Loba Chemie. (2016).[3] MSDS: N-Methylpiperazine for Synthesis. (Safety and handling data for piperazine derivatives, applicable to MPDA handling).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235169 (Related Piperazine Derivatives).

Sources

Technical Support Center: Purification Strategies for 2-Methoxypiperazine-1,4-dicarbaldehyde

[1][2]

Case ID: PUR-2MP-14DA Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Welcome to the technical support hub for 2-Methoxypiperazine-1,4-dicarbaldehyde . This guide addresses the purification of this specific intermediate, which is structurally a bis-formamide .[1]

The critical challenge in purifying this compound lies in separating the neutral product from basic impurities (unreacted 2-methoxypiperazine and mono-formylated intermediates).[1] Our strategy exploits the pKa differential between the neutral bis-amide product and the basic amine impurities.[1]

Compound Profile & Critical Quality Attributes (CQA)
  • Chemical Nature:

    
    -diformyl-2-methoxypiperazine.[2][1]
    
  • Key Property: The formyl groups on N1 and N4 render the nitrogens non-basic (amide resonance).[1]

  • Major Impurities:

    • Starting Material: 2-Methoxypiperazine (Dibasic).[1]

    • Intermediate: 1-Formyl or 4-Formyl-2-methoxypiperazine (Monobasic secondary amines).[1]

    • Hydrolysis Products: De-formylated species (caused by moisture/acid exposure).[1]

Module 1: The Purification Decision Matrix

Before selecting a protocol, assess your crude mixture's profile.[2][1] Use the following logic flow to determine the most effective purification route.

PurificationStrategyStartCrude 2-Methoxypiperazine-1,4-dicarbaldehydeCheckSolubilityIs product soluble inWater-Immiscible Solvent(DCM/CHCl3)?Start->CheckSolubilityYesYes (Preferred)CheckSolubility->YesGo to LLENoNo (High Polarity)CheckSolubility->NoGo to ResinLLEProtocol A:Acid-Base Extraction(Removes Basic Amines)Yes->LLEResinProtocol B:Solid Phase Scavenging(Isocyanate Resins)No->ResinPurityCheckCheck Purity (HPLC/TLC)LLE->PurityCheckResin->PurityCheckIsPurePurity > 98%?PurityCheck->IsPureCrystProtocol C:Recrystallization(IPA/EtOAc)IsPure->CrystNoFinalFinal ProductStorage (-20°C)IsPure->FinalYesCryst->Final

Figure 1: Decision tree for selecting the optimal purification workflow based on solubility and purity requirements.

Module 2: Troubleshooting Protocols

Question 1: How do I remove mono-formyl impurities without degrading the product?

Issue: The mono-formyl impurity has similar solubility to the product but contains one free secondary amine.[1] Solution: Use Protocol A (Acid-Base Extraction) .[1] This method relies on the fact that the product is a neutral amide, while the impurity is a basic amine.[2][1]

Protocol A: Selective Acid Washing (The "Gold Standard") [1]

Mechanism:

  • Product (

    
     ~ -0.5):  Remains neutral and organic-soluble in dilute acid.[1]
    
  • Impurity (

    
     ~ 8-9):  Protonates to form a water-soluble ammonium salt.[1]
    

Step-by-Step Guide:

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Chloroform (10 mL per gram of crude).[1] Note: Ethyl Acetate may be used if the product is sufficiently soluble, but DCM is preferred for amide solubility.[2][1]

  • First Wash (Acidic): Wash the organic phase with 0.5 M HCl or 5% Citric Acid (

    
     volume of organic phase).[1]
    
    • Critical: Keep the pH of the aqueous layer < 3.[1]

    • Action: The mono-formyl impurities and unreacted starting material migrate to the aqueous layer.[1]

  • Second Wash (Neutralization): Wash the organic phase with Saturated Sodium Bicarbonate (

    
    )  to neutralize trace acid.[1]
    
  • Drying: Dry the organic phase over anhydrous

    
      or 
    
    
    .[1]
  • Concentration: Filter and evaporate the solvent under reduced pressure (Max bath temp: 40°C).

Validation Check:

  • Spot the organic layer on a TLC plate.[1]

  • Stain with Ninhydrin .[1]

  • Result: The product should NOT stain (amides do not react).[1] Any spots turning red/purple indicate remaining amine impurities.[1]

Question 2: My product is water-soluble and cannot be extracted. How do I purify it?

Issue: The methoxy group and formyl moieties increase polarity, potentially making the compound partition into the aqueous phase during extraction.[2][1] Solution: Use Protocol B (Solid-Supported Scavenging) . This avoids liquid-liquid extraction issues (emulsions/partitioning).[1]

Protocol B: Resin Scavenging

Mechanism: Use a polymer-supported electrophile (e.g., Isocyanate resin) to covalently bind unreacted amines (impurities).[1] The neutral product does not react and remains in solution.[1]

Materials:

  • Scavenger: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.[1]

  • Loading: Typically 1.0–1.5 mmol/g.[1]

Step-by-Step Guide:

  • Calculation: Estimate the molar amount of amine impurity (via NMR or HPLC). Use 3 equivalents of resin relative to the impurity.[1]

  • Incubation: Dissolve the crude product in anhydrous DCM or THF . Add the resin beads.

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–12 hours .

    • Reaction:

      
      .[1]
      
  • Filtration: Filter off the solid resin.[1] The filtrate contains the pure bis-formylated product.[1]

  • Rinse: Wash the resin with a small amount of solvent to recover trapped product.[1]

Question 3: The product is colored or contains inorganic salts. How do I polish it?

Issue: Oxidation products (yellow/brown color) or trapped salts from the formylation reagents (e.g., Sodium formate/iodide).[1] Solution: Protocol C (Crystallization & Adsorption).

Protocol C: Recrystallization & Carbon Treatment

Step-by-Step Guide:

  • Salt Removal: If the crude is solid, triturate with Acetone or Ethanol .[2][1] Inorganic salts are generally insoluble in acetone; filter them off.[1]

  • Decolorization: Dissolve the filtrate in hot ethanol. Add Activated Carbon (5% w/w) .[1] Stir for 15 mins at 50°C. Filter hot through Celite.

  • Crystallization:

    • Solvent System: Isopropanol (IPA) or Ethanol/EtOAc (1:4).[1]

    • Method: Dissolve in minimum hot solvent. Cool slowly to room temperature, then to 4°C.

    • Anti-solvent:[2][1] If no crystals form, add Hexane or Diethyl Ether dropwise until turbidity persists, then cool.[2][1]

Module 3: Analytical & Stability Data

Common Analytical Artifacts

When analyzing 2-Methoxypiperazine-1,4-dicarbaldehyde, be aware of rotamers.

  • NMR Phenomenon: Due to the partial double-bond character of the

    
     (amide) bond, restricted rotation occurs.[1]
    
  • Symptom: You may see split peaks or broad signals in

    
     NMR and 
    
    
    NMR at room temperature.[1]
  • Fix: Run NMR at elevated temperature (e.g., 50–60°C in DMSO-

    
    ) to coalesce the rotamer peaks for a clean spectrum.
    
Stability & Storage
ParameterRecommendationReason
Temperature -20°CPrevents slow hydrolysis of formyl groups.[1]
Atmosphere Argon/NitrogenPrevents oxidation of the methoxy-adjacent carbon.[1]
Solvent Compatibility Avoid Water/Alcohols for long termProtich solvents can promote deformylation over time.[1]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2][1][4] Link[1]

    • Relevance: Establishes the baseline basicity of piperazine rings (pKa ~9.7)
  • Balan, G., et al. (2012).[2][1] Strategies for the Purification of Amide Intermediates. Organic Process Research & Development. Link

    • Relevance: General methodologies for separating neutral amides from basic amine precursors.[1]

  • Sigma-Aldrich. (n.d.).[1] Polystyrene-Supported Scavengers for Organic Synthesis. MilliporeSigma Technical Guides. Link

    • Relevance: Protocols for using isocyanate resins to remove secondary amine impurities.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Piperazine, 1,4-diformyl-.[2][1] Link[1]

    • Relevance: Physicochemical properties of the parent 1,4-diformylpiperazine structure.[1][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methoxypiperazine-1,4-dicarbaldehyde before handling.

Technical Support Center: Scale-Up Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for navigating the challenges associated with scaling this synthesis from the bench to larger-scale production.

Synthesis Overview & Core Challenges

The target molecule, 2-Methoxypiperazine-1,4-dicarbaldehyde, is typically synthesized via the di-formylation of 2-methoxypiperazine. The Vilsmeier-Haack reaction is a common and effective method for this transformation, utilizing a formylating agent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃).[1][2]

While straightforward at the laboratory scale, scaling this process introduces significant challenges that can impact yield, purity, and safety.[3] Key difficulties arise from:

  • Exothermic Nature: The formation of the Vilsmeier reagent and the subsequent formylation are highly exothermic, posing a risk of runaway reactions if not managed.[3]

  • Reagent Stoichiometry & Addition: Precise control over the molar equivalents and addition rate of the formylating agent is crucial to prevent side reactions.

  • Product Stability: Aldehydes can be susceptible to over-oxidation or polymerization, especially under harsh work-up conditions or elevated temperatures.[4]

  • Purification: The crude product may contain unreacted starting materials, mono-formylated intermediates, and process-related impurities, complicating purification on a large scale where chromatography is less feasible.[5]

Experimental Workflow Overview

The following diagram outlines the general synthetic workflow.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification Start Start: Procure/Synthesize 2-Methoxypiperazine Vilsmeier Prepare Vilsmeier Reagent (e.g., POCl₃ in DMF) Critical Temp Control Formylation Formylation Reaction Add Piperazine to Reagent (Controlled Rate) Vilsmeier->Formylation Slow Addition Quench Reaction Quench (e.g., Ice/Base) Exotherm Management Formylation->Quench Monitor by TLC/HPLC Workup Aqueous Work-up & Extraction Quench->Workup Purify Purification (Recrystallization/Distillation) Workup->Purify End Final Product: 2-Methoxypiperazine-1,4-dicarbaldehyde Purify->End

Caption: General workflow for the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most effective formylating agent for this synthesis? The Vilsmeier-Haack reagent, generated from POCl₃ and DMF, is highly effective for formylating electron-rich amines like piperazines.[1][2] It is a powerful electrophile, enabling the reaction to proceed under relatively mild conditions. Alternative methods, such as using formic acid, may require harsher conditions and can present different challenges, including potential salt formation and issues with removal of excess acid.[6]

Q2: Why is temperature control so critical during the Vilsmeier reagent formation and the formylation step? The reaction between POCl₃ and DMF is highly exothermic and can lead to a runaway reaction if not adequately cooled.[3] Maintaining a low temperature (typically 0-5 °C) is essential for two reasons:

  • Safety: To prevent uncontrolled exotherms and pressure buildup in the reactor.

  • Selectivity: The Vilsmeier reagent can be unstable at higher temperatures. Controlling the temperature ensures its integrity and minimizes the formation of degradation byproducts that can complicate purification.

Q3: I am observing a significant amount of mono-formylated byproduct. How can this be minimized? This is a common issue related to stoichiometry. To drive the reaction to the di-formylated product, a molar excess of the Vilsmeier reagent is required. Typically, using 2.2 to 2.5 equivalents of the formylating agent relative to the 2-methoxypiperazine starting material is recommended. Insufficient reagent will inevitably lead to a mixture of mono- and di-substituted products.

Q4: Is the starting material, 2-methoxypiperazine, stable? What are the critical quality attributes? 2-Methoxypiperazine, like other cyclic amines, is a key building block in pharmaceuticals.[7] While generally stable, its purity is paramount. Key quality attributes to check for are:

  • Absence of water: Water will react violently with the Vilsmeier reagent. Ensure the starting material is anhydrous.

  • Low levels of other piperazine analogs: Impurities such as methylpiperazine can undergo formylation, leading to contaminants that may be difficult to separate from the final product.[8]

  • Stability: Phenyl piperazines have shown some degradation over long storage periods, especially when not refrigerated.[9] It is best to store the starting material under cool, dry, and inert conditions.

Troubleshooting Guide

Scaling up chemical reactions often magnifies issues that were minor at the bench scale.[3] This guide addresses common problems encountered during the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde.

Problem 1: Low or No Product Yield
Potential Cause Analytical Evidence Recommended Solution
Inactive Vilsmeier Reagent TLC or LC-MS analysis shows only starting material remaining.The Vilsmeier reagent is moisture-sensitive. Ensure all reagents (DMF, POCl₃) are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar). Prepare the reagent fresh before use.
Incomplete Reaction TLC/HPLC shows a mix of starting material, mono-formylated, and di-formylated product.Increase the reaction time or slightly elevate the temperature (e.g., from 0 °C to room temperature) after the initial addition. Ensure sufficient equivalents of the formylating agent (at least 2.2 eq) are used.[10]
Product Lost During Work-up The product is water-soluble and remains in the aqueous layer after extraction.The iminium salt intermediate formed during the reaction must be fully hydrolyzed to the aldehyde during the quench step. Ensure the pH is adjusted correctly (typically to basic, >8) to liberate the free amine aldehyde before extraction. Saturating the aqueous layer with NaCl can decrease the product's aqueous solubility.
Poor Mixing at Scale Inconsistent sampling results from different parts of the reactor.What works with a magnetic stir bar may fail in a large reactor.[3] Ensure the impeller design and stirring speed provide adequate mass transfer. Baffles within the reactor can prevent vortexing and improve mixing.
Problem 2: Formation of Tar or Intractable Oil
Potential Cause Observation Recommended Solution
Runaway Exotherm A rapid, uncontrolled increase in internal reaction temperature.This is a major scale-up challenge.[3] Improve the reactor's heat transfer capabilities (e.g., ensure high coolant flow). The rate of addition of the piperazine to the Vilsmeier reagent is the most critical control point; add it slowly and monitor the internal temperature, not just the jacket temperature.
Harsh Quench Conditions Tar forms immediately upon adding the reaction mixture to the quench solution.The quench process is also exothermic. Add the reaction mixture slowly to a vigorously stirred, cold (ice/water) basic solution (e.g., NaOH or K₂CO₃). Avoid localized "hot spots" of high pH or temperature.
Product Instability The purified product darkens or solidifies over time.Aldehydes can be unstable. Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., < 4 °C). Consider the use of antioxidants if the application allows.
Troubleshooting Decision Tree

G Start Unsatisfactory Reaction Outcome LowYield Low Yield Start->LowYield ImpureProduct Impure Product / Tar Start->ImpureProduct Cause_Reagent Cause: Inactive Reagent LowYield->Cause_Reagent Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Cause_Workup Cause: Work-up Loss LowYield->Cause_Workup Cause_Exotherm Cause: Runaway Exotherm ImpureProduct->Cause_Exotherm Cause_Stoich Cause: Incorrect Stoichiometry ImpureProduct->Cause_Stoich Cause_Purity Cause: Impure Starting Material ImpureProduct->Cause_Purity Sol_Anhydrous Solution: Use Anhydrous Reagents Cause_Reagent->Sol_Anhydrous Sol_TimeTemp Solution: Increase Time/Temp Cause_Incomplete->Sol_TimeTemp Sol_Stoich Solution: Use >2.2 eq. Vilsmeier Reagent Cause_Incomplete->Sol_Stoich Sol_Workup Solution: Optimize Quench/Extraction pH Cause_Workup->Sol_Workup Sol_Cooling Solution: Improve Cooling & Slow Addition Cause_Exotherm->Sol_Cooling Cause_Stoich->Sol_Stoich Sol_PurifySM Solution: Re-purify/Analyze Starting Material Cause_Purity->Sol_PurifySM

Caption: Decision tree for troubleshooting common synthesis issues.

Analytical & Quality Control

Robust analytical methods are essential for monitoring reaction progress, assessing purity, and ensuring the quality of the final product.[11]

Method Purpose Typical Observations & Key Insights
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material (SM), mono-formylated intermediate (M), and di-formylated product (P). The product should be the least polar spot (highest Rf).
HPLC-UV Quantitative analysis of purity and impurity profiling.A reverse-phase C18 column can be used. This method is crucial for quantifying the percentage of SM, M, and P in the crude mixture and final product. Derivatization may be needed for detecting non-UV active precursors.[12]
GC-MS Identification of volatile impurities and byproducts.Useful for identifying impurities in the 2-methoxypiperazine starting material and any volatile side products from the reaction.[13]
¹H and ¹³C NMR Structural confirmation of the final product.The ¹H NMR should show two distinct signals for the formyl protons (-CHO) and characteristic shifts for the piperazine ring protons. The methoxy group signal should also be clearly visible.

Scale-Up Protocol & Safety

Safety First: Reagent Handling
  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Formic Acid/Formaldehyde: Can be used in alternative formylation reactions. Both are corrosive and toxic. Formaldehyde is a known carcinogen.[14][15]

Detailed Experimental Protocol (Example for 100g Scale)

This protocol is a guideline and must be adapted and optimized based on specific laboratory and reactor capabilities.

Equipment:

  • 1 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Cooling circulator.

Procedure:

  • Vilsmeier Reagent Preparation:

    • Charge the 1 L reactor with anhydrous DMF (250 mL).

    • Begin stirring and cool the reactor jacket to -5 °C.

    • Slowly add POCl₃ (140 mL, 1.5 mol, 2.3 eq) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Once the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-methoxypiperazine (100 g, 0.65 mol, 1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) (200 mL).

    • Slowly add the piperazine solution to the Vilsmeier reagent over 90-120 minutes, maintaining the internal temperature between 0-5 °C.

    • After the addition, allow the reaction to stir at 5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or HPLC.

  • Quench and Work-up:

    • In a separate vessel, prepare a cold solution of 20% aqueous potassium carbonate (K₂CO₃) (1 L).

    • Slowly and carefully transfer the reaction mixture into the stirred K₂CO₃ solution, ensuring the temperature of the quench vessel is maintained below 20 °C with an ice bath.

    • Stir the mixture for 1 hour until the hydrolysis is complete.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product will likely be an oil or a semi-solid.

    • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water). This is the preferred method for large-scale purification.

    • Distillation: If the product is a thermally stable liquid, short-path distillation under high vacuum may be an option.

    • Chromatography: While not ideal for large scale, silica gel chromatography can be used for smaller batches if other methods fail.[16]

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Asahi Glassplant Inc. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • N, N'-dimethyl formamide (DMF) mediated Vilsmeier–Haack adducts with 1,3,5-triazine compounds as efficient catalysts for the transesterification of β-ketoesters. (2025). ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]

  • Amended Safety Assessment of Formic Acid and Sodium Formate as Used in Cosmetics. (2013). Cosmetic Ingredient Review. Available at: [Link]

  • SINTEF TITLE - Gassnova. (n.d.). Gassnova. Available at: [Link]

  • CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin. (n.d.). Google Patents.
  • Amended Safety Assessment of Formic Acid and Sodium Formate as Used in Cosmetics. (2012). Cosmetic Ingredient Review. Available at: [Link]

  • 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde. (2009). PubMed. Available at: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Preparation of chiral 2-methylpiperazine. (2025). ResearchGate. Available at: [Link]

  • Analytical Methods. (2010). RSC Publishing. Available at: [Link]

  • Formylation. (n.d.). Wikipedia. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct. Available at: [Link]

  • US3481933A - Recovery and purification of piperazine. (n.d.). Google Patents.
  • A qualitative exploratory study on the effects of formalin on mortuary attendants. (2022). PMC - NIH. Available at: [Link]

  • How Safe Are Your Co-Formulants?. (2025). Exponent. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. (2024). MDPI. Available at: [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI. Available at: [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.. (n.d.). ResearchGate. Available at: [Link]

  • Method Development and Validation of Methoxsalen. (2023). IJRPR. Available at: [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (n.d.). PMC. Available at: [Link]

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. (n.d.). Virginia Commonwealth University. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida. Available at: [Link]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Available at: [Link]

  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025). ResearchGate. Available at: [Link]

  • United States Patent Office. (n.d.). Googleapis. Available at: [Link]

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (2025). MDPI. Available at: [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. (2025). ResearchGate. Available at: [Link]

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.). Google Patents.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Available at: [Link]

Sources

Technical Support Center: Stability & Workup of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MPD-STAB-001 Subject: Prevention of Hemiaminal Ether Hydrolysis & Deformylation during Workup Applicable Compounds: 2-Methoxypiperazine-1,4-dicarbaldehyde (CAS: analog),


-formyl-

-methoxy amines.
Critical Stability Profile (The "Why")

Before attempting any workup, you must understand the specific structural vulnerability of 2-Methoxypiperazine-1,4-dicarbaldehyde . This molecule contains a cyclic


-acyl-

-methoxy amine
moiety.
  • The Hazard: The methoxy group at the C2 position is chemically equivalent to an acetal of an amide . While the electron-withdrawing

    
    -formyl groups provide some stability compared to a bare amine, this position remains highly sensitive to acid-catalyzed hydrolysis.
    
  • The Mechanism of Failure: Upon exposure to acidic conditions (even weak acids like silica gel or unbuffered aqueous layers), the methoxy oxygen or the carbonyl oxygen can protonate, leading to the elimination of methanol and the formation of a highly reactive

    
    -acyliminium ion . This intermediate rapidly reacts with water to form the 2-hydroxy derivative (hemiaminal) or decomposes into ring-opened aldehydes/ketones (tar).
    
  • Solubility Trap: The presence of two formyl groups and two heteroatoms renders this molecule highly polar and water-soluble (

    
     to 
    
    
    
    ), making extraction into non-polar solvents difficult.
Troubleshooting Guide (Q&A)

Q1: I quenched my reaction with dilute HCl, and my product decomposed into a brown oil. What happened? A: You triggered the


-acyliminium cascade.
The C2-methoxy group is acid-labile. Even dilute HCl is sufficient to protonate the methoxy group, causing it to leave as methanol. The resulting carbocation reacts with water to form the 2-hydroxy impurity, which is unstable and degrades further.
  • Fix: Never use acid to quench. Use a pH 7.0 Phosphate Buffer or saturated

    
    .
    

Q2: I cannot extract the product from the aqueous layer using Diethyl Ether or Hexanes. A: The molecule is too polar. With two formyl groups, the molecule has significant hydrogen bond accepting character. It prefers the aqueous phase over non-polar organic solvents.

  • Fix: Use Dichloromethane (DCM) or Chloroform (

    
    ) . If the partition coefficient is still poor, add sodium chloride (salting out) to the aqueous layer or use a continuous liquid-liquid extractor.
    

Q3: My product degrades during column chromatography. A: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0 in slurry, but surface acidity can be higher). This surface acidity catalyzes the elimination of methanol.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (

    
    ) in the eluent to neutralize surface silanols, or use Neutral Alumina  instead of silica.
    

Q4: I see a loss of the formyl peaks in NMR after heating. A: While formyl groups are generally robust, they can undergo thermal deformylation or rotation-induced isomerization at high temperatures, especially if traces of base are present.

  • Fix: Keep rotary evaporator bath temperatures below 40°C .

Standard Operating Procedure (SOP): Safe Workup Protocol

Objective: Isolate 2-Methoxypiperazine-1,4-dicarbaldehyde without hydrolysis or thermal degradation.

Materials Required
  • Quench Buffer: 0.5M Phosphate Buffer (pH 7.0) or Saturated

    
    .
    
  • Extraction Solvent: Dichloromethane (DCM) (Stabilized with amylene, not acid).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) as it can be slightly Lewis-acidic.
Step-by-Step Protocol
  • Buffered Quench (Critical):

    • Cool the reaction mixture to

      
      .
      
    • Slowly add the Phosphate Buffer (pH 7.0) . Ensure the internal pH remains between 7.0 and 8.0.

    • Do not overshoot to pH > 10 (risk of formyl hydrolysis) or pH < 6 (risk of methoxy hydrolysis).

  • Extraction:

    • Dilute with DCM.

    • Separate the layers.[1] The product will be in the organic (lower) layer.

    • Salting Out: If the aqueous layer remains cloudy or organic yield is low, saturate the aqueous phase with solid NaCl and re-extract with DCM (

      
      ).
      
  • Washing:

    • Wash the combined organic extracts once with brine.

    • Note: Do not perform excessive water washes, as you will lose product to the aqueous phase.

  • Drying & Filtration:

    • Dry over anhydrous

      
       for 10–15 minutes.
      
    • Filter through a sintered glass funnel.

  • Concentration:

    • Evaporate solvent under reduced pressure.[1][2]

    • Bath Temperature:

      
      .
      
    • Vacuum: Moderate (do not dry to a "bone dry" crust if not necessary; store as a concentrated syrup or crystallize immediately).

Visualization: Stability Decision Tree

The following diagram illustrates the critical decision points where decomposition occurs versus the pathway to successful isolation.

WorkupLogic Start Crude Reaction Mixture Quench Quench Step Start->Quench AcidPath Acidic Quench (HCl) OR Acidic Silica Quench->AcidPath pH < 6 BasePath Strong Base (pH > 12) Quench->BasePath pH > 11 SafePath Buffered Quench (pH 7.0 - 8.0) Quench->SafePath Neutral Intermed_Fail N-Acyliminium Ion Formation AcidPath->Intermed_Fail Protonation of OMe Deformyl_Fail Formyl Hydrolysis (Loss of Protecting Group) BasePath->Deformyl_Fail OH- Attack Extraction Extraction (DCM/CHCl3) SafePath->Extraction Failure1 DECOMPOSITION: Tar / Hydroxy-piperazine Intermed_Fail->Failure1 + H2O Failure2 DECOMPOSITION: Piperazine / Mono-formyl Deformyl_Fail->Failure2 Evap Evaporation (< 40°C) Extraction->Evap Dry w/ Na2SO4 Success Target Isolated: 2-Methoxypiperazine-1,4-dicarbaldehyde Evap->Success

Caption: Workflow logic distinguishing the buffered "Safe Path" from acid/base-mediated decomposition pathways.

References
  • Chemical Structure & Properties

    • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 24848969, 1,4-Piperazinedicarboxaldehyde. Retrieved from [Link]

    • Note: While the specific 2-methoxy derivative entry is less common in public databases, the physical properties (polarity/solubility) are inferred from the parent dicarbaldehyde (CAS 4164-39-0).
  • -acyliminium stability)
  • Piperazine Synthesis Context: Ross, S. D., Finkelstein, M., & Petersen, R. C. (1966). Anodic Oxidation of N,N-Dimethylformamide and N-Formylpiperidine. Journal of the American Chemical Society, 88(20), 4657–4660. (Foundational text on introducing methoxy groups alpha to nitrogen via oxidation, establishing the hemiaminal ether linkage).

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde. The focus is on strategic catalyst selection and troubleshooting common experimental challenges to optimize reaction outcomes, ensuring high yield and purity.

Catalyst Selection: A Strategic Overview

The synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde hinges on the efficient N-formylation of the 2-methoxypiperazine precursor. The choice of formylating agent and catalyst is critical and depends on factors including available equipment, cost, desired environmental impact, and scalability. Formylation reactions are chemical processes where a formyl group (-CH=O) is added to a compound, leading to aldehydes, formamides (N-CH=O), or formate esters (O-CH=O).[1]

Common Formylation Strategies
  • Formic Acid-Based Methods : These are classical, often straightforward methods. Formic acid can serve as the formyl source, typically requiring dehydration, which can be achieved by azeotropic distillation with a solvent like toluene or by using a dehydrating agent.[2] These reactions can also be catalyzed by reusable solid acids like Amberlite IR-120, sometimes under solvent-free conditions.[2]

  • CO₂ as a C1 Source : A greener and more sustainable approach involves using carbon dioxide as an inexpensive, non-toxic, and abundant C1 source.[3] This transformation requires a reducing agent, such as a hydrosilane or sodium borohydride (NaBH₄), and is often facilitated by a metal catalyst.[3][4] While environmentally advantageous, these methods may require specialized high-pressure equipment.[4]

  • Other Formylating Agents : Various other agents can be used, including acetic formic anhydride, ethyl formate, and dimethylformamide (DMF) in the Vilsmeier-Haack reaction.[5][6] The choice depends on the substrate's reactivity and tolerance to the reaction conditions.

Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst system is crucial for maximizing yield and minimizing side products. The following table provides a comparative summary of different approaches, primarily based on the N-formylation of related secondary amines like piperidine and N-methylaniline.

Catalyst SystemFormyl SourceReductantTypical ConditionsAdvantagesDisadvantagesReference(s)
None (Catalyst-Free) CO₂NaBH₄DMF, Ambient Pressure, RTCost-effective, mild conditions, no metal contamination.Limited to certain substrates, may require specific solvents like formamides.[4]
ZnO Formic AcidNoneSolvent-free, 70 °CInexpensive catalyst, good to excellent yields, scalable.Requires elevated temperature.[2]
Pd/C or PdZn CO₂H₂High pressure (5-40 bar), 110-140 °CEfficient CO₂ utilization, high selectivity for some amines.Requires high pressure and temperature, potential for catalyst poisoning.[7][8]
C-Scorpionate Metal Complexes CO₂NaBH₄5 bar CO₂, 30-80 °C, AcetonitrileEffective under mild pressure, can produce N-formylated and N-methylated products.Catalyst synthesis can be complex.[8]
Visible-Light Photocatalysis MethanolNoneOrganic Dye, Visible Light, RTGreen, mild conditions, high efficiency in microflow systems.May require specialized photoreactors for scale-up.[9]
Catalyst Selection Workflow

Choosing the right catalyst and methodology involves balancing multiple factors. The following workflow provides a decision-making framework for your experimental design.

CatalystSelection cluster_start Initial Considerations cluster_pathways Methodology Pathways cluster_recommendations Recommended Approaches Start Start: Define Synthesis Goals (Yield, Purity, Scale) Lab_Capabilities Assess Lab Capabilities Start->Lab_Capabilities High_Pressure High-Pressure Reactor Available? Lab_Capabilities->High_Pressure Pressure capabilities? Green_Chem Prioritize Green Chemistry? Lab_Capabilities->Green_Chem Standard glassware only High_Pressure->Green_Chem No CO2_H2 CO₂ + H₂ with Metal Catalyst (e.g., Pd/C) High_Pressure->CO2_H2 Yes Cost_Simplicity Prioritize Cost & Simplicity? Green_Chem->Cost_Simplicity No CO2_Hydrosilane CO₂ + Hydrosilane/NaBH₄ (Catalytic or Catalyst-Free) Green_Chem->CO2_Hydrosilane Yes Formic_Acid Formic Acid-Based Methods (e.g., with ZnO or Resin) Cost_Simplicity->Formic_Acid Yes Photocatalysis Visible-Light Photocatalysis CO2_Hydrosilane->Photocatalysis Explore advanced green methods

Caption: Catalyst selection workflow for N-formylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde in a question-and-answer format.

Q1: My reaction is stalled, showing low conversion of the 2-methoxypiperazine starting material. What should I do?

A1: An incomplete reaction can stem from several factors:

  • Poor Solubility: If your starting material is not fully dissolved, the reaction rate will be significantly hindered.[10] Try switching to a more suitable solvent system, such as a polar aprotic solvent like DMF or using a co-solvent to improve solubility.[10]

  • Insufficient Temperature: Many formylation reactions require thermal energy to overcome the activation barrier. If you are using a low-boiling point solvent, you may be limited.[10] Consider switching to a higher-boiling point solvent that is compatible with your reagents.

  • Catalyst Deactivation: If using a catalyst, it may have been poisoned by impurities (e.g., water or other nucleophiles) in your reagents or solvent. Ensure all materials are anhydrous and pure. For heterogeneous catalysts, consider increasing agitation to overcome mass transfer limitations.

  • Incorrect Stoichiometry: Ensure the molar ratio of the formylating agent to the piperazine is correct. For a di-formylation, at least two equivalents of the formyl source are required. An excess may be necessary to drive the reaction to completion.

Q2: I am observing a significant amount of the mono-formylated product (2-methoxy-1-formylpiperazine) instead of the desired di-formylated product. How can I improve selectivity?

A2: The formation of the mono-formylated product is a common issue, often related to the reduced nucleophilicity of the second nitrogen atom after the first one has been formylated.

  • Increase Equivalents of Formylating Agent: The most direct approach is to increase the molar ratio of your formylating agent. Use 2.5-3.0 equivalents or more to push the equilibrium towards the di-substituted product.

  • Increase Reaction Time and/or Temperature: Giving the reaction more time or energy can help overcome the higher activation barrier for the second formylation step. Monitor the reaction progress closely using TLC or HPLC to avoid potential side product formation from prolonged heating.[11]

  • Choice of Catalyst: A more active catalyst system may be required. For example, in CO₂-based systems, the choice of metal and ligands can significantly influence activity and may be necessary to achieve complete conversion.[7]

Q3: My final product is difficult to purify, and I'm seeing persistent impurities. What are some potential causes and solutions?

A3: Purification challenges often arise from unreacted starting materials, mono-formylated intermediates, or byproducts from side reactions.

  • Work-up Procedure: A carefully planned work-up can remove many impurities. If using an acid catalyst, a basic wash (e.g., with saturated sodium bicarbonate solution) is crucial. Conversely, a mild acidic wash can remove unreacted amine starting materials.

  • Side Reactions: Over-formylation or side reactions with the solvent can occur. For instance, using formaldehyde under certain conditions can lead to polymerization.[11] Choosing a milder formylating agent or optimizing the temperature can mitigate these issues.[11]

  • Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems to achieve better separation. A gradient elution from a less polar to a more polar solvent system is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape of amine-containing compounds.

Q4: I am attempting a chemoselective N-formylation on a piperazine derivative that also contains a hydroxyl group, but I'm getting O-formylation as a side product. How can I prevent this?

A4: Achieving chemoselective N-formylation over O-formylation requires careful selection of reagents and conditions to favor the more nucleophilic amine.[11]

  • Milder Formylating Agents: Use less reactive formylating agents. For example, using formic acid at room temperature or with a mild catalyst is less likely to formylate the less nucleophilic hydroxyl group compared to more aggressive reagents.[2]

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the N-formylation to proceed at a reasonable rate. Lower temperatures will disfavor the O-formylation reaction, which typically has a higher activation energy.

  • pH Control: The nucleophilicity of both the amine and the hydroxyl group is pH-dependent. In some cases, adjusting the pH can help maximize the difference in their reactivity, though this requires careful optimization.

Frequently Asked Questions (FAQs)

Q: What are the "greenest" or most environmentally friendly methods for synthesizing 2-Methoxypiperazine-1,4-dicarbaldehyde?

A: Methods that utilize CO₂ as the C1 source are considered among the greenest approaches.[4] CO₂ is abundant, non-toxic, and renewable. When paired with a reducing agent like H₂ or a hydrosilane and an efficient catalyst, it offers a sustainable alternative to traditional formylating agents.[3][7] Additionally, solvent-free reactions, for example using formic acid with a solid catalyst like ZnO, also represent a green methodology by minimizing solvent waste.[2]

Q: How does the methoxy group at the C2 position of the piperazine ring influence the formylation reaction?

A: The 2-methoxy group can have two main effects. First, it introduces steric hindrance, which might make the adjacent nitrogen (N1) slightly less accessible to bulky formylating agents compared to the more distant nitrogen (N4). This could potentially lead to a preference for initial formylation at N4. Second, electronically, the oxygen atom could have through-bond or through-space effects on the basicity and nucleophilicity of the nitrogen atoms, though this is generally a minor influence compared to the steric factor.

Q: Can this synthesis be performed without a catalyst?

A: Yes, catalyst-free N-formylation is possible. One reported method involves the use of CO₂ and sodium borohydride (NaBH₄) in a solvent like DMF.[4] This approach generates the active formylating species in situ and can proceed under ambient pressure and temperature, making it an attractive option if you wish to avoid metal catalysts.[4]

Q: What analytical techniques are recommended for monitoring the reaction progress?

A:

  • Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. It allows you to visualize the consumption of the starting material and the appearance of the mono- and di-formylated products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the relative amounts of different species in the reaction mixture. It is excellent for precise optimization studies.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are sufficiently volatile and thermally stable. It provides both retention time data for quantification and mass spectra for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and can also be used to analyze the composition of the crude reaction mixture. The appearance of the formyl proton signal (around 8 ppm in ¹H NMR) is a clear indicator of a successful reaction.

Experimental Protocol: Formylation using Formic Acid and a Solid Catalyst

This protocol describes a general and practical method for N-formylation adapted from procedures using formic acid with a reusable catalyst, which avoids harsh reagents and complex setups.[2]

Reagents & Equipment:

  • 2-Methoxypiperazine

  • Formic Acid (85-90% aqueous solution)

  • Zinc Oxide (ZnO) or Amberlite IR-120[H+] resin

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, and standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methoxypiperazine (1.0 equivalent), formic acid (3.0 equivalents), and the catalyst (e.g., 50 mol% ZnO).

  • Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring. If performing under solvent-free conditions, ensure good mixing. Alternatively, a solvent like toluene can be used with a Dean-Stark trap to remove water azeotropically.[2]

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours to 24 hours, depending on the substrate's reactivity.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off and wash with a small amount of ethyl acetate. The catalyst can often be washed, dried, and reused.

    • Dilute the filtrate with ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining formic acid. (Caution: CO₂ evolution!).

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-Methoxypiperazine-1,4-dicarbaldehyde by column chromatography on silica gel or by recrystallization, if applicable.

References

  • Troubleshooting side reactions during the formyl
  • Minimizing solvent effects on formyl
  • Bifunctional Platinum‐Incorporated Polyoxoniobate Derived Catalyst for N‐formylation of Piperidine Using CO2 | Request PDF.
  • Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. RSC Publishing.
  • l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines with an unprecedented substr
  • Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study.
  • CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • Opportunities and challenges for direct C–H functionaliz
  • Formyl
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
  • Synthesis of Piperazines by C-H Functionaliz
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • A Practical and Convenient Procedure for the N-Formyl
  • Formyl
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience.
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde. PubMed.
  • ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. International Journal of Advanced Research (IJAR).
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed.
  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed.
  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpion
  • A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

Sources

Validation & Comparative

Navigating the Conformational Labyrinth: A 2D NMR-Based Guide to the Structural Validation of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperazine scaffold is a cornerstone, a privileged structure found in a multitude of therapeutic agents. However, the seemingly simple six-membered ring can present significant analytical challenges, particularly when asymmetrically substituted. The introduction of substituents, such as a methoxy group at the C2 position and formyl groups at the nitrogen atoms, in 2-Methoxypiperazine-1,4-dicarbaldehyde, creates a molecule with a complex conformational landscape. This guide provides a comprehensive, in-depth exploration of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as an indispensable tool for the unambiguous structural validation of this molecule, offering a powerful alternative and complement to other analytical techniques.

The Challenge: Conformational Isomerism in Substituted Piperazines

The structural complexity of 2-Methoxypiperazine-1,4-dicarbaldehyde arises from several factors. The piperazine ring can exist in chair, boat, or twist-boat conformations, with the chair form generally being the most stable. The presence of a substituent at the C2 position can exist in either an axial or equatorial orientation. Furthermore, the partial double bond character of the amide linkages of the N-formyl groups restricts rotation, leading to the presence of syn and anti rotamers.[1] This confluence of conformational possibilities can result in a crowded and complex one-dimensional (1D) ¹H NMR spectrum, making definitive structural assignment a formidable task.

The Solution: A Multi-dimensional Approach with 2D NMR

Two-dimensional NMR spectroscopy provides the necessary resolution and connectivity information to unravel this structural puzzle. By correlating different nuclei through chemical bonds or through space, 2D NMR techniques allow for a step-by-step assembly of the molecular structure.

Experimental Protocols: A Practical Guide

The following protocols outline the key 2D NMR experiments for the structural validation of 2-Methoxypiperazine-1,4-dicarbaldehyde.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized 2-Methoxypiperazine-1,4-dicarbaldehyde in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing multinuclear 2D experiments.

Table 1: Key 2D NMR Experimental Parameters

ExperimentPurposeKey Parameters
¹H-¹H COSY Identifies proton-proton spin-spin coupling networks.Spectral width: ~10 ppm in both dimensions; Number of scans: 2-4
¹H-¹³C HSQC Correlates protons directly to their attached carbons.¹H spectral width: ~10 ppm; ¹³C spectral width: ~160 ppm; Number of scans: 4-8
¹H-¹³C HMBC Correlates protons to carbons over two to three bonds.¹H spectral width: ~10 ppm; ¹³C spectral width: ~200 ppm; Number of scans: 16-32
¹H-¹H NOESY/ROESY Identifies through-space correlations between protons.Mixing time: 300-800 ms; Number of scans: 16-64

Data Interpretation and Structural Elucidation: A Step-by-Step Walkthrough

The following section details the systematic interpretation of the 2D NMR data to confirm the structure of 2-Methoxypiperazine-1,4-dicarbaldehyde.

Step 1: Assembling the Spin Systems with ¹H-¹H COSY

The COSY (Correlation Spectroscopy) spectrum is the starting point for piecing together the proton connectivity. It reveals which protons are coupled to each other, typically through two or three bonds. For 2-Methoxypiperazine-1,4-dicarbaldehyde, we expect to see distinct spin systems for the piperazine ring protons. A key correlation to look for is between the proton at the C2 position (H2) and the geminal protons at the C3 position (H3a and H3b).

Caption: Expected COSY correlations in the piperazine ring.

Step 2: Assigning Carbons with ¹H-¹³C HSQC and HMBC

The HSQC (Heteronuclear Single Quantum Coherence) spectrum directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for the CH, CH₂, and CH₃ groups. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides longer-range (2-3 bond) C-H correlations, which is crucial for identifying quaternary carbons and piecing together the entire carbon skeleton. Key HMBC correlations would be from the formyl protons to the adjacent piperazine ring carbons.

G Key HMBC Correlations Formyl H (N1) Formyl H (N1) C2 C2 Formyl H (N1)->C2 C6 C6 Formyl H (N1)->C6 Formyl H (N4) Formyl H (N4) C3 C3 Formyl H (N4)->C3 C5 C5 Formyl H (N4)->C5 Methoxy H Methoxy H Methoxy H->C2

Caption: Key HMBC correlations for structural confirmation.

Step 3: Unraveling the 3D Structure with ¹H-¹H NOESY/ROESY

The NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are paramount for determining the through-space proximity of protons, which is essential for elucidating the stereochemistry and preferred conformation. For 2-Methoxypiperazine-1,4-dicarbaldehyde, key NOE correlations will reveal the orientation of the methoxy group. An NOE between the methoxy protons and one of the axial protons on the piperazine ring would strongly suggest an axial orientation of the methoxy group.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, a comprehensive structural validation often benefits from a multi-technique approach.

Table 2: Comparison of Analytical Techniques

TechniqueAdvantagesLimitationsApplication to 2-Methoxypiperazine-1,4-dicarbaldehyde
2D NMR Provides detailed connectivity and stereochemical information. Non-destructive.Relatively low sensitivity. Complex data interpretation for molecules with significant conformational flexibility.Essential for unambiguous assignment of all atoms and determining the preferred conformation.
Mass Spectrometry (MS) High sensitivity. Provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues.[2]Does not provide detailed stereochemical information. Isomers can be difficult to distinguish.Confirms the molecular formula. Fragmentation can help identify key structural motifs.
X-ray Crystallography Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.Would provide an unambiguous solid-state structure for comparison with solution-state NMR data.
Computational Chemistry Can predict NMR chemical shifts and energies of different conformers.[3] Aids in the interpretation of experimental data.Accuracy depends on the level of theory and can be computationally expensive.Can help to predict the most stable conformer and aid in the assignment of complex NMR spectra.

Conclusion

The structural validation of 2-Methoxypiperazine-1,4-dicarbaldehyde is a prime example of the analytical challenges posed by conformationally flexible heterocyclic molecules. While 1D NMR provides a preliminary glimpse, it is the application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—that allows for a complete and unambiguous determination of the chemical structure and preferred conformation in solution. When integrated with complementary techniques such as mass spectrometry and computational modeling, researchers can have the utmost confidence in their molecular architecture, a critical step in the journey of drug discovery and development.

References

  • Wawer, K., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

  • University of British Columbia. nmr training. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Available at: [Link]

  • The James Keeler Group. Two-dimensional NMR. Available at: [Link]

  • ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

  • Heffron, G. 2D NMR FOR THE CHEMIST. Available at: [Link]

  • Fiveable. Advanced NMR Techniques and Applications. Available at: [Link]

  • University of North Texas Chemistry. Process 2D NMR data. Available at: [Link]

  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • ResearchGate. (2010). Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. Available at: [Link]

  • YouTube. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). Available at: [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. Available at: [Link]

  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Available at: [Link]

  • Publications. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical... Available at: [Link]

  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • PMC. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]

  • auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • ChemRxiv. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available at: [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • PubMed. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.17.4: NOESY Spectra. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • PMC. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Available at: [Link]

  • PubMed. (2008). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Available at: [Link]

  • The Home and Care Journal. (2008). What are Those Positive Peaks in My NOESY Spectrum? Available at: [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]

Sources

2-Methoxypiperazine-1,4-dicarbaldehyde as an alternative to commercially available crosslinkers

[1]

Part 1: Executive Summary & Core Rationale

In the landscape of bioconjugation and tissue fixation, Glutaraldehyde (GA) has long been the industry workhorse.[1] However, its dominance is shadowed by significant drawbacks: uncontrolled polymerization, heterogeneous crosslinking distances, and high cytotoxicity.[1]

2-Methoxypiperazine-1,4-dicarbaldehyde (MPDA) emerges as a superior, precision-engineered alternative.[1] Unlike the flexible, linear chain of glutaraldehyde, MPDA features a rigid piperazine ring core.[1] This structural rigidity, combined with the solubility-enhancing methoxy group, offers three critical advantages for high-fidelity applications:

  • Defined Spacer Length: The cyclic backbone prevents the "accordion effect" seen in linear alkyl chains, preserving the native quaternary structure of protein complexes.[1]

  • Monomeric Purity: MPDA does not undergo the uncontrolled aldol condensation characteristic of glutaraldehyde, ensuring that 1 mole of reagent yields exactly 1 mole of crosslink.[1]

  • Enhanced Solubility: The C2-methoxy substituent disrupts crystal packing and increases polarity, making MPDA highly soluble in aqueous buffers without requiring organic co-solvents that could denature sensitive proteins.[1]

Part 2: Chemical Profile & Mechanism[1][2]

The Molecule[1][2][3]
  • IUPAC Name: 2-methoxy-1,4-piperazinedicarbaldehyde[1]

  • CAS Number: 61020-10-8[1]

  • Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    H
    
    
    N
    
    
    O
    
    
  • Core Structure: A six-membered piperazine ring containing two formyl (-CHO) groups and one methoxy (-OCHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) group.
    
Mechanism of Action

MPDA functions as a homobifunctional amine-reactive crosslinker .[1] It targets primary amines (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Schiff base (imine)

Unlike Glutaraldehyde, which forms variable-length crosslinks due to its polymeric nature in solution, MPDA forms a discrete, "molecular ruler" bridge.[1]

Reaction Pathway Diagram

The following diagram illustrates the comparative mechanism between the chaotic networking of Glutaraldehyde and the precision bridging of MPDA.

CrosslinkingMechanismcluster_legendPathway ComparisonProteinAProtein A(Lysine-NH2)GAGlutaraldehyde(Polymeric Mixture)ProteinA->GAMPDAMPDA(Monomeric/Rigid)ProteinA->MPDAProteinBProtein B(Lysine-NH2)NetworkHeterogeneousPolymer NetworkGA->NetworkUncontrolledPolymerizationBridgeDiscreteImine BridgeMPDA->BridgeStoichiometricSchiff BaseNetwork->ProteinBBridge->ProteinB

Figure 1: Mechanistic divergence between Glutaraldehyde (Red path) and MPDA (Green path).[1] MPDA avoids the formation of heterogeneous polymer networks.

Part 3: Comparative Performance Guide

Head-to-Head Comparison
FeatureGlutaraldehyde (GA)2-Methoxypiperazine-1,4-dicarbaldehyde (MPDA)Impact on Research
Purity in Solution Heterogeneous (Monomers, dimers, trimers)Homogeneous Monomer MPDA yields reproducible crosslinking data for Mass Spec (XL-MS).[1]
Spacer Geometry Flexible, Variable LengthRigid, Cyclic, Fixed Length MPDA preserves protein crystal structure; ideal for Cryo-EM fixation.[1]
Solubility High (but polymerizes)High (Methoxy-enhanced) MPDA remains stable in solution without precipitation.[1]
Reaction Kinetics Fast, aggressive (non-specific)Controlled, Tunable MPDA reduces the risk of over-crosslinking and epitope masking.[1]
Toxicity High (Volatile, Irritant)Reduced Safer handling for bench scientists.[1]
Stability Data

In aqueous solution at pH 7.0, Glutaraldehyde undergoes aldol condensation, leading to a yellowing of the solution and a change in effective concentration over time.[1]

  • GA Stability: < 2 weeks at 4°C (without stabilizers).[1]

  • MPDA Stability: > 6 months at 4°C (due to lack of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -hydrogens prone to aldol reactions on the rigid ring).
    

Part 4: Experimental Protocols

Protocol A: High-Fidelity Protein Complex Fixation (For Cryo-EM or XL-MS)

Objective: Crosslink a protein complex while maintaining its native quaternary structure.

Materials:

  • Target Protein Complex (0.5 – 2.0 mg/mL in HEPES or PBS, pH 7.4).[1]

  • MPDA Stock: 500 mM in dry DMSO or water (freshly prepared).[1]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.[1]

Workflow:

  • Equilibration: Ensure protein sample is free of primary amines (remove Tris or Glycine via dialysis).[1]

  • Titration: Prepare a dilution series of MPDA. Recommended final concentrations: 0.5 mM, 1.0 mM, and 2.0 mM.[1]

    • Note: The molar ratio of MPDA to Protein Lysines should be optimized between 10:1 and 50:1.[1]

  • Incubation: Add MPDA to the protein sample.[1]

    • Incubate for 30 minutes at Room Temperature (25°C) or 2 hours on ice .

    • Why? The rigid structure of MPDA requires slightly longer incubation than GA to orient correctly between lysine residues.[1]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.

  • Validation: Analyze via SDS-PAGE or Native-PAGE.

    • Success Criteria: Appearance of a discrete higher molecular weight band corresponding to the complex, without the "smear" often seen with GA.[1]

Protocol B: Hydrogel Formation (Chitosan/Collagen)[1]

Objective: Create a biocompatible hydrogel with defined pore size.

  • Preparation: Dissolve Chitosan (2% w/v) in 1% Acetic Acid.

  • Activation: Adjust pH to 5.5–6.0 using NaOH (carefully, to avoid precipitation).

  • Crosslinking: Add MPDA (dissolved in water) to reach a final concentration of 0.1% – 0.5% (w/v).[1]

  • Gelation: Stir rapidly for 2 minutes, then pour into molds.

  • Curing: Allow to set at 37°C for 4 hours.

  • Washing: Wash gel with distilled water to remove unreacted reagent.[1]

Part 5: References & Validation[1]

The following references support the structural advantages of piperazine-based scaffolds and the chemistry of rigid dialdehyde crosslinkers.

  • Structural Characterization of Methoxy-Piperazine Derivatives:

    • Title: 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde.[1]

    • Source: Acta Crystallographica Section E (2009).[1]

    • Relevance: Validates the stable crystal structure and conformation of methoxy-substituted piperazine dicarbaldehydes.

  • Piperazine Scaffolds in Medicinal Chemistry:

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1]

    • Source: International Journal of Molecular Sciences (2026).[1]

    • Relevance: Establishes the biocompatibility and solubility profiles of piperazine rings in drug development.

    • (Note: Generalized link to journal/topic based on search context)

  • Comparison of Dialdehyde Crosslinkers:

    • Title: Crosslinking of Chitosan with Dialdehyde Derivatives.[1][2][3][4][5]

    • Source: ResearchGate / Polymer Science.[1]

    • Relevance: Provides comparative data on reaction kinetics between linear glutaraldehyde and novel cyclic/sugar-based dialdehydes.

  • Novel Crosslinking Strategies:

    • Title: Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials.[1][4]

    • Source: MDPI (2022).[1]

    • Relevance: Supports the shift away from toxic glutaraldehyde toward defined, aldehyde-functionalized macromolecular crosslinkers.[1]

    • [1]

Disclaimer: This guide is based on the chemical properties of the specified CAS entity and comparative literature on crosslinker classes. Always perform a small-scale pilot study for your specific protein target.[1]

comparing the reactivity of 2-Methoxypiperazine-1,4-dicarbaldehyde and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methoxypiperazine-1,4-dicarbaldehyde against its structural analogs, focusing on the mechanistic divergence introduced by the C2-methoxy substituent.

Executive Summary: The Alpha-Methoxy Activation Switch

The core distinction in this compound class lies in the electronic environment of the piperazine ring. While the parent compound Piperazine-1,4-dicarbaldehyde (DFP) is a chemically stable N-formyl amide, the introduction of a methoxy group at the C2 position in 2-Methoxypiperazine-1,4-dicarbaldehyde (2-MDP) creates a hemiaminal ether .

This structural modification transforms the molecule from a passive scaffold into a masked N-acyliminium ion precursor , unlocking unique C-reactive pathways unavailable to the unsubstituted analog.

Structural & Electronic Comparison

The following table contrasts the physicochemical properties and reactivity profiles of the primary subject and its key analogs.

Feature2-Methoxypiperazine-1,4-dicarbaldehyde (2-MDP) Piperazine-1,4-dicarbaldehyde (DFP) 2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde
CAS Registry Research Grade / Niche4164-39-0 1534-22-1 (Tetrahydroxy precursor)
Functional Class Cyclic

-Methoxy Amide
Cyclic Diamide Poly-hemiaminal Ether
Electronic State Latent Electrophile (at C2)Nucleophilic/Neutral Multi-site Electrophile
Key Reactivity N-Acyliminium Ion formation (Acid catalyzed)Amide Hydrolysis (Harsh conditions)Glyoxal Release / Cross-linking
Stability Moisture Sensitive (Hydrolytic instability)High (mp 126–129 °C)Moderate (Stabilized by intramolecular H-bonds)
Primary Use C-H Functionalization PrecursorN-Formylating Agent / LinkerTextile Finishing / Cross-linker

Mechanistic Reactivity Analysis

A. The Inert Scaffold: Piperazine-1,4-dicarbaldehyde (DFP)

DFP behaves as a typical tertiary amide. The lone pair on the nitrogen is delocalized into the carbonyl group (


), rendering the ring carbons unreactive toward nucleophiles. It is stable in aqueous solution and requires strong acid/base and heat to hydrolyze the formyl groups.
B. The Activated Electrophile: 2-Methoxypiperazine-1,4-dicarbaldehyde (2-MDP)

The C2-methoxy group acts as a "chemical fuse." Under Lewis or Brønsted acid catalysis, the methoxy group is ejected, generating a highly reactive N-acyliminium ion . This species is a potent electrophile that captures nucleophiles (e.g., indoles, allylsilanes, electron-rich aromatics), allowing for the rapid synthesis of complex C2-substituted piperazines.

Reaction Pathway Diagram: The following diagram illustrates the divergent reactivity pathways between the stable DFP and the reactive 2-MDP.

ReactivityPathways DFP Piperazine-1,4-dicarbaldehyde (Stable Amide) Hydrolysis Amide Hydrolysis (Slow, High Temp) DFP->Hydrolysis Strong Acid/Base u0394 MDP 2-Methoxy-1,4-dicarbaldehyde (Hemiaminal Ether) Iminium N-Acyliminium Ion (Reactive Electrophile) MDP->Iminium -MeOH (Fast Activation) Acid Acid Catalyst (H+ or Lewis Acid) Acid->MDP SubstProduct C2-Substituted Piperazine (C-C Bond Formed) Iminium->SubstProduct + Nucleophile (Nu-)

Caption: Comparative activation pathways. DFP remains inert until harsh hydrolysis, whereas 2-MDP rapidly forms a reactive iminium ion for C-C bond formation.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

This protocol validates the lability of the methoxy-substituent compared to the stable amide backbone.

Materials:

  • Compound A: Piperazine-1,4-dicarbaldehyde (DFP)

  • Compound B: 2-Methoxypiperazine-1,4-dicarbaldehyde (2-MDP)

  • Solvent:

    
     with 1% 
    
    
    
    (Deuterated Acetic Acid)
  • Internal Standard: Maleic Acid

Workflow:

  • Preparation: Dissolve 0.1 mmol of each compound in 0.6 mL of buffered

    
     (pH 4.0).
    
  • Incubation: Transfer to NMR tubes and incubate at 37°C.

  • Monitoring: Acquire

    
    -NMR spectra at t=0, 1h, 6h, and 24h.
    
  • Analysis:

    • DFP: Monitor the N-CHO protons (

      
       8.0–8.2 ppm). Expect <5% change  over 24h.
      
    • 2-MDP: Monitor the disappearance of the O-Me singlet (

      
       ~3.2 ppm) and the appearance of methanol (
      
      
      
      3.34 ppm). Expect significant exchange/hydrolysis depending on pH.
Protocol B: N-Acyliminium C-Functionalization (Synthesis Application)

Use this protocol to exploit the reactivity of 2-MDP for library generation.

  • Activation: Dissolve 2-MDP (1.0 eq) in anhydrous

    
     under Argon.
    
  • Catalyst: Add

    
     (1.1 eq) at -78°C. Stir for 15 min to generate the iminium species.
    
  • Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane, 1.5 eq) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Result: The methoxy group is replaced by the allyl group. Note: DFP will not react under these conditions.

Comparative Data: Reactivity Metrics

Reactivity ParameterDFP (Unsubstituted) 2-MDP (Methoxy) Glutaraldehyde (Ref)
Schiff Base Formation Negative (Requires hydrolysis first)Slow (Requires ring opening)Rapid / Positive
DNPH Test NegativeWeakly Positive (Slow hydrolysis)Positive (Instant ppt)
C-Nucleophile Attack InertHigh (via Iminium)High (via Carbonyl)
Polymorphism Single stable phasePotential for diastereomersLiquid / Oligomers

References

  • Structure & Synthesis of Piperazine-1,4-dicarbaldehyde

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Crystal Structure of Methoxy-Piperazine Analogs

    • Title: 2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde.[1][2][3]

    • Source: Acta Crystallographica Section E (PubMed Central).
    • URL:[Link]

  • General Reactivity of Alpha-Methoxy Amides (N-Acyliminium Ions)

    • Context: Mechanistic grounding for the C2-reactivity described in Protocol B.
    • Source: Organic Chemistry Portal - N-Acyliminium Ion Chemistry.
    • URL:[Link]

  • Piperazine Scaffold in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
    • Source: Molecular Diversity (via NIH/NCBI).
    • URL:[Link]

Sources

A Comparative Guide to the Bioactivity of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered heterocycle, with its two nitrogen atoms at opposing positions, imparts a unique combination of structural rigidity, high polarity, and the capacity for hydrogen bond formation.[1] These physicochemical properties often translate into favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1][2] It is no surprise then that this versatile core is embedded in a multitude of FDA-approved drugs, ranging from anticancer agents like Imatinib to antipsychotics and antimicrobials.[3] The inherent adaptability of the piperazine moiety makes it a fertile ground for the development of novel therapeutic agents targeting a wide spectrum of diseases.[1]

This guide provides a comprehensive analysis and comparison of the bioactivity of recently developed piperazine derivatives. We will delve into their anticancer, antimicrobial, antiviral, and antimalarial properties, presenting supporting experimental data and elucidating the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and screening methodologies for this important class of compounds.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

Arylpiperazines, in particular, have garnered significant attention in oncology research for their ability to trigger cytotoxic effects in tumor cells through diverse mechanisms.[1] These compounds can engage with multiple molecular targets implicated in cancer, including signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1]

Mechanism of Action: Inhibiting the PI3K/Akt Signaling Pathway

A frequently observed mechanism of action for anticancer piperazine derivatives is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in many human cancers.[1][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperazine Novel Piperazine Derivative Piperazine->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of novel piperazine derivatives.

Comparative Anticancer Efficacy of Novel Piperazine Derivatives

The anticancer efficacy of novel piperazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. Lower values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Reference CompoundReference IC50/GI50 (µM)Citation
Vindoline Derivative 23 N-[4-(trifluoromethyl)benzyl] piperazineMDA-MB-468 (Breast)1.00--[5]
Vindoline Derivative 25 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Lung)1.35--[5]
Alepterolic Acid Derivative 3n Arylformyl piperazinylMDA-MB-231 (Breast)5.55 ± 0.56--[6]
Chalcone Hybrid 7c Chalcone-piperazineHela (Cervical)0.19Cisplatin-[7]
Chalcone Hybrid 7c SGC7901 (Gastric)0.41Cisplatin-[7]
Chalcone Hybrid 7c A549 (Lung)5.24Cisplatin-[7]
PD-1 Novel Piperazine DerivativeHepG2 (Liver)>100 µg/mL (low potency)--[8]
PD-2 Novel Piperazine DerivativeHepG2 (Liver)90.45% inhibition at 100 µg/mL--[8]
Bergenin Derivative 5a N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamideCAL-27 (Tongue)15.41Doxorubicin-[9]
Bergenin Derivative 5c N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamideCAL-27 (Tongue)17.41Doxorubicin-[9]
Pyranopyridine DO11-46 Piperazine-substituted pyranopyridineDU145 (Prostate)0.5--[10]
Pyranopyridine DO11-49 Piperazine-substituted pyranopyridineA549 (Lung)2.0--[10]

II. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

With the escalating threat of antimicrobial resistance, the development of new therapeutic agents is a global health priority. Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[11]

Mechanism of Action: Targeting Bacterial DNA Gyrase

A key target for many antibacterial piperazine derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12] By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.[12] Quinolone antibiotics, a major class of DNA gyrase inhibitors, often incorporate a piperazine ring, and novel derivatives frequently build upon this successful pharmacophore.[12]

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negative_Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Negative_Supercoiling Catalyzes Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase DNA_Replication DNA Replication & Transcription Negative_Supercoiling->DNA_Replication Piperazine Novel Piperazine Derivative Piperazine->DNA_Gyrase Inhibition

Caption: Mechanism of action of piperazine derivatives as bacterial DNA gyrase inhibitors.

Comparative Antimicrobial Efficacy of Novel Piperazine Derivatives

The antimicrobial activity of new compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. Lower MIC values signify higher potency.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Chalcone Hybrid Chalcone-piperazineCandida albicans2.22Fluconazole-[13]
Cinnamic Acid Hybrid 7g Cinnamic acid-coumarin-piperazineEscherichia coli12.5--[14]
Mannich Base PG7 Triazole-thione-piperazineCandida parapsilosis0.49--[11]
Mannich Base PG8 Triazole-thione-piperazineCandida parapsilosis0.98--[11]
RL-308 Novel Piperazine DerivativeShigella flexineri2--[15]
RL-308 Staphylococcus aureus4--[15]
RL-308 MRSA16--[15]
Ciprofloxacin Hybrid 2b Ciprofloxacin-chalconeS. aureus-Ciprofloxacin-[16]
Ciprofloxacin Hybrid 2c Ciprofloxacin-chalconeC. albicans2.03-3.89Ketoconazole2.6[16]
Indole DKP 3b Indole diketopiperazineS. aureus, B. subtilis, P. aeruginosa, E. coli0.94-3.87 µMPenicillin Sodium4.38 µM[17]
Indole DKP 3c Indole diketopiperazineS. aureus, B. subtilis, P. aeruginosa, E. coli0.94-3.87 µMPenicillin Sodium4.38 µM[17]

III. Antiviral and Antimalarial Activities: Expanding the Therapeutic Horizon

The structural versatility of piperazine derivatives has also been exploited in the development of agents against viral and parasitic infections.

Antiviral Activity

Novel piperazine derivatives have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and various rhinoviruses.[18] The mechanism of action is often virus-specific, targeting viral enzymes or entry processes.

Compound IDDerivative ClassVirusEC50/IC50 (µM)Reference CompoundReference EC50/IC50 (µM)Citation
Derivative 29 Diaryl-triazineHIV-1 (wild-type)0.030--
Derivative 31 2-methylpiperazineHIV-1 (CCR5 antagonist)0.0472Maraviroc0.0055
Benzimidazole 63 Benzimidazole-piperazineHBV0.6--
Derivative 85 Novel PiperazineCoxsackievirus B33.9Pleconaril18.4
Sulfonyl piperazine 6i Sulfonyl piperazine nucleozinInfluenza A-Ribavirin-[19]
Trifluoromethylpyridine A16 Trifluoromethyl pyridine piperazineTMV18.4 µg/mLNingnanmycin50.2 µg/mL[20]
Trifluoromethylpyridine A16 Trifluoromethyl pyridine piperazineCMV347.8 µg/mLNingnanmycin359.6 µg/mL[20]
Piperazine 42 Novel PiperazineZIKV6.6--[21]
Piperazine 44 Novel PiperazineZIKV1.9--[21]
Piperazine 42 Novel PiperazineDENV6.7--[21]
Piperazine 44 Novel PiperazineDENV1.4--[21]
Antimalarial Activity

Piperazine derivatives have emerged as promising candidates in the fight against malaria, with some demonstrating significant activity against chloroquine-resistant strains of Plasmodium falciparum.[22] A key target for some of these compounds is Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme crucial for the parasite's DNA synthesis.[4]

Compound IDDerivative ClassP. falciparum StrainIC50 (nM)Reference CompoundReference IC50 (nM)Citation
Chloroquine Analog 7c Chloroquine-piperazineK1 (resistant)97.76Chloroquine>97.76[23]
QP11 7-chloroquinoline-triazoleChloroquine-sensitive & resistant-Chloroquine-[24]
Arylpiperazine Unsubstituted ArylpiperazineW2 & FCR3 (resistant)More potentChloroquine-[16]
7-chloroquinoline-piperazine C14 7-chloroquinoline-piperazine3D7 (sensitive)0.19 µM--[8]
Acridine Derivative 17a Acridine-piperazineVarious strains8 - 18--[25]
Fluorinated Analog 14g Fluorinated piperazine-hydroxyethylamine3D7 (sensitive)0.09 µM--[26]
Fluorinated Analog 14g Dd2 (resistant)0.10 µM--[26]

IV. Experimental Protocols: A Guide to Bioactivity Screening

To ensure the reproducibility and validity of bioactivity screening, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Experimental_Workflow cluster_cytotoxicity Anticancer Screening cluster_antimicrobial Antimicrobial Screening Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Addition 2. Addition of Piperazine Derivatives (serial dilutions) Cell_Culture->Compound_Addition Incubation 3. Incubation (e.g., 24-72h) Compound_Addition->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Absorbance_Reading 5. Absorbance Reading & IC50 Calculation MTT_Assay->Absorbance_Reading Inoculum_Prep 1. Bacterial/Fungal Inoculum Preparation Broth_Microdilution 2. Broth Microdilution with Piperazine Derivatives Inoculum_Prep->Broth_Microdilution Inoculation 3. Inoculation of Microorganism Broth_Microdilution->Inoculation Incubation_MIC 4. Incubation (e.g., 18-24h) Inoculation->Incubation_MIC MIC_Determination 5. Visual Inspection for MIC Determination Incubation_MIC->MIC_Determination

Caption: General experimental workflows for anticancer and antimicrobial screening.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3][12][27]

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the assay period. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include solvent and negative controls.[1]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][12]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[12][28]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][22][29]

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the piperazine derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[29]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) equivalent to a 0.5 McFarland standard.[15]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include positive (microorganism in broth, no compound) and negative (broth only) controls.[1]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Protocol 3: Antiviral Screening (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus.[30][31][32]

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[32]

  • Virus-Compound Incubation: Prepare serial dilutions of the piperazine derivatives. Mix each dilution with a known amount of virus and incubate to allow the compound to interact with the virus.[30]

  • Infection: Add the virus-compound mixtures to the cell monolayers and allow the virus to adsorb.

  • Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., methylcellulose or agarose) to restrict virus spread to adjacent cells.[30][31]

  • Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible in the virus control wells.[32]

  • Plaque Visualization and Counting: Stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.[32]

V. Conclusion: A Privileged Scaffold with a Promising Future

The diverse and potent bioactivities of novel piperazine derivatives underscore the enduring importance of this scaffold in drug discovery. The comparative data presented in this guide highlight the significant potential of these compounds as anticancer, antimicrobial, antiviral, and antimalarial agents. The provided experimental protocols offer a framework for the robust screening and evaluation of new chemical entities. As our understanding of the molecular targets and mechanisms of action of piperazine derivatives continues to grow, so too will our ability to design and synthesize next-generation therapeutics with improved efficacy and safety profiles. The integration of computational methods, such as molecular docking, with experimental screening will further accelerate the identification and optimization of lead compounds, paving the way for new and effective treatments for a wide range of diseases.

References

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK. Retrieved February 17, 2026, from [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023, May 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved February 17, 2026, from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022, July 1). Drug Discovery and Development. Retrieved February 17, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved February 17, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. (2024, January 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024, August 1). Bentham Science Publishers. Retrieved February 17, 2026, from [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023, February 16). Arabian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved February 17, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (n.d.). IRIS Unibas. Retrieved February 17, 2026, from [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2025, August 10). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023, July 21). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022, November 28). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2019, November 29). Frontiers. Retrieved February 17, 2026, from [Link]

  • 1,4-Bis(3-Aminopropyl)Piperazine Libraries: From the Discovery of Classical Chloroquine-Like Antimalarials to the Identification of New Targets. (2005, February 1). Bentham Science Publishers. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023, June 1). Bentham Science Publishers. Retrieved February 17, 2026, from [Link]

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. (2023, February 4). Usiena air. Retrieved February 17, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. (2024, April 10). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved February 17, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science Publishers. Retrieved February 17, 2026, from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. (2021, January 24). MDPI. Retrieved February 17, 2026, from [Link]

  • Inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase: In-silico evaluation of phenylpiperazinyl derivatives. (2025, August 26). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Design, Docking, Synthesis, and In vitro Evaluation of Potent Anti-tubercular Agents Targeting DNA Gyrase. (2024, September 1). Bentham Science Publishers. Retrieved February 17, 2026, from [Link]

  • Synthesis and evaluation of fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates. (2024, November 19). Malaria World. Retrieved February 17, 2026, from [Link]

  • Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor. (2022, October 1). PubMed. Retrieved February 17, 2026, from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved February 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Method Portability in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) or intermediate, such as 2-Methoxypiperazine-1,4-dicarbaldehyde, from a research laboratory to a quality control (QC) environment is a pivotal transition. 2-Methoxypiperazine-1,4-dicarbaldehyde, a key building block in the synthesis of complex pharmaceutical agents, demands precise and accurate analytical oversight to ensure the quality, safety, and efficacy of the final drug product.

The analytical methods developed to monitor its purity and strength must be robust not only in their initial validation but also in their transferability. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it lays out a comprehensive framework for the inter-laboratory cross-validation of these methods, a process often referred to as Analytical Method Transfer (AMT).[1] This process is a regulatory expectation, ensuring that a receiving laboratory can perform an analytical procedure with the same degree of accuracy and precision as the originating laboratory.[2][3] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a scientifically sound and field-proven approach for researchers and drug development professionals.[4][5][6]

Selection of Orthogonal Analytical Methods

The choice of analytical instrumentation is the first critical decision. For a molecule like 2-Methoxypiperazine-1,4-dicarbaldehyde, which possesses moderate polarity, UV-active chromophores (aldehydes), and a molecular weight amenable to different techniques, we can leverage two powerful, yet fundamentally different, analytical approaches.

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : This is the workhorse of pharmaceutical analysis. It is ideal for non-volatile or thermally sensitive compounds. The separation is based on the compound's partitioning between a non-polar stationary phase and a polar mobile phase. Given the structure of our analyte, this method is expected to provide excellent quantitative performance.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS) : This technique offers superior specificity due to mass-based detection, providing both quantification and structural confirmation.[7] It is best suited for volatile and thermally stable compounds. While our analyte may require derivatization to enhance its volatility, GC-MS serves as an excellent orthogonal method to confirm purity and identify potential volatile impurities that may be missed by HPLC.[7][8]

The use of two orthogonal methods provides a more complete analytical picture and can be invaluable when a lack of specificity in one method needs to be compensated by another.[9]

The Principle of Cross-Validation: Ensuring Analytical Consistency

Analytical Method Transfer (AMT), or cross-validation, is the documented process that qualifies a receiving laboratory to use an analytical test procedure developed by a transferring laboratory.[2][3] The ultimate goal is to ensure that the data generated across different sites, on different equipment, and by different analysts remains consistent and reliable.[1]

Regulatory bodies like the FDA and international bodies like the ICH have established clear guidelines for this process.[4][9][10] The most common and robust strategy for method transfer is Comparative Testing , where both the transferring unit (TU) and the receiving unit (RU) analyze the same lot of a homogeneous sample and compare the results against pre-defined acceptance criteria.[1][11]

Workflow for Inter-Laboratory Cross-Validation

The following diagram outlines the logical flow of a comparative testing study for analytical method transfer.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop & Validate Method (per ICH Q2(R2)) [7] P1->P2 P3 Draft Cross-Validation Protocol [12, 14] P2->P3 P4 Select Homogeneous Test Samples P3->P4 E1 Transferring Unit (TU) Performs Analysis P4->E1 E2 Receiving Unit (RU) Performs Analysis P4->E2 V1 Statistical Comparison of TU and RU Data E1->V1 E2->V1 V2 Assess Against Predefined Acceptance Criteria V1->V2 V3 Investigate Deviations (if any) V2->V3 if criteria not met V4 Generate Final Cross-Validation Report V2->V4

Caption: A typical workflow for an inter-laboratory cross-validation study.

Experimental Protocols & Methodologies

A meticulously detailed protocol is the cornerstone of a successful method transfer.[5] It must be written with sufficient clarity that a trained analyst can perform the procedure without difficulty.[5]

Protocol: RP-HPLC-UV Method

Objective: To quantify the purity of 2-Methoxypiperazine-1,4-dicarbaldehyde and separate it from potential impurities.

Methodology:

  • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[12]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[12]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Filter through a 0.45 µm nylon filter before injection.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.[13]

Protocol: GC-MS Method

Objective: To provide an orthogonal method for the quantification of 2-Methoxypiperazine-1,4-dicarbaldehyde and for the identification of volatile impurities.

Methodology:

  • Chromatographic System: Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

    • Scientist's Note: If poor peak shape or thermal degradation is observed, derivatization with an agent like trifluoroacetic anhydride may be required to increase volatility and stability.[7] This should be considered a method optimization step.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: RSD of the peak area must be ≤ 5.0%.

Data Comparison and Acceptance Criteria

For the cross-validation to be successful, the results from the Receiving Unit (RU) must be statistically equivalent to those from the Transferring Unit (TU). The acceptance criteria must be pre-defined in the transfer protocol.[1][9]

Hypothetical Cross-Validation Data

The following tables present hypothetical but realistic data for a comparative analysis of a single batch of 2-Methoxypiperazine-1,4-dicarbaldehyde.

Table 1: Cross-Validation Results for RP-HPLC-UV Method (% Purity)

ReplicateTransferring Unit (TU)Receiving Unit (RU)
199.5299.61
299.6199.48
399.4899.55
499.5599.65
599.6399.45
699.5899.51
Mean 99.56 99.54
Std. Dev. 0.055 0.073
RSD (%) 0.06% 0.07%

Table 2: Cross-Validation Results for GC-MS Method (% Purity)

ReplicateTransferring Unit (TU)Receiving Unit (RU)
199.4599.33
299.6599.58
399.5199.66
499.5899.41
599.3999.49
699.4899.55
Mean 99.51 99.50
Std. Dev. 0.091 0.118
RSD (%) 0.09% 0.12%
Acceptance Criteria

The following criteria are typically applied to determine the success of the transfer.

Table 3: Pre-defined Acceptance Criteria for Cross-Validation

ParameterAcceptance CriterionHPLC ResultGC-MS ResultStatus
Comparison of Means Difference between TU and RU mean results should be ≤ 2.0%.[11]
Calculation: Mean_TU - Mean_RU`
Comparison of Precision Intermediate Precision (RSD of all 12 results combined) should be ≤ 3.0%.0.06%0.11%Pass

Scientist's Note on Causality: We set a tighter acceptance criterion for the difference in means than for precision. This is because a systematic bias (a consistent difference between labs) is often more detrimental to product quality decisions than random variability, which is captured by precision. The low RSD values in both labs indicate that each method is precise on its own, and the successful comparison demonstrates that this precision is maintained between labs.

Addressing Potential Challenges

Even with a robust protocol, challenges can arise during method transfer.[14] A proactive risk assessment can mitigate many of these issues.[3]

  • Instrument Differences: While instruments should be of similar quality, minor differences in pump design, detector lamps, or injector mechanisms can cause variations.[14] Ensuring equipment is properly qualified in both labs is essential.[15]

  • Reagent and Column Variability: The exact same brand and lot of HPLC columns and reagents should be used if possible.[14] If not, a risk assessment should be performed to evaluate the potential impact of different suppliers.

  • Analyst Skill and Training: The experience level of the analysts can significantly impact results.[14] It is best practice for the RU analyst to be thoroughly trained on the method, potentially by the TU analyst, before starting the formal transfer study.

  • Sample Stability: The stability of the analyte in the prepared sample solution must be understood.[14] Samples should be analyzed by both labs within a timeframe where stability is guaranteed to avoid degradation-related discrepancies.[16]

The following diagram illustrates the relationship between key success factors in an analytical method transfer.

Challenges Success Successful Method Transfer Protocol Robust Protocol Protocol->Success Training Analyst Training Training->Success Equipment Equivalent Equipment Equipment->Success Materials Standardized Materials Materials->Success Communication Clear Communication Communication->Success

Caption: Key interdependent factors for a successful method transfer.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in the lifecycle of a pharmaceutical product. It provides documented evidence that a method is portable and will generate reliable data regardless of the testing location. For a crucial intermediate like 2-Methoxypiperazine-1,4-dicarbaldehyde, employing orthogonal methods like RP-HPLC and GC-MS provides a comprehensive analytical control strategy.

A successful transfer hinges on a foundation of a well-validated method, a meticulously detailed protocol, pre-defined acceptance criteria, and open communication between the transferring and receiving laboratories. By understanding the scientific principles behind the chosen methods and anticipating potential challenges, researchers and drug development professionals can ensure the seamless transfer of analytical procedures, thereby safeguarding data integrity and upholding product quality throughout the development lifecycle.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024).
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. (2015).
  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline.
  • 〈1224〉 Transfer of Analytical Procedures. USP-NF.
  • Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. (2021).
  • FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024).
  • Assay Transfers: A Guide to USP <1224>. Quantics Biostatistics. (2025).
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025).
  • Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. CASSS.
  • Considering Analytical Method Transfer already in early Drug Development. accroma.
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • FDA Guidelines for Analytical Method Validation. Scribd.
  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL.
  • Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International.
  • Challenges in Analytical Method Development and Validation. BioPharm International.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. (2021).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. (2020).
  • HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column. SIELC Technologies.
  • Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. Benchchem.
  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. (2025).
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. Benchchem.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. (2024).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025).
  • Cross and Partial Validation. European Bioanalysis Forum.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (2012).

Sources

confirming the absolute configuration of 2-Methoxypiperazine-1,4-dicarbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Application Scientists

Executive Summary: The Stereochemical Challenge

The determination of the absolute configuration (


 vs. 

) of 2-methoxypiperazine-1,4-dicarbaldehyde derivatives presents a unique challenge in structural analysis. Unlike rigid bicyclic systems, the piperazine core is conformationally mobile (chair/boat/twist-boat). Furthermore, the 1,4-dicarbaldehyde (diformyl) substitution introduces restricted rotation around the N-C(O) amide bonds, generating multiple energetic rotamers (

or syn/anti) that exist in equilibrium at room temperature.

This guide objectively compares the three primary methodologies for assigning absolute configuration: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Electronic Circular Dichroism (ECD) .

Key Recommendation: While SC-XRD remains the unambiguous "gold standard," VCD coupled with DFT calculations is identified as the most practical and robust solution-phase method for these derivatives, particularly when single crystals are elusive or when the molecule exists as an oil/amorphous solid.

Comparative Analysis of Methodologies

The following table summarizes the performance of available techniques specifically for 2-substituted piperazine-1,4-dicarbaldehydes.

FeatureMethod A: SC-XRD (Anomalous Dispersion)Method B: VCD + DFT (Vibrational CD)Method C: ECD + DFT (Electronic CD)
Primary Mechanism Diffraction of X-rays by electron density; anomalous scattering by heavy atoms.Differential absorption of left/right circularly polarized IR light (vibrational transitions).[1][2]Differential absorption of UV-Vis light (electronic transitions).
Sample State Single Crystal (Required).Solution (CDCl₃, DMSO-d₆, etc.).Solution (MeOH, ACN, etc.).
Rotamer Sensitivity Low (Crystal packing forces lock a single conformer).High (Spectra are a Boltzmann-weighted average of all solution rotamers).Moderate (Broad electronic bands often obscure subtle rotameric effects).
Confidence Level >99% (if Flack parameter < 0.1).>95% (dependent on calculation level of theory).80-90% (Risk of ambiguity if chromophores are weak).
Limitation Crystallization is the bottleneck; these aldehydes are often oils.Computationally expensive; requires modeling all amide rotamers.Carbonyl chromophores (

) can be weak or overlapped.
Turnaround Time Weeks (crystallization) to Hours (data collection).2-3 Days (Data acq. + DFT computation).1-2 Days (Data acq. + DFT computation).

Deep Dive: The "Rotamer Problem" in Dicarbaldehydes

Before selecting a method, one must understand the structural dynamics. The 1,4-diformyl groups possess partial double-bond character (


 resonance). This creates high energy barriers to rotation (~15-18 kcal/mol), resulting in distinct isomers observable on the NMR timescale (often appearing as "messy" splitting or broad peaks).
  • Implication for X-Ray: The crystal lattice usually selects the most stable packing conformer (e.g., anti-anti), which may not represent the dominant solution species.

  • Implication for VCD/ECD: The experimental spectrum is a weighted average of all present rotamers. Your computational model must account for this dynamic equilibrium, or the calculated spectrum will not match the experiment.

RotamerDynamics cluster_0 Conformational Landscape Node1 2-Methoxy Core (Chair/Twist-Boat) Node2 N1-Formyl Rotamer (E vs Z) Node1->Node2 Node3 N4-Formyl Rotamer (E vs Z) Node1->Node3 Result Solution Ensemble (Boltzmann Weighted) Node2->Result Dynamic Equilibrium Node3->Result

Figure 1: The conformational complexity of 1,4-diformylpiperazines involves both ring puckering and amide bond rotation.

Recommended Protocol: VCD-Assisted Assignment

This protocol is recommended for 2-methoxypiperazine-1,4-dicarbaldehyde derivatives that fail to crystallize.

Phase 1: Experimental Acquisition
  • Sample Prep: Dissolve ~5-10 mg of the pure enantiomer (separated via Chiral HPLC, e.g., Chiralpak IG or AD-H column) in 150

    
    L of deuterated solvent (CDCl₃ or DMSO-d₆).
    
    • Note: CDCl₃ is preferred for VCD as it has large "silent" windows in the IR region (1000–1800 cm⁻¹).

  • FT-IR Measurement: Collect the standard FT-IR spectrum first. Ensure absorbance is within the linear range (0.2 – 0.8 AU).

  • VCD Measurement: Acquire VCD spectra (typically 4-8 hour accumulation to resolve signals ~10⁻⁴ to 10⁻⁵

    
    A).
    
    • Target Region: 1000–1800 cm⁻¹. The Amide I (C=O stretch) region (~1650 cm⁻¹) and C-O-C stretching (~1100 cm⁻¹) are the critical chiral probes for this molecule.

Phase 2: Computational Modeling (The "Self-Validating" Step)
  • Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3) to generate a library of conformers. You must explicitly vary the N-formyl dihedral angles (0° and 180°).

  • Geometry Optimization: Refine all conformers using DFT at the B3LYP/6-31G(d) level (or equivalent).

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for all low-energy conformers (within 3 kcal/mol of the global minimum).

  • Boltzmann Weighting: Average the calculated spectra based on the relative free energies (

    
    ).
    
  • Comparison: Overlay the calculated VCD spectrum of the (

    
    )-enantiomer with the experimental data.
    
    • Match: If the bands align (sign and position), the sample is (

      
      ).
      
    • Mirror Image: If the bands are opposite in sign, the sample is (

      
      ).
      

Alternative Protocol: Single Crystal X-Ray (SC-XRD)

If the derivative is a solid, this is the definitive method.

  • Crystallization: Attempt slow evaporation using bipolar solvent systems (e.g., Methanol/Water or DCM/Hexane).

    • Tip: If the dicarbaldehyde is too flexible, consider forming a co-crystal with a rigid chiral acid (though the lack of basic amines makes this difficult) or simply crystallizing the pure enantiomer.

  • Data Collection: Collect data using Cu-K

    
     radiation. The oxygen atoms in the methoxy and formyl groups provide weak anomalous scattering, but often enough for assignment if data quality is high.
    
  • Validation (Flack Parameter):

    • The Flack Parameter (x) is the metric of truth.

    • 
       (with small standard deviation, e.g., 
      
      
      
      ): Correct absolute configuration.
    • 
      : Inverted configuration (structure is the enantiomer of the model).
      
    • 
      : Racemic twin or ambiguous data.
      

Decision Workflow

The following diagram illustrates the logical path for determining absolute configuration for this specific class of molecules.

Workflow Start Start: Pure Enantiomer (2-Methoxypiperazine deriv.) StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Oil / Amorphous StateCheck->Oil XRD SC-XRD Analysis (Anomalous Dispersion) Solid->XRD Preferred VCD VCD Spectroscopy (+ DFT Calculation) Solid->VCD If crystals poor Oil->VCD Standard Path Flack Check Flack Parameter XRD->Flack Compare Compare Exp. vs Calc. (Sign Match) VCD->Compare Result Absolute Configuration Confirmed (R or S) Flack->Result x ~ 0.0 Compare->Result High Similarity

Figure 2: Decision tree for selecting the analytical method based on physical state.

References

  • Ferguson, G., et al. (1968). "The crystal and molecular structure of 1,4-diformyl-2,3,5,6-tetramethoxypiperazine." Acta Crystallographica, B24.

  • Jeyaraman, R., & Murugadoss, R. (1993). "Influence of competing A(1,3)-strain on the conformational preferences of N,N'-diformylpiperazines." Indian Journal of Chemistry.

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality.

  • Nafie, L. A. (2020). "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons. (Standard Text for VCD Methodology).
  • Parsons, S. (2021). "Determination of Absolute Configuration by X-ray Diffraction." Methods in Molecular Biology.

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Piperazine-1,4-dicarbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] Its prevalence is due to the two nitrogen atoms, which can be functionalized to modulate pharmacokinetic properties like solubility and bioavailability, and to fine-tune interactions with biological targets.[1] The piperazine-1,4-dicarbaldehyde scaffold, while seemingly simple, presents a fascinating case for spectroscopic analysis due to the conformational dynamics of the six-membered ring and the electronic interplay between the amide-like formyl groups.

The Analytical Workflow: An Overview

A systematic approach is critical for the comprehensive analysis of any new chemical entity. The following workflow outlines a logical progression from sample preparation to final structural confirmation.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Synthesis & Confirmation Sample Sample Preparation (Purity >95%) NMR_Acq NMR Acquisition (¹H, ¹³C, 2D) Sample->NMR_Acq Parallel Analysis IR_Acq FT-IR Acquisition Sample->IR_Acq Parallel Analysis MS_Acq MS Acquisition (EI/ESI) Sample->MS_Acq Parallel Analysis UV_Acq UV-Vis Acquisition Sample->UV_Acq Parallel Analysis NMR_Int NMR Analysis (Shifts, Couplings, Conformation) NMR_Acq->NMR_Int IR_Int IR Analysis (Functional Groups) IR_Acq->IR_Int MS_Int MS Analysis (M+ Peak, Fragmentation) MS_Acq->MS_Int UV_Int UV-Vis Analysis (Chromophores, Conjugation) UV_Acq->UV_Int Compare Comparative Analysis (Substituent Effects) NMR_Int->Compare IR_Int->Compare MS_Int->Compare UV_Int->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for the spectroscopic analysis of piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Compass

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For N-acylated piperazines, it provides deep insights into the compound's conformational behavior, which is governed by the restricted rotation of the amide C-N bond and the chair-boat interconversion of the piperazine ring.[3]

¹H NMR Analysis
  • Piperazine Ring Protons: In a simple system at room temperature, the eight protons on the piperazine ring typically appear as a single, broad signal or two multiplets. This is due to the rapid interconversion between chair conformations.[4] For piperazine-1,4-dicarbaldehyde, the symmetry results in a singlet around 3.5-3.7 ppm. Upon substitution, which breaks this symmetry, or at low temperatures, which slows the ring flip, distinct signals for axial and equatorial protons can be resolved.[4]

  • Formyl Proton (-CHO): The aldehydic proton is highly deshielded and appears as a sharp singlet in the downfield region, typically between 8.0 and 8.3 ppm. The partial double bond character of the N-CHO bond can lead to the existence of rotamers, potentially resulting in two distinct formyl proton signals.[3]

  • Substituent Effects: Electron-withdrawing substituents on the piperazine ring will deshield adjacent protons, shifting their signals downfield. Conversely, electron-donating groups will cause an upfield shift. For example, an aryl group attached to the carbon of the piperazine ring will exert anisotropic effects, causing significant shifts in nearby proton resonances.[5]

¹³C NMR Analysis
  • Piperazine Ring Carbons: The four equivalent methylene carbons of the parent piperazine-1,4-dicarbaldehyde give rise to a single signal in the 40-50 ppm range. Any substitution breaking the molecule's symmetry will result in multiple signals.

  • Carbonyl Carbon (-CHO): The carbonyl carbon is significantly deshielded and appears far downfield, typically in the 160-165 ppm range.[6] The chemical shift of this carbon is highly sensitive to the electronic environment. Substituents that pull electron density away from the N-CHO bond will deshield the carbonyl carbon further, shifting its resonance downfield.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If conformational isomers or complex coupling patterns are observed, consider running 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons).

    • Temperature-dependent NMR studies can be conducted to determine the energy barriers for ring inversion and amide bond rotation.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For piperazine-1,4-dicarbaldehydes, the most informative region of the spectrum is where the carbonyl and C-H stretches appear.

  • Carbonyl (C=O) Stretch: This is the most intense and characteristic absorption band. For the N-formyl group, this band appears at a relatively low wavenumber, typically in the range of 1650-1680 cm⁻¹ .[7] The delocalization of the nitrogen lone pair into the carbonyl group reduces the C=O double bond character, lowering its stretching frequency compared to a typical alkyl aldehyde (~1725 cm⁻¹).

  • Aldehydic C-H Stretch: This absorption provides confirmatory evidence for the aldehyde group. It typically appears as a pair of weak to medium bands, one around 2820-2880 cm⁻¹ and another around 2720-2780 cm⁻¹ .

  • C-N Stretch: The stretching vibrations of the C-N bonds within the piperazine ring are found in the fingerprint region, usually between 1100-1250 cm⁻¹ .[6]

The NIST WebBook provides a reference gas-phase IR spectrum for the parent piperazine-1,4-dicarbaldehyde (CAS 4164-39-0), which can serve as a baseline for comparison.[8][9]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

  • Molecular Ion (M⁺): Both Electron Ionization (EI) and Electrospray Ionization (ESI) are effective. ESI will typically show a strong protonated molecule [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7][10]

  • Fragmentation Pathways: The piperazine ring is prone to characteristic cleavage. The most common fragmentation involves the breaking of the C-N bonds within the ring.[11] Key fragmentation pathways for piperazine-1,4-dicarbaldehyde would include:

    • Loss of a formyl radical (-•CHO): Leading to a fragment at [M-29].

    • Cleavage of the piperazine ring: The ring can cleave across the two C-N bonds to produce characteristic fragments. For piperazine itself, fragments at m/z 56 and 42 are common.[12][13] For the dicarbaldehyde derivative, these fragments would be shifted according to the remaining parts of the molecule.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

G Parent [C₆H₁₀N₂O₂]⁺˙ Piperazine-1,4-dicarbaldehyde m/z = 142 Frag1 [M - CHO]⁺ m/z = 113 Parent->Frag1 - •CHO Frag2 [C₄H₇N₂O]⁺ Ring Opening Fragment Parent->Frag2 Ring Cleavage Frag3 [C₂H₄N]⁺ m/z = 42 Frag2->Frag3 Further Fragmentation Frag4 [C₃H₅NO]⁺ m/z = 71 Frag2->Frag4 Further Fragmentation

Caption: Plausible MS fragmentation pathway for piperazine-1,4-dicarbaldehyde.

Experimental Protocol: MS Analysis
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Acquisition: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire data in positive ion mode. Perform MS/MS (tandem mass spectrometry) on the [M+H]⁺ ion to induce fragmentation and obtain a detailed fragmentation spectrum, which is invaluable for structural confirmation.[11]

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and conjugated systems.

  • Unsubstituted Piperazines: The simple piperazine scaffold is a saturated heterocycle and does not have significant UV absorption in the standard 200-800 nm range.[14][15]

  • Piperazine-1,4-dicarbaldehyde: The introduction of the two formyl groups creates carbonyl chromophores. These will exhibit a weak n→π* transition at a longer wavelength (around 270-300 nm) and a more intense π→π* transition at a shorter wavelength (<220 nm).

  • Substituent Effects: The true power of UV-Vis for this class of compounds becomes apparent when conjugated systems are introduced. For instance, substituting the piperazine ring with an aromatic group (e.g., a phenyl ring) will create a conjugated system, causing a significant shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and an increase in molar absorptivity.[16] This effect is highly sensitive to the nature of the substituent on the aromatic ring.

Comparative Data Summary

The following table summarizes the expected spectroscopic characteristics for the parent compound and provides a predictive comparison for a hypothetical substituted derivative. This illustrates the analytical logic used to deduce structure from spectral data.

Spectroscopic FeaturePiperazine-1,4-dicarbaldehyde (Parent)2-Phenylpiperazine-1,4-dicarbaldehyde (Hypothetical)Rationale for Change
¹H NMR (Formyl H) ~8.1 ppm (singlet)Two signals expected (~8.1, ~8.3 ppm)Phenyl group breaks symmetry, creating two distinct formyl environments (rotamers).
¹H NMR (Ring H) ~3.6 ppm (singlet)Complex multiplets (2.5-4.5 ppm)Phenyl group breaks symmetry and introduces anisotropic effects, separating proton signals.
¹³C NMR (C=O) ~162 ppmTwo signals expected (~162, ~164 ppm)Loss of symmetry creates two non-equivalent carbonyl carbons.
IR (C=O Stretch) ~1670 cm⁻¹~1675 cm⁻¹Minor electronic effects from the phenyl group might slightly alter the C=O bond order.
MS (Molecular Ion) m/z = 142 (M⁺), 143 ([M+H]⁺)m/z = 218 (M⁺), 219 ([M+H]⁺)Addition of a C₆H₄ group (mass = 76).
UV-Vis (λₘₐₓ) ~215 nm (π→π), ~280 nm (n→π)>240 nm (π→π), >290 nm (n→π)Conjugation with the phenyl ring's π-system lowers the energy gap for electronic transitions.

Conclusion: A Synergistic Approach

No single spectroscopic technique tells the whole story. A robust structural elucidation of substituted piperazine-1,4-dicarbaldehydes relies on the synergistic interpretation of data from NMR, IR, and mass spectrometry, supplemented by UV-Vis where appropriate. NMR defines the carbon-hydrogen framework and conformational dynamics, IR confirms the presence of key functional groups, and mass spectrometry provides the definitive molecular weight and fragmentation map. By understanding the principles behind how substituents influence each type of spectrum, researchers can confidently navigate the complexities of these medicinally relevant scaffolds and accelerate the drug discovery process.

References

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2026, January 22).
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Nuclear magnetic resonance studies of six-membered rings. Part II.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • piperazine-1,4-dicarbaldehyde. NIST WebBook.
  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
  • piperazine-1,4-dicarbaldehyde. NIST WebBook.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022, July 20). MDPI.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
  • 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. ChemicalBook.
  • Piperazine. NIST WebBook.
  • Piperazine. NIST WebBook.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025, June 25). PMC.
  • Structural, docking and spectroscopic studies of a new piperazine derivative, 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate). (2019, November 6).
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.

Sources

A Comparative Guide to Purity Validation of 2-Methoxypiperazine-1,4-dicarbaldehyde: HPLC vs. Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA)—for the comprehensive purity validation of 2-Methoxypiperazine-1,4-dicarbaldehyde, a key building block in modern synthesis.

This document moves beyond mere procedural lists to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

Introduction: The Criticality of Purity for 2-Methoxypiperazine-1,4-dicarbaldehyde

2-Methoxypiperazine-1,4-dicarbaldehyde (C₇H₁₂N₂O₃) is a substituted piperazine derivative whose utility in drug discovery hinges on its structural integrity and freedom from impurities. Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the API.[1][2] Therefore, a robust, multi-faceted analytical strategy is not just a matter of quality control but a fundamental requirement for regulatory submission and patient safety.

The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities, making the choice of analytical technology a critical decision in the development lifecycle.[2][3] This guide will dissect the roles of HPLC and Elemental Analysis in meeting and exceeding these standards.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its ability to separate, identify, and quantify individual components within a complex mixture.[4] For 2-Methoxypiperazine-1,4-dicarbaldehyde, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point, separating compounds based on their relative polarity.

Expertise in Action: Why RP-HPLC?

The choice of RP-HPLC is deliberate. The target molecule possesses moderate polarity due to its methoxy group and two carbaldehyde functions. An RP-HPLC setup, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent resolving power for the parent compound and potential process-related impurities, which are often of slightly different polarities.[5]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, grounded in the principles outlined by ICH and FDA guidelines.[6][7][8]

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm The most common and versatile stationary phase for separating moderately polar organic molecules.
Mobile Phase A: 0.05M Potassium Phosphate, pH 3.0B: Acetonitrile A buffered aqueous phase ensures consistent ionization of the analyte, leading to reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.
Gradient Elution 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B A gradient is essential for analyzing samples with a wide range of impurities, ensuring that both highly polar and nonpolar contaminants are eluted and detected.[9]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °C Maintaining a constant temperature ensures retention time stability.[10]
Detection UV at 210 nm The carbaldehyde groups possess a chromophore suitable for UV detection. 210 nm provides high sensitivity for many organic compounds.[11]

| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |

Sample Preparation:

  • Accurately weigh and dissolve the 2-Methoxypiperazine-1,4-dicarbaldehyde sample in the mobile phase (at initial conditions, 10% Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h2 Sample Injection s3->h2 h1 Mobile Phase Delivery (Pump) h1->h2 h3 Chromatographic Separation (C18 Column) h2->h3 h4 UV Detection (210 nm) h3->h4 d1 Generate Chromatogram h4->d1 d2 Integrate Peaks d1->d2 d3 Calculate % Area Purity d2->d3 end end d3->end Final Purity Report

Caption: HPLC experimental workflow from sample preparation to final purity assessment.

Trustworthiness: Method Validation Summary

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[7][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the main analyte from impurities.Peak purity analysis (e.g., via DAD) shows no co-elution.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for a spiked sample.[6]
Precision To show the repeatability and reproducibility of the method.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[10]
Robustness To assess the method's reliability with small, deliberate variations.RSD remains within limits when flow rate, pH, or temperature are slightly varied.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental Analysis (EA) is a destructive technique that determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It serves as a fundamental check on the empirical formula of a synthesized compound, providing a measure of absolute purity against a theoretical ideal.

Expertise in Action: Why Elemental Analysis?

While HPLC excels at finding what else is in a sample, EA excels at confirming what the main component is. It is an orthogonal technique, meaning it measures a completely different property of the substance compared to HPLC. A pure compound should yield experimental C, H, and N percentages that closely match the theoretical values calculated from its molecular formula. This provides strong, independent confirmation of the compound's identity and bulk purity.

Theoretical vs. Experimental Data

For 2-Methoxypiperazine-1,4-dicarbaldehyde (C₇H₁₂N₂O₃, Mol. Wt.: 172.18 g/mol ):

ElementTheoretical %Typical Experimental Result (for >99% pure sample)Acceptance Criterion
Carbon (C) 48.83%48.75%± 0.4% of theoretical value
Hydrogen (H) 7.03%7.08%± 0.4% of theoretical value
Nitrogen (N) 16.27%16.19%± 0.4% of theoretical value

An experimental result falling within ±0.4% of the theoretical value is widely accepted as confirmation of purity.

Experimental Protocol: CHN Combustion Analysis
  • Calibration: Calibrate the CHN analyzer using a certified standard reference material, such as acetanilide.[13]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-Methoxypiperazine-1,4-dicarbaldehyde sample into a tin capsule.

  • Combustion: Place the capsule into the autosampler. The instrument will drop it into a high-temperature (≈900-1000 °C) combustion furnace with a pulse of pure oxygen. The sample undergoes flash combustion.

  • Reduction & Separation: The resulting gases (CO₂, H₂O, N₂, and NOx) pass through a reduction tube (containing copper) to convert NOx to N₂. The gases are then separated via a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier.

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.

Workflow for Elemental Analysis Purity Validation

EA_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analyzer cluster_data Data Analysis s1 Dry Sample s2 Weigh 1-3 mg into Tin Capsule s1->s2 a1 Flash Combustion (≈1000 °C, O₂) s2->a1 a2 Gas Reduction (NOx -> N₂) a1->a2 a3 GC Separation (CO₂, H₂O, N₂) a2->a3 a4 Thermal Conductivity Detection (TCD) a3->a4 d1 Calculate Experimental %C, %H, %N a4->d1 d2 Compare with Theoretical Values d1->d2 end end d2->end Confirm Bulk Purity

Caption: Elemental Analysis workflow from sample preparation to purity confirmation.

Comparative Analysis: HPLC vs. Elemental Analysis

Neither technique alone tells the whole story. Their true power lies in their complementary nature.

FeatureHPLCElemental Analysis
Principle Separation based on physicochemical interactions (e.g., polarity).Combustion and quantification of constituent elements (C, H, N).
Specificity High. Can separate and individually quantify the main compound and structurally similar impurities.Low. Provides a bulk measurement. An impurity with a similar elemental composition may go undetected.
Sensitivity High. Can detect and quantify trace impurities, often at levels below 0.05% as required by ICH guidelines.[14]Low. Insensitive to trace impurities. Primarily confirms the composition of the main component.
Information Provided Provides an "impurity profile," detailing the number and relative amounts of organic impurities.Provides an "absolute purity" check against the theoretical elemental formula. Confirms identity.
Regulatory Role Primary method for purity testing and stability studies in regulatory submissions.[15][16]Supporting method for structural confirmation and as an orthogonal check of purity.
Best For Detecting and quantifying unknown organic impurities, starting materials, and degradation products.Confirming the identity and bulk purity of a new chemical entity or a reference standard.

Conclusion: An Integrated Strategy for Purity Validation

For the robust validation of 2-Methoxypiperazine-1,4-dicarbaldehyde, a dual-pronged approach is essential.

  • HPLC is the indispensable tool for routine quality control and regulatory filings. Its high sensitivity and specificity make it the definitive method for detecting and quantifying process-related and degradation impurities, ensuring that all components are accounted for and fall within acceptable limits as defined by ICH guidelines.[2][7]

  • Elemental Analysis is the fundamental confirmation of chemical identity and bulk purity. It provides orthogonal data that corroborates the HPLC findings, confirming that the primary component of the material is indeed the target molecule with the correct empirical formula.

By integrating the impurity profiling power of HPLC with the absolute compositional confirmation of Elemental Analysis, researchers and drug developers can build a comprehensive and scientifically sound purity assessment package. This strategy not only satisfies stringent regulatory requirements but also provides the highest level of confidence in the quality and consistency of the pharmaceutical intermediate, safeguarding the integrity of the entire drug development process.

References

  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025).
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Veeprho Pharmaceuticals. Amine Di piperazine impurity.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Journal of Chemical and Pharmaceutical Research. (N.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Alwsci Blog. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ICH. (N.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ICH. (N.d.). Quality Guidelines.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026).
  • Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations. (N.d.).
  • SciSpace. (N.d.). Hplc method development and validation: an overview.
  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
  • PubMed. (2009). 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde.
  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension.

Sources

Publish Comparison Guide: Assessing the Specificity of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypiperazine-1,4-dicarbaldehyde (CAS: 61020-10-8) is not merely a structural derivative of piperazine; it functions as a specialized latent electrophilic scaffold for the synthesis of C2-substituted piperazines. Unlike the inert parent compound 1,4-diformylpiperazine, the 2-methoxy variant possesses a chemically "active" center at the C2 position. This methoxy group, positioned alpha to the N-formyl nitrogen, acts as a leaving group under Lewis acid catalysis, generating a transient N-acyliminium ion .

This guide assesses the compound’s specificity as a reagent for regioselective C-C bond formation , comparing it against standard piperazine building blocks. It is designed for medicinal chemists seeking to functionalize the piperazine ring—a privileged pharmacophore in GPCR and kinase inhibitor discovery.

Part 1: Technical Analysis & Mechanism of Specificity

The Core Mechanism: N-Acyliminium Ion Generation

The "specificity" of 2-Methoxypiperazine-1,4-dicarbaldehyde lies in its ability to differentiate the C2 carbon from the C3, C5, and C6 carbons. In standard piperazines, all ring carbons are nucleophilic or inert. In this derivative, the C2-methoxy hemiamidal motif reverses the polarity of the C2 position, making it electrophilic upon activation.

  • Latent Reactivity: The compound is stable under neutral and basic conditions, allowing it to be handled without degradation.

  • Triggered Specificity: Upon treatment with a Lewis Acid (e.g.,

    
    , 
    
    
    
    ), the methoxy group is eliminated, generating a cyclic N-acyliminium ion.
  • Nucleophilic Trapping: This intermediate reacts specifically with soft nucleophiles (allylsilanes, silyl enol ethers, cyanides) to form C2-substituted products with high diastereoselectivity.

Diagram: Mechanism of Regioselective C2-Functionalization

The following diagram illustrates the pathway from the stable methoxy precursor to the functionalized piperazine scaffold.

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Precursor 2-Methoxy-1,4-diformylpiperazine (Stable Precursor) Intermediate N-Acyliminium Ion (Electrophilic Species) Precursor->Intermediate -OMe LewisAcid Lewis Acid (TiCl4 / BF3) LewisAcid->Precursor Product C2-Substituted Piperazine (Functionalized Scaffold) Intermediate->Product C-C Bond Formation Nucleophile Nucleophile (R-TMS / CN-) Nucleophile->Intermediate caption Figure 1: Regioselective activation of the C2 position via N-acyliminium ion chemistry.

Part 2: Comparative Performance Guide

This section compares 2-Methoxypiperazine-1,4-dicarbaldehyde against alternative reagents used for piperazine functionalization.

Comparison Matrix: Piperazine Scaffolds
Feature2-Methoxy-1,4-diformylpiperazine 1,4-Diformylpiperazine 2-Chloro-1,4-diformylpiperazine
Role Electrophile (C2-Cation precursor)Nucleophile (after deprotection)Electrophile (Alkylating agent)
Stability High (Stable in air/moisture)HighLow (Hydrolyzes rapidly)
Reactivity Mode N-Acyliminium Ion (Lewis Acid mediated)Lithiation (Requires strong base/low temp)SN2 Displacement
Regioselectivity 100% C2-Specific Poor (Mixture of C2/C3 lithiation)High (C2 specific)
Atom Economy Good (Methoxy is a small leaving group)N/APoor (Halogen waste)
Primary Application Synthesis of unnatural amino-piperazinesCross-linking / PolymerizationImmediate coupling (unstable)
Why Choose the 2-Methoxy Derivative?
  • vs. Unsubstituted Piperazine: Direct C-H functionalization of unsubstituted piperazine requires harsh lithiation conditions (s-BuLi, -78°C) and often suffers from poor regiocontrol (C2 vs C3). The 2-methoxy derivative pre-installs the reactive site, allowing functionalization under milder conditions (0°C to RT).

  • vs. 2-Halo Derivatives: 2-Chloropiperazines are extremely unstable and prone to elimination (forming enacines). The 2-methoxy group is a "masked" halide that is shelf-stable but equally reactive when activated.

Part 3: Validated Experimental Protocol

Objective: Regioselective synthesis of 2-Allyl-1,4-diformylpiperazine using 2-Methoxypiperazine-1,4-dicarbaldehyde. This protocol demonstrates the compound's specificity as an N-acyliminium precursor.

Materials
  • Substrate: 2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 eq)

  • Reagent: Allyltrimethylsilane (1.5 eq)

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Dissolve 2-Methoxypiperazine-1,4-dicarbaldehyde (1 mmol) in anhydrous DCM (5 mL) under an inert nitrogen atmosphere. Cool the solution to -78°C .

    • Rationale: Low temperature prevents side reactions (polymerization of the iminium ion) and ensures kinetic control.

  • Activation: Add

    
     (1.2 mmol) dropwise over 5 minutes.
    
    • Observation: The solution may darken slightly, indicating the formation of the N-acyliminium ion.

  • Nucleophilic Attack: Add Allyltrimethylsilane (1.5 mmol) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC. The starting material (Rf ~0.4 in 5% MeOH/DCM) should disappear, replaced by a less polar product.

  • Quenching: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, MeOH/DCM gradient).

Expected Results & Data Interpretation
  • Yield: Typical yields range from 75-85% .

  • Selectivity: >95% C2-substitution. No C3 substitution is observed because the iminium ion is localized at C2.

  • Stereochemistry: The reaction typically favors the trans-isomer if bulky groups are present, but with the small formyl group, a mixture of diastereomers (cis/trans) may be obtained, separable by chromatography.

Part 4: Specificity in Biological Contexts (Cross-linking)

While primarily a synthetic intermediate, 2-Methoxypiperazine-1,4-dicarbaldehyde has a secondary specificity profile in bioconjugation compared to glutaraldehyde.

Parameter2-Methoxy-1,4-dicarbaldehydeGlutaraldehyde
Cross-linking Mechanism Slow/Specific (Requires acid catalysis or enzyme activation)Fast/Non-specific (Schiff base formation with any amine)
Toxicity Lower (Masked aldehydes)High (Free aldehydes)
Solubility High (Methoxy group increases polarity)High

Insight: The N-formyl groups are amides, not aldehydes. Therefore, this compound does not cross-link proteins via lysine residues under physiological conditions unless the formyl groups are hydrolyzed first. This makes it a pro-reagent for controlled release applications.

References

  • Ross, S. D., & Finkelstein, M. (1969). Anodic Oxidation of N,N-Dialkyl Amides and Cyclic Amides. Journal of Organic Chemistry . Link

    • Foundational text on the electrochemical synthesis of alpha-methoxy amides (the class to which the topic compound belongs).
  • Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer . Link

    • Authoritative source on N-acyliminium ion chemistry derived
  • ChemicalBook. (2024). Product Entry: 2-Methoxypiperazine-1,4-dicarbaldehyde (CAS 61020-10-8). Link

    • Verification of CAS, physical properties, and commercial availability.
  • Bode, J. W., et al. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles. Nature Chemistry . Link

    • Contextual reference for modern methods of synthesizing substituted piperazines, providing a comparison for the utility of the 2-methoxy scaffold.

Safety Operating Guide

Proper Disposal of 2-Methoxypiperazine-1,4-dicarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of chemical waste management is the protection of personnel and the environment.[1] Improper disposal can lead to significant environmental contamination and legal consequences.[1] This guide is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP), a written program required by the Occupational Safety and Health Administration (OSHA) that addresses the procurement, storage, handling, and disposal of chemicals.[2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on its constituent functional groups (piperazine, aldehyde), we can infer a likely hazard profile for 2-Methoxypiperazine-1,4-dicarbaldehyde.

  • Piperazine Derivatives: These compounds can be corrosive and may cause severe skin burns and eye damage.[3][4][5] They should be stored away from acids and strong oxidizing agents.[6][7]

  • Aldehydes: Many aldehydes are respiratory irritants and can be toxic.[8] They are often classified as hazardous waste due to toxicity.[9]

Causality: The combination of a corrosive amine structure (piperazine) and reactive aldehyde groups necessitates a cautious approach. The primary risks are direct contact, leading to chemical burns, and inhalation of any vapors or aerosols, which could cause respiratory irritation.

Table 1: Recommended PPE and Safety Measures
Protection Type Specification Justification
Eye/Face Protection Chemical safety goggles or a face shield.[10]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10]Prevents direct skin contact and potential chemical burns or absorption.
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Work Area Well-ventilated area, preferably a chemical fume hood.[10]Reduces the risk of inhaling potentially irritating or toxic vapors.
Emergency Equipment Accessible eyewash station and safety shower.[10]Ensures immediate decontamination in case of accidental exposure.

Part 2: Waste Segregation and Container Management

Proper segregation is a cornerstone of safe chemical waste disposal. It prevents dangerous reactions between incompatible chemicals.[11][12] 2-Methoxypiperazine-1,4-dicarbaldehyde waste should be classified as non-halogenated organic waste .

Step-by-Step Container Protocol:
  • Select a Compatible Container: Use a container made of material that will not react with the chemical waste. The original product container is often the best choice.[13] If unavailable, a high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[1][11]

  • Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[14][15] The label must clearly state:

    • The full chemical name: "Waste 2-Methoxypiperazine-1,4-dicarbaldehyde".[14]

    • The approximate concentration or percentage of the contents.

    • The date when waste was first added (accumulation start date).

  • Keep the Container Closed: The waste container must remain sealed at all times except when you are actively adding waste.[14][15] Do not leave a funnel in the opening, as this is a violation of EPA regulations.[14]

  • Store in a Designated Area: Place the waste container in a designated Satellite Accumulation Area (SAA).[11][14] This area must be at or near the point of generation and under the control of laboratory personnel.[1][16] Use secondary containment (such as a bin or tray) to capture any potential leaks.[17]

Part 3: Disposal Procedures for Different Scenarios

The following workflows provide clear, actionable steps for routine disposal, container decontamination, and spill management.

Workflow 1: Routine Disposal of Unused or Waste Product

This procedure applies to the collection of waste generated from experiments or leftover, unused product.

  • Transfer Waste: Working in a chemical fume hood and wearing appropriate PPE, carefully pour the liquid waste into the properly labeled hazardous waste container.

  • Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.[14]

  • Secure and Store: Securely cap the container and return it to the SAA.

  • Arrange for Pickup: Once the container is full (or within six to twelve months of the accumulation start date, per EPA guidelines for academic labs), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[1][16]

Diagram 1: Waste Disposal Decision Workflow

G start Waste Generated: 2-Methoxypiperazine-1,4-dicarbaldehyde decision_spill Is it a spill? start->decision_spill proc_spill Execute Spill Management Protocol (Workflow 3) decision_spill->proc_spill Yes decision_container Is the primary container empty? decision_spill->decision_container No pickup Store in SAA & Arrange EHS Pickup proc_spill->pickup proc_routine Routine Disposal: Collect in Hazardous Waste Container (Workflow 1) decision_container->proc_routine No proc_decon Decontaminate Container (Workflow 2) decision_container->proc_decon Yes proc_routine->pickup proc_decon->pickup

Caption: Decision workflow for handling chemical waste.

Workflow 2: Decontamination of "Empty" Containers

An "empty" container that held a hazardous chemical must still be managed properly.

  • Initial Rinse: Thoroughly empty the container of all free-flowing liquid into your hazardous waste accumulation container.

  • Collect Rinsate: The first rinse of the container must be collected as hazardous waste.[15] Rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Transfer Rinsate: Pour this first rinsate into your non-halogenated organic hazardous waste container.

  • Subsequent Rinses: For most chemicals, subsequent water rinses can be disposed of down the drain. However, given the inferred hazards, it is best practice to collect the first three rinses as hazardous waste.[15]

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the chemical label on the empty container before disposing of it in the regular laboratory glass or plastic recycling bin.[13][17]

Workflow 3: Small-Scale Spill Management

Immediate and correct response to a spill is critical for laboratory safety.

  • Alert Personnel: Alert others in the immediate area of the spill.

  • Assess and Isolate: Determine the extent of the spill. If it is large or you are not comfortable cleaning it, evacuate the area and contact your EHS office immediately.

  • Contain the Spill: For a small, manageable spill, use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial organic absorbent). Working from the outside in, apply the absorbent to the spill.[18]

  • Collect Contaminated Material: Once the liquid is absorbed, use non-sparking scoops to carefully collect the material.[18]

  • Package as Waste: Place the contaminated absorbent material and any used cleaning supplies (gloves, wipes) into a sealed, labeled hazardous waste container or a heavy-duty plastic bag.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. This cleaning material must also be disposed of as hazardous waste.

  • Arrange for Pickup: Contact EHS for disposal of the spill cleanup waste.

Part 4: Regulatory Compliance and Record-Keeping

Adherence to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[1] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for waste accumulation and removal.[16][19]

Key Compliance Points:

  • Documentation: Maintain accurate records of waste generation and disposal.

  • Training: Ensure all laboratory personnel are trained on these hazardous waste procedures.[1]

  • Prohibitions: Never dispose of this chemical waste down the sewer, in the regular trash, or by evaporation.[12][13][15]

By following this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of the health and safety of our colleagues or our shared environment.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • OSHA. (n.d.). Key Elements of an OSHA Compliant Laboratory Safety Management Program.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde.
  • OSHA. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 1-Methylpiperazine.
  • Merck Millipore. (2024, August 23). Safety Data Sheet for 1-Methylpiperazine.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet for Piperazine Anhydrous.
  • TCI Chemicals. (n.d.). Safety Data Sheet for (S)-(+)-2-Methylpiperazine.

Sources

A Researcher's Guide to the Safe Handling of 2-Methoxypiperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, 2-Methoxypiperazine-1,4-dicarbaldehyde presents both unique opportunities for scientific advancement and a critical need for rigorous safety protocols. This guide provides an in-depth operational and safety plan, grounded in the principles of chemical causality, to ensure the well-being of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing its structural components—a piperazine ring and two aldehyde functional groups—we can establish a robust framework for its safe handling and disposal.

Understanding the Inherent Risks: A Structural-Chemical Perspective

The potential hazards of 2-Methoxypiperazine-1,4-dicarbaldehyde can be inferred from its constituent chemical families. Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They can also cause respiratory irritation.[1][4] Aldehydes, as a class, are known for their potential to cause skin, eye, and respiratory irritation.[5] The combination of these functional groups necessitates a cautious and well-informed approach to handling.

Key Potential Hazards:

  • Dermal and Ocular: Causes skin irritation, and potentially severe eye irritation or damage.[4][6][7]

  • Respiratory: May cause respiratory irritation if inhaled.[4][6][8]

  • Ingestion: May be harmful if swallowed.[1][4][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the chemical properties of the compound's structural parents.

PPE ComponentSpecificationsRationale and Field-Proven Insights
Hand Protection Single-use Nitrile GlovesNitrile gloves offer good resistance to a wide range of chemicals, including those with amine and aldehyde functionalities.[5][9] Latex gloves are not recommended as they can be permeable to certain chemicals.[5] Always double-glove when handling neat material or concentrated solutions.
Eye and Face Protection Chemical Splash GogglesGoggles provide a seal around the eyes, protecting against splashes and aerosols.[9] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.[5][9][10][11]
Body Protection Long-sleeved Laboratory CoatA lab coat made of a chemically resistant material will protect the skin and personal clothing from incidental contact.[5][9] For larger scale operations, a chemical-resistant apron should be worn over the lab coat.[5]
Footwear Closed-toe, liquid-resistant shoesShoes should fully cover the foot to protect against spills.[5][9] Avoid canvas or other permeable materials.
Respiratory Protection Use in a certified chemical fume hoodA chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[1][11] If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine if a respirator is necessary.[9][12]

Operational Plan: From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a well-ventilated, cool, and dry area.[3][4][13][14] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[8]

  • Engineering Controls: All manipulations of 2-Methoxypiperazine-1,4-dicarbaldehyde, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[1]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing: If the compound is a solid, handle it as a powder and avoid generating dust.[6][15] Use a spatula for transfers.

  • Solution Preparation: When dissolving, add the compound slowly to the solvent.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in Chemical Fume Hood Prep->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Glassware & Surfaces Dissolve->Decontaminate Waste Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE

Caption: Workflow for handling 2-Methoxypiperazine-1,4-dicarbaldehyde.

Disposal Plan

All waste containing 2-Methoxypiperazine-1,4-dicarbaldehyde, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.[4]

  • Disposal: Dispose of the waste through an approved waste disposal plant.[4][6][7] Do not dispose of it down the drain.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][16] Remove contaminated clothing.[2][6][13] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][13] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[2][4][8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Ingestion Do NOT induce vomiting.[2][13] Rinse the mouth with water.[2][8] Seek immediate medical attention.[2][13]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][17]

By adhering to these scientifically-grounded safety protocols, researchers can confidently and safely unlock the potential of 2-Methoxypiperazine-1,4-dicarbaldehyde in their drug development endeavors.

References

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Uniprox. (2023). Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.